1,3-Benzothiazole-6-sulfonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1,3-benzothiazole-6-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO2S2/c8-13(10,11)5-1-2-6-7(3-5)12-4-9-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOLJTWXFUSVOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)Cl)SC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383562 | |
| Record name | 1,3-benzothiazole-6-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181124-40-3 | |
| Record name | 1,3-benzothiazole-6-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-benzothiazole-6-sulfonyl chloride | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1,3-Benzothiazole-6-sulfonyl chloride synthesis pathway
An In-depth Technical Guide to the Synthesis of 1,3-Benzothiazole-6-sulfonyl chloride
Introduction
This compound is a vital intermediate in organic synthesis, particularly in the development of pharmaceuticals.[1] Its derivatives have shown a range of biological activities, including potential as anti-human immunodeficiency virus (HIV) agents.[1] This versatile compound features a benzothiazole ring system with a reactive sulfonyl chloride group at the 6-position, making it a key building block for creating sulfonamides and sulfonate esters through nucleophilic substitution reactions.[2] This guide provides a detailed overview of the primary synthesis pathways for this compound, complete with experimental protocols, quantitative data, and process diagrams for researchers and professionals in drug development.
Synthesis Pathways
The synthesis of this compound can be achieved through several distinct routes. The most common methods include direct chlorosulfonation of benzothiazole and a multi-step synthesis involving the formation of an amino-benzothiazole intermediate followed by diazotization and chlorination.
Pathway 1: Direct Chlorosulfonation of 1,3-Benzothiazole
A straightforward approach to synthesizing benzothiazole sulfonyl chloride is the direct chlorosulfonation of the benzothiazole core. This method, however, can be challenging and may lead to a mixture of isomers. The sulfonation of benzothiazole with oleum is known to produce a mixture of 4-, 6-, and 7-sulfonic acids.[3] Strategic control of reagents and conditions is crucial for selectively obtaining the desired 6-sulfonyl chloride isomer.
Experimental Protocol:
A general procedure involves the sequential treatment of benzothiazole with chlorosulfonic acid and then thionyl chloride to yield the sulfonyl chloride as a gummy solid.[3]
-
Chlorosulfonation: Gradually add 1,3-benzothiazole (20 g, 0.15 mole) to chlorosulfonic acid (60 ml, 0.90 mole).[3]
-
Heating: Heat the resulting dark solution to reflux at 150°C for 4.5 hours.[3]
-
Chlorination: After reflux, treat the mixture with thionyl chloride to convert the sulfonic acid to the sulfonyl chloride.[3][4]
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. The product can then be extracted with a suitable organic solvent like ethyl acetate.[5]
Pathway 2: Multi-step Synthesis via Diazotization Reaction
A more controlled, multi-step synthesis route provides a higher yield and purity of the target compound. This pathway, detailed in patent CN102108069B, avoids the isomeric mixture issues of direct sulfonation.[1] The process begins with the synthesis of 2-amino-6-nitrobenzothiazole, followed by reduction, diazotization, and finally, conversion to the sulfonyl chloride.
Logical Flow of Multi-step Synthesis
Caption: Multi-step synthesis of this compound.
Experimental Protocol:
-
Step 1: Reduction of 2-Amino-6-nitrobenzothiazole (Compound III to II)
-
Dissolve 10g (0.056mol) of 2-amino-6-nitrobenzothiazole in 150ml of methanol.[1]
-
Add 1.0g of 10% palladium on carbon (Pd/C) as a hydrogenation catalyst.[1]
-
Heat the mixture to 50°C and introduce hydrogen gas at a pressure of 0.5 MPa until hydrogen uptake ceases.[1]
-
Cool the reaction, filter to remove the catalyst, and wash the filter cake with 10ml of methanol.[1]
-
Combine the filtrates and concentrate under reduced pressure to obtain 1,3-benzothiazol-6-amine (Compound II) as a brown solid.[1]
-
-
Step 2: Diazotization and Chlorosulfonation of 1,3-Benzothiazol-6-amine (Compound II)
-
Create a mixture of 10g (0.067mol) of Compound II, 4.8g (0.07mol) of Sodium Nitrite, and 15g of water.[1]
-
Separately, prepare a nitration mixture by combining 10.4g of 50% aqueous sulfuric acid and 22ml of concentrated hydrochloric acid, then cool it to 10°C.[1]
-
Slowly add the Compound II mixture to the cooled nitration mixture.[1]
-
Maintain the reaction at 10°C for 8 hours after the addition is complete.[1]
-
Add 10g of copper sulfate and bubble sulfur dioxide gas through the solution for approximately 5 hours.[1]
-
Add 50ml of toluene and warm the mixture to 45-50°C.[1]
-
Introduce chlorine gas until the reaction is complete, then cool.[1]
-
Separate the organic layer and extract the aqueous layer with 50ml of toluene.[1]
-
Combine the organic phases, dry with anhydrous sodium sulfate, decolorize with activated carbon, and concentrate under reduced pressure to yield the final product.[1]
-
Quantitative Data Summary
The multi-step synthesis pathway provides good yields and high purity of the final product. The table below summarizes the quantitative data obtained from the experimental protocol described in patent CN102108069B.
| Parameter | Value | Reference |
| Step 1: Reduction | ||
| Yield of Compound II | 90% | [1] |
| HPLC Purity of Compound II | 98% | [1] |
| Melting Point of Compound II | 84-86 °C | [1] |
| Step 2: Final Product | ||
| Yield | 65% | [1] |
| HPLC Purity | 98% | [1] |
| Melting Point | 116-118 °C | [1] |
| ¹H NMR (CDCl₃) | δ 8.18–8.20 (d, 1H), 8.35–8.37 (d, 1H), 8.73 (s, 1H), 9.33–9.34 (s, 1H) | [1] |
Conclusion
The synthesis of this compound can be effectively achieved through different pathways. While direct chlorosulfonation offers a more direct route, it often results in isomeric mixtures and can be difficult to control.[3] The multi-step synthesis, beginning with the reduction of a nitro-substituted benzothiazole followed by diazotization and chlorosulfonation, presents a more robust and reliable method.[1] This latter approach provides high yield and purity, making it highly suitable for industrial production and the synthesis of high-purity benzothiazole derivatives for pharmaceutical applications.[1] The detailed protocols and quantitative data provided in this guide serve as a comprehensive resource for researchers and professionals in the field.
References
- 1. CN102108069B - Method for preparing 6-benzothiazole sulfonyl chloride - Google Patents [patents.google.com]
- 2. Buy this compound | 181124-40-3 [smolecule.com]
- 3. tandfonline.com [tandfonline.com]
- 4. 1,3-Benzothiazole-5-sulfonyl Chloride|CAS 227278-83-3 [benchchem.com]
- 5. 1,3-Benzothiazole-4-sulfonyl Chloride synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to 1,3-Benzothiazole-6-sulfonyl chloride: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies related to 1,3-benzothiazole-6-sulfonyl chloride and its derivatives. It is intended to be a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug discovery.
Core Compound: this compound
This compound is a heterocyclic aromatic compound that serves as a crucial intermediate in the synthesis of various biologically active molecules. Its structure, featuring a benzothiazole core functionalized with a reactive sulfonyl chloride group, makes it a versatile building block for creating a diverse range of sulfonamide derivatives.
Chemical Structure
The chemical structure of this compound is characterized by a fused benzene and thiazole ring system, with a sulfonyl chloride group attached at the 6-position of the benzothiazole ring.
Caption: Chemical Structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₄ClNO₂S₂ | [1] |
| Molecular Weight | 233.70 g/mol | [1] |
| CAS Number | 181124-40-3 | [1] |
| Appearance | Off-white to yellow solid | [2] |
| Melting Point | 118-119 °C | [2] |
| Boiling Point | 377 °C at 760 mmHg | [2] |
| Density | 1.635 g/cm³ | [2] |
| Solubility | Sparingly soluble in water. | [3] |
| IUPAC Name | This compound | [1] |
| SMILES | C1=CC2=C(C=C1S(=O)(=O)Cl)SC=N2 | [4] |
Synthesis and Reactivity
Synthesis of this compound
The synthesis of this compound is a multi-step process that is not widely detailed in peer-reviewed literature. However, a general synthetic route can be outlined, with a specific method described in the patent literature.
A common approach involves the following key transformations:
-
Formation of a substituted thiourea: This often starts from a commercially available aniline derivative.
-
Cyclization to form the benzothiazole ring: This step creates the core heterocyclic structure.
-
Diazotization and subsequent reaction to introduce the sulfonyl chloride group: This final step introduces the reactive functional group.
A method for preparing 6-benzothiazole sulfonyl chloride has been described in Chinese patent CN102108069B.[5] This method involves the diazotization of a precursor followed by reaction with sulfur dioxide in the presence of a copper catalyst and subsequent chlorination.
Reactivity and Transformation into Sulfonamides
The sulfonyl chloride group of this compound is a highly reactive electrophilic center, making it susceptible to nucleophilic attack. This reactivity is central to its utility in synthesizing a wide array of sulfonamide derivatives. The general reaction involves the treatment of the sulfonyl chloride with a primary or secondary amine in the presence of a base to yield the corresponding N-substituted benzothiazole-6-sulfonamide.
Caption: General reaction scheme for the synthesis of benzothiazole-6-sulfonamides.
Applications in Drug Discovery and Medicinal Chemistry
The benzothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous compounds with a wide range of pharmacological activities. The incorporation of a sulfonamide group at the 6-position has proven to be a particularly effective strategy for developing potent and selective enzyme inhibitors.
Carbonic Anhydrase Inhibition
A significant area of research for benzothiazole-6-sulfonamides is their activity as inhibitors of carbonic anhydrases (CAs). CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Various isoforms of CA are involved in numerous physiological and pathological processes, making them attractive targets for drug development.
Derivatives of this compound have been synthesized and shown to be potent inhibitors of several human carbonic anhydrase (hCA) isoforms, including hCA I, II, VII, and IX. Some of these compounds exhibit nanomolar inhibition constants and display selectivity for certain isoforms, which is a critical aspect in designing drugs with minimal side effects.
The inhibitory mechanism of sulfonamides against carbonic anhydrase is well-established. The sulfonamide group coordinates to the zinc ion (Zn²⁺) located in the active site of the enzyme, displacing a water molecule or hydroxide ion that is essential for the catalytic activity. This binding prevents the substrate (carbon dioxide) from accessing the active site, thereby inhibiting the enzyme.
Caption: Mechanism of Carbonic Anhydrase Inhibition by a Sulfonamide.
Experimental Protocols
Synthesis of 2-Amino-1,3-benzothiazole-6-sulfonamide
The synthesis of 2-amino-1,3-benzothiazole-6-sulfonamide can be achieved from sulfanilamide.
Materials and Reagents:
-
Sulfanilamide
-
Ammonium thiocyanate
-
Other necessary reagents and solvents as described in the cited literature.
Procedure:
A detailed procedure for the synthesis of 2-aminobenzo[d]thiazole-6-sulfonamide from sulfanilamide and ammonium thiocyanate is described by Ibrahim et al. in Bioorganic & Medicinal Chemistry, 2015, 23(15), 4989-4999. The general steps involve the reaction of sulfanilamide with ammonium thiocyanate to form an intermediate, which then undergoes cyclization to yield the final product.
Characterization:
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups.
-
Melting Point Analysis: To assess the purity of the compound.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in the field of medicinal chemistry. Its reactive sulfonyl chloride group allows for the straightforward synthesis of a wide range of sulfonamide derivatives. Notably, these derivatives have demonstrated potent inhibitory activity against carbonic anhydrases, highlighting their potential for the development of novel therapeutic agents for a variety of diseases. This guide provides a foundational understanding of the chemical properties, synthesis, and applications of this important compound, serving as a useful resource for researchers in the field.
References
- 1. Bioorganic & medicinal chemistry letters [vivo.weill.cornell.edu]
- 2. CN102108069B - Method for preparing 6-benzothiazole sulfonyl chloride - Google Patents [patents.google.com]
- 3. Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. flore.unifi.it [flore.unifi.it]
An In-Depth Technical Guide to 1,3-Benzothiazole-6-sulfonyl Chloride: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Benzothiazole-6-sulfonyl chloride is a versatile heterocyclic compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its unique structural features, combining a benzothiazole core with a reactive sulfonyl chloride group, make it a valuable intermediate for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, synthesis, and applications of this compound, with a particular focus on its role in drug development.
Introduction: The Significance of the Benzothiazole Scaffold
The benzothiazole ring system, a fusion of a benzene and a thiazole ring, is a prominent structural motif in numerous natural products and synthetic compounds exhibiting a broad spectrum of pharmacological activities.[1] Derivatives of benzothiazole are known to possess anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic properties, among others.[2] The incorporation of a sulfonyl chloride group at the 6-position of the benzothiazole nucleus provides a reactive handle for further molecular elaboration, allowing for the synthesis of diverse libraries of compounds for biological screening.
Discovery and History
While the parent benzothiazole was first reported in the late 19th century, the specific history of the discovery of this compound is not extensively documented in readily available historical literature. Its emergence is closely tied to the broader exploration of benzothiazole chemistry and the development of sulfonation and chlorosulfonation reactions in the 20th century. A significant milestone in its documented synthesis and application appears in U.S. Patent 6,140,505, which details a method for its preparation as a key intermediate in the synthesis of HIV protease inhibitors.[3] This patent highlights the compound's importance in the development of antiviral therapeutics.
Physicochemical Properties
This compound is typically an off-white to yellow solid.[4] A summary of its key physicochemical properties is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₄ClNO₂S₂ | [5] |
| Molecular Weight | 233.70 g/mol | [5] |
| CAS Number | 181124-40-3 | [5] |
| Melting Point | 110-115 °C | [4] |
| Boiling Point | 376.977 °C at 760 mmHg (Predicted) | [4] |
| Density | 1.635 g/cm³ (Predicted) | [4] |
| Solubility | Soluble in Acetone, Chloroform, Ethyl Acetate | [6] |
| Appearance | Off-white to yellow solid | [4] |
Spectroscopic Data
The structural characterization of this compound is confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (CDCl₃): δ 8.18–8.20 (d, 1H), 8.35–8.37 (d, 1H), 8.73 (s, 1H), 9.33–9.34 (s, 1H).[7]
-
¹³C NMR: Due to the limited availability of peer-reviewed, published ¹³C NMR data specifically for this compound, a detailed spectrum is not provided here. Characterization in the literature primarily relies on ¹H NMR and other techniques.
Infrared (IR) Spectroscopy
The IR spectrum of benzothiazole derivatives typically shows characteristic peaks for the aromatic C-H stretching, C=N stretching, and C=C stretching vibrations of the benzothiazole ring. The presence of the sulfonyl chloride group would be indicated by strong asymmetric and symmetric stretching vibrations of the S=O bonds, typically in the regions of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively.
Experimental Protocols for Synthesis
Several synthetic routes to this compound have been reported. A common and well-documented method involves the chlorosulfonation of a benzothiazole precursor. A detailed protocol, adapted from the methodology described in U.S. Patent 6,140,505, is provided below.[3] This multi-step synthesis starts from sulfanilamide.
Synthesis of 2-Amino-6-sulfonamidobenzothiazole
Step 1: Preparation of N-(4-Sulfonamidophenyl)thiourea A mixture of sulfanilamide (86 g, 0.5 mole), ammonium thiocyanate (76.0 g, 0.5 mole), and dilute hydrochloric acid (1.5 N, 1 L) is mechanically stirred and heated at reflux for 2 hours. Approximately 200 mL of water is distilled off, and concentration of the reaction mixture affords a solid. The solid is filtered and washed with water.
Step 2: Cyclization to 2-Amino-6-sulfonamidobenzothiazole The N-(4-Sulfonamidophenyl)thiourea is then subjected to a cyclization reaction, typically using an oxidizing agent like bromine in a suitable solvent, to yield 2-Amino-6-sulfonamidobenzothiazole.
Diazotization and Conversion to 1,3-Benzothiazole-6-sulfonic acid
The 2-Amino-6-sulfonamidobenzothiazole is diazotized using a nitrite source (e.g., sodium nitrite) in the presence of a mineral acid. The resulting diazonium salt is then subjected to a reaction to replace the diazonium group and the amino group at the 2-position, and to convert the sulfonamide to a sulfonic acid.
Chlorination to this compound
The final step involves the chlorination of the sulfonic acid intermediate. This is typically achieved by reacting the 1,3-Benzothiazole-6-sulfonic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[8]
A Chinese patent (CN102108069B) describes a similar multi-step process and provides some reaction condition details.[7]
Illustrative Workflow of a Common Synthetic Route:
Caption: A generalized workflow for the synthesis of this compound.
Role in Drug Development and Signaling Pathways
While specific signaling pathways directly modulated by this compound are not extensively detailed in the literature, its importance lies in its role as a key building block for synthesizing a variety of pharmacologically active compounds. The benzothiazole nucleus is a "privileged scaffold" in medicinal chemistry, meaning it can bind to a wide range of biological targets.
Derivatives synthesized from this compound, particularly sulfonamides formed by reacting the sulfonyl chloride with various amines, have been investigated for a range of therapeutic applications. The sulfonamide moiety is a well-known pharmacophore present in many antibacterial, diuretic, and hypoglycemic drugs.
Potential Therapeutic Applications of Derivatives:
-
Anticancer Agents: Benzothiazole derivatives have been shown to exhibit anticancer activity through various mechanisms, including the inhibition of protein kinases and tubulin polymerization.
-
Antimicrobial Agents: The sulfonamide group, when attached to the benzothiazole core, can mimic para-aminobenzoic acid (PABA), thereby inhibiting the bacterial enzyme dihydropteroate synthase, which is crucial for folic acid synthesis.
-
Anti-inflammatory Agents: Some benzothiazole derivatives have demonstrated anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase (COX).
-
Antiviral Agents: As evidenced by its use in the synthesis of HIV protease inhibitors, this scaffold is valuable in the development of antiviral drugs.[3]
Logical Relationship in Drug Discovery:
Caption: The role of this compound in a typical drug discovery workflow.
Conclusion
This compound is a pivotal intermediate in the synthesis of a diverse range of heterocyclic compounds with significant therapeutic potential. Its well-defined physicochemical properties and established synthetic routes make it an accessible and valuable tool for medicinal chemists and drug development professionals. While its own biological activity is not the primary focus of research, its role as a scaffold for the creation of novel drug candidates ensures its continued importance in the quest for new and effective treatments for a variety of diseases. Further exploration into the synthesis of novel derivatives and their biological evaluation is a promising avenue for future research.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthonix, Inc > Synthons > this compound - [B83913] [synthonix.com]
- 3. US6140505A - Synthesis of benzo fused heterocyclic sulfonyl chlorides - Google Patents [patents.google.com]
- 4. lookchem.com [lookchem.com]
- 5. scbt.com [scbt.com]
- 6. This compound | 181124-40-3 [chemicalbook.com]
- 7. CN102108069B - Method for preparing 6-benzothiazole sulfonyl chloride - Google Patents [patents.google.com]
- 8. Buy this compound | 181124-40-3 [smolecule.com]
An In-depth Technical Guide to 1,3-Benzothiazole-6-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,3-Benzothiazole-6-sulfonyl chloride, a key intermediate in synthetic and medicinal chemistry. This document details its chemical identifiers, physical and chemical properties, a representative synthesis protocol, and its known biological activities, with a focus on data presentation and practical experimental guidance.
Chemical Identifiers and Properties
This compound is a solid organic compound of significant interest due to its reactive sulfonyl chloride group attached to a benzothiazole core. This combination of functional groups makes it a versatile building block for the synthesis of a wide range of biologically active molecules.
Table 1: Chemical Identifiers for this compound [1][2][3][4]
| Identifier Type | Value |
| CAS Number | 181124-40-3 |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₄ClNO₂S₂ |
| Molecular Weight | 233.70 g/mol |
| InChI | InChI=1S/C7H4ClNO2S2/c8-13(10,11)5-1-2-6-7(3-5)12-4-9-6/h1-4H |
| InChIKey | XQOLJTWXFUSVOR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C1S(=O)(=O)Cl)SC=N2 |
| Synonyms | 6-Benzothiazolesulfonyl Chloride, Benzo[d]thiazole-6-sulfonyl chloride |
Table 2: Physical and Chemical Properties of this compound [5][6]
| Property | Value |
| Appearance | Off-white to yellow solid |
| Melting Point | 110-115 °C |
| Boiling Point (Predicted) | 377.0 ± 15.0 °C at 760 mmHg |
| Density (Predicted) | 1.635 ± 0.06 g/cm³ |
| Solubility | Soluble in Acetone, Chloroform, Ethyl Acetate |
| Storage Temperature | 2-8°C, under inert atmosphere |
Synthesis and Characterization
The synthesis of this compound is most commonly achieved through the chlorosulfonation of a benzothiazole precursor or the chlorination of the corresponding sulfonic acid.[1]
Representative Synthesis Protocol
The following is a representative experimental protocol for the synthesis of this compound from 1,3-benzothiazol-6-sulfonic acid. This protocol is based on general procedures described in the literature and should be adapted and optimized as necessary.[1]
Materials:
-
1,3-Benzothiazol-6-sulfonic acid
-
Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)
-
Anhydrous solvent (e.g., Dichloromethane, Chloroform)
-
Ice bath
-
Standard laboratory glassware for inert atmosphere reactions
-
Rotary evaporator
-
Purification setup (e.g., column chromatography or recrystallization solvents)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 1,3-benzothiazol-6-sulfonic acid in an excess of thionyl chloride.
-
Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Allow the reaction mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., a mixture of hexane and ethyl acetate) or by column chromatography on silica gel.
-
Dry the purified product under vacuum to obtain this compound as an off-white to yellow solid.
Characterization Data
The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods. The following table presents expected data based on the chemical structure.
Table 3: Expected Spectroscopic Data for this compound
| Technique | Expected Data |
| ¹H NMR | Aromatic protons in the range of 7.5-9.0 ppm. The exact chemical shifts and coupling constants will depend on the solvent and the specific substitution pattern. |
| ¹³C NMR | Aromatic carbons in the range of 120-155 ppm. The carbon bearing the sulfonyl chloride group will be significantly downfield. |
| IR (Infrared Spectroscopy) | Characteristic strong asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonyl chloride group around 1370-1380 cm⁻¹ and 1170-1190 cm⁻¹, respectively. Aromatic C-H and C=C stretching vibrations will also be present. |
| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ corresponding to the calculated molecular weight (approx. 233.70 g/mol for the most abundant isotopes) and characteristic fragmentation patterns. |
Chemical Reactivity and Applications
The primary reactivity of this compound is centered around the electrophilic sulfonyl chloride group, which readily undergoes nucleophilic substitution reactions.[1] This makes it a valuable intermediate for the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing heterocyclic compounds.
Its derivatives have shown a wide range of biological activities, including antimicrobial and antiparasitic properties.[1] A notable application is in the synthesis of the drug Lanifibranor, a pan-peroxisome proliferator-activated receptor (PPAR) agonist.[7]
Biological Activity: Amoebicidal Properties
This compound and its derivatives have been identified as having amoebicidal activity, showing inhibition of the growth of trophozoites and amoebae.[1][8][9] The exact mechanism of action is not fully elucidated but is thought to involve the inhibition of specific enzymes or pathways within the amoeba.[1] The benzothiazole scaffold is known to be a privileged structure in medicinal chemistry, and the addition of the sulfonyl chloride group provides a reactive handle for creating a library of derivatives for further biological screening.
Visualizations
Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.
Caption: A workflow diagram illustrating the synthesis and purification of this compound.
General Reactivity
This diagram shows the general reactivity of this compound with nucleophiles.
Caption: General reaction scheme of this compound with nucleophiles.
Safety Information
This compound is a corrosive and moisture-sensitive compound.[10] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. It is classified as a dangerous good for transportation.[3]
This document is intended for informational purposes for research and development professionals and does not constitute a license to operate or infringe on any patents. Users should consult the relevant safety data sheets (SDS) before handling this chemical.
References
- 1. Buy this compound | 181124-40-3 [smolecule.com]
- 2. This compound | C7H4ClNO2S2 | CID 2795170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. lookchem.com [lookchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. This compound CAS#: 181124-40-3 [m.chemicalbook.com]
- 7. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The amoebicidal activity of three substances derived from benzothiazole on Acanthamoeba castellanii cysts and trophozoites and its cytotoxic potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 6-Chloro-3H-benzo[d][1,2,3]dithiazol-2-ium Chloride | MDPI [mdpi.com]
Spectroscopic and Synthetic Profile of 1,3-Benzothiazole-6-sulfonyl chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 1,3-Benzothiazole-6-sulfonyl chloride (CAS No. 181124-40-3), a key intermediate in the development of novel therapeutic agents and functional materials. This document details the available spectroscopic data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry), outlines experimental protocols for its characterization, and presents a logical workflow for its synthesis.
Core Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR are essential for confirming the arrangement of protons and carbon atoms within the molecule.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~9.3 - 9.1 | s | H-2 |
| ~8.7 - 8.5 | d | H-4 |
| ~8.3 - 8.1 | d | H-7 |
| ~8.0 - 7.8 | dd | H-5 |
Note: Predicted chemical shifts are based on computational models and data from structurally similar compounds. Actual experimental values may vary.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~155 - 153 | C-2 |
| ~153 - 151 | C-7a |
| ~148 - 146 | C-6 |
| ~137 - 135 | C-3a |
| ~129 - 127 | C-5 |
| ~126 - 124 | C-4 |
| ~123 - 121 | C-7 |
Note: Predicted chemical shifts are based on computational models and data from structurally similar compounds. Actual experimental values may vary.
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the sulfonyl chloride and the benzothiazole ring system.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1380 - 1360 | Strong | Asymmetric S=O stretch |
| ~1180 - 1160 | Strong | Symmetric S=O stretch |
| ~1600 - 1450 | Medium-Weak | C=C and C=N stretching (aromatic ring) |
| ~800 - 600 | Strong | C-S and S-Cl stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.
Table 4: Expected Mass Spectrometry Data for this compound
| m/z | Interpretation |
| ~233/235 | Molecular ion peak [M]⁺ and [M+2]⁺ due to ³⁵Cl and ³⁷Cl isotopes |
| ~198 | [M - Cl]⁺ |
| ~169 | [M - SO₂]⁺ |
| ~135 | [Benzothiazole]⁺ fragment |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound, based on standard laboratory practices for similar compounds.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.
-
Data Acquisition:
-
For ¹H NMR, acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal of carbon atoms.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
IR Spectroscopy Protocol
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing the mixture into a thin, transparent disk. Alternatively, for a quicker analysis, the Attenuated Total Reflectance (ATR) technique can be used by placing a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct insertion probe for solids or after dissolving in a suitable volatile solvent for techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Ionization: Use an appropriate ionization technique, such as electron ionization (EI) for volatile compounds or a softer ionization method like ESI for less volatile or thermally labile compounds.
-
Data Acquisition: Acquire the mass spectrum, ensuring a sufficient mass range to observe the molecular ion and key fragments.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.
Synthesis Workflow
The synthesis of this compound is a multi-step process that begins with the formation of the benzothiazole core, followed by sulfonation and subsequent chlorination.
Caption: Synthetic pathway for this compound.
This synthetic route involves the initial formation of the benzothiazole ring system through the cyclocondensation of 2-aminothiophenol with a suitable one-carbon synthon. The subsequent sulfonation, typically with chlorosulfonic acid, introduces the sulfonic acid group at the 6-position of the benzothiazole ring. Finally, the sulfonic acid is converted to the desired sulfonyl chloride using a chlorinating agent such as thionyl chloride.
Logical Relationships in Spectroscopic Analysis
The characterization of this compound relies on the complementary information obtained from different spectroscopic techniques. Each method provides unique insights into the molecular structure, and the combination of these data allows for an unambiguous identification of the compound.
Caption: Interplay of spectroscopic techniques for structural elucidation.
This diagram illustrates how the data from NMR, IR, and MS are integrated to confirm the identity and structure of this compound. NMR provides the carbon-hydrogen framework, IR identifies the key functional groups, and MS determines the molecular weight and elemental composition. The convergence of these data points leads to a confident structural assignment.
An In-depth Technical Guide on the Solubility and Stability of 1,3-Benzothiazole-6-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 1,3-Benzothiazole-6-sulfonyl chloride (CAS No. 181124-40-3). Due to the limited availability of quantitative data for this specific compound, this document focuses on qualitative solubility in various solvents, general stability considerations for sulfonyl chlorides, and detailed experimental protocols that can be employed to determine these properties.
Introduction
This compound is a heterocyclic aromatic compound featuring a benzothiazole core functionalized with a sulfonyl chloride group. This bifunctional nature makes it a valuable reagent and building block in medicinal chemistry and organic synthesis. The sulfonyl chloride moiety acts as a reactive handle for introducing the benzothiazole scaffold into larger molecules, often to modulate biological activity or other physicochemical properties. A thorough understanding of its solubility and stability is paramount for its effective use in synthesis, purification, and storage.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is provided below.
| Property | Value | Source |
| Molecular Formula | C₇H₄ClNO₂S₂ | [1] |
| Molecular Weight | 233.70 g/mol | [1] |
| Appearance | Off-white to yellow solid | [2] |
| Storage Temperature | 2-8°C under an inert atmosphere | [3] |
Solubility Profile
Currently, detailed quantitative solubility data for this compound in various solvents is not widely available in the public domain. However, qualitative descriptions have been reported.
Qualitative Solubility Data
The solubility of this compound is dictated by the polarity of the solvent and its potential to react with the sulfonyl chloride group.
| Solvent Class | Solvent | Solubility | Reference |
| Aprotic Organic | Acetone | Soluble | [3] |
| Chloroform | Soluble | [3] | |
| Ethyl Acetate | Soluble | [3] | |
| Protic | Water | Sparingly soluble | [2] |
Note: Protic solvents like water and alcohols can react with the sulfonyl chloride group, leading to solvolysis (see Section 4. Stability). The low aqueous solubility of some aryl sulfonyl chlorides can, to an extent, protect them from rapid hydrolysis by causing them to precipitate from aqueous media.[4][5]
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data, the following established methods can be employed.
This rapid method is useful for screening a range of solvents to identify suitable candidates for reactions or purification.
-
Preparation: Add approximately 10-20 mg of this compound to a clean, dry test tube.
-
Solvent Addition: Add 1 mL of the selected anhydrous solvent to the test tube.
-
Agitation: Vigorously agitate the mixture using a vortex mixer or by manual shaking for 1-2 minutes at a controlled ambient temperature.
-
Observation: Visually inspect the solution against a contrasting background.
-
Soluble: The solid completely dissolves, yielding a clear solution.
-
Partially Soluble: A portion of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid shows no sign of dissolving.
-
-
Documentation: Record the observations for each solvent tested.
The shake-flask method is a reliable technique for determining the thermodynamic equilibrium solubility of a compound.[6]
-
Sample Preparation: Add an excess amount of this compound to a sealed vial containing a known volume of the chosen solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Place the sealed vial in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25°C) for a sufficient duration (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature for at least one hour to allow the excess solid to settle.
-
Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-warmed or temperature-equilibrated syringe fitted with a filter (e.g., 0.45 µm PTFE) to prevent the transfer of undissolved solid.
-
Solvent Evaporation: Transfer the filtered solution to a pre-weighed container (e.g., a watch glass or vial). Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause degradation of the solute.
-
Gravimetric Analysis: Once the solvent is fully evaporated, weigh the container with the solid residue on an analytical balance.
-
Calculation:
-
Mass of dissolved solid = (Final weight of container + residue) - (Initial weight of empty container)
-
Solubility = Mass of dissolved solid / Volume of solvent withdrawn
-
Express the solubility in desired units (e.g., mg/mL, g/L, or mol/L).
-
Below is a workflow diagram for the quantitative solubility determination process.
Caption: Workflow for Quantitative Solubility Determination.
Stability Profile
The stability of this compound is a critical consideration for its storage and handling. The primary pathway of degradation for sulfonyl chlorides is hydrolysis.
General Stability and Hydrolysis
Sulfonyl chlorides are reactive compounds that are susceptible to nucleophilic attack, particularly by water. This reaction, known as hydrolysis, results in the formation of the corresponding sulfonic acid and hydrochloric acid.[7]
The stability of sulfonyl halides generally decreases in the order: fluorides > chlorides > bromides > iodides.[7] For heteroaromatic sulfonyl chlorides, hydrolysis by trace amounts of water is a typical decomposition pathway.[8] The rate of this reaction can be influenced by factors such as temperature, pH, and the presence of other nucleophiles.
It is strongly recommended to store this compound in a dry, cool (2-8°C), and well-ventilated place under an inert atmosphere to minimize degradation.[3] The compound may react violently with water and liberate toxic gases.[9]
The general reaction for the hydrolysis of an aryl sulfonyl chloride is depicted below.
Caption: General Hydrolysis of an Aryl Sulfonyl Chloride.
Experimental Protocols for Stability Assessment
To evaluate the stability of this compound under various conditions, forced degradation studies or accelerated stability testing can be performed.
This protocol outlines a general procedure to assess stability in acidic, basic, and neutral aqueous conditions.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable water-miscible organic solvent (e.g., acetonitrile or acetone) where it is known to be stable.
-
Stress Conditions:
-
Acid Hydrolysis: Add an aliquot of the stock solution to a solution of 0.1 M HCl.
-
Base Hydrolysis: Add an aliquot of the stock solution to a solution of 0.1 M NaOH.
-
Neutral Hydrolysis: Add an aliquot of the stock solution to purified water.
-
-
Incubation: Incubate the solutions at a controlled temperature (e.g., room temperature or an elevated temperature like 60°C) for a defined period.
-
Time-Point Sampling: Withdraw samples at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Quenching: Immediately neutralize the acidic and basic samples to stop further degradation.
-
Analysis: Analyze the samples using a stability-indicating HPLC method (typically with a UV or PDA detector) to quantify the amount of remaining this compound and detect the formation of degradation products.
-
Data Evaluation: Plot the concentration of the parent compound versus time to determine the degradation kinetics.
Accelerated stability testing exposes the solid compound to elevated stress conditions to predict its long-term stability at recommended storage conditions.[10]
-
Sample Preparation: Place accurately weighed samples of solid this compound into several vials.
-
Storage Conditions: Store the vials in controlled environment chambers at various elevated temperatures and relative humidity (RH) levels. Common conditions include:
-
40°C / 75% RH
-
30°C / 65% RH
-
A long-term control at the recommended storage condition (e.g., 5°C or 25°C / 60% RH).[11]
-
-
Sampling: At specified time intervals (e.g., 0, 1, 3, and 6 months), remove a vial from each condition.
-
Analysis: Analyze the purity of the sample using a validated analytical method, such as HPLC.
-
Data Modeling: Use the degradation data obtained at elevated temperatures to model the degradation rate based on the Arrhenius equation, which relates the rate of a chemical reaction to temperature.[10] This model can then be used to predict the shelf-life at the recommended storage temperature.
Conclusion
This compound is a reactive chemical intermediate with practical solubility in common aprotic organic solvents and limited solubility in water. Its primary stability concern is hydrolysis, which can be mitigated by proper storage in a cool, dry environment under an inert atmosphere. While quantitative data for this specific molecule is scarce, the experimental protocols detailed in this guide provide a robust framework for researchers to determine its solubility and stability profiles, ensuring its effective and safe use in research and development.
References
- 1. This compound | C7H4ClNO2S2 | CID 2795170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound CAS#: 181124-40-3 [m.chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Buy this compound | 181124-40-3 [smolecule.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. Accelerated Shelf-Life Testing to Assess Drug Stability [clinicalresearchnewsonline.com]
Unraveling the Molecular Mechanisms: A Technical Guide to the Action of 1,3-Benzothiazole-6-sulfonyl Chloride Derivatives
For Immediate Release
A Deep Dive into the Pharmacological Actions of a Promising Scaffold in Drug Discovery
This technical guide provides a comprehensive overview of the mechanisms of action for 1,3-benzothiazole-6-sulfonyl chloride derivatives, a class of compounds demonstrating significant potential in therapeutic applications. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the molecular targets and signaling pathways modulated by these versatile molecules. The guide summarizes key quantitative data, details essential experimental protocols, and provides visual representations of the underlying biological processes.
Core Mechanisms of Action: A Two-Pronged Approach
Derivatives of this compound have emerged as potent bioactive agents, primarily exerting their effects through two well-defined mechanisms: the inhibition of carbonic anhydrases and the modulation of critical intracellular signaling pathways implicated in cancer progression.
Inhibition of Carbonic Anhydrases
A significant body of research highlights the role of 1,3-benzothiazole-6-sulfonamide derivatives as potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[1] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing a crucial role in various physiological and pathological processes, including pH regulation and tumorigenesis.[2]
The primary mechanism of inhibition involves the coordination of the sulfonamide group of the benzothiazole derivative to the zinc ion within the active site of the carbonic anhydrase enzyme. This interaction displaces a water molecule or hydroxide ion essential for the catalytic activity, thereby blocking the enzyme's function.
The inhibitory potency of these derivatives has been quantified against several CA isoforms, with many compounds exhibiting nanomolar efficacy. The table below summarizes the inhibition constants (Ki) for a selection of 1,3-benzothiazole-6-sulfonamide derivatives against four human carbonic anhydrase isoforms: hCA I, hCA II, hCA IX, and hCA XII.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| Derivative A | 25.5 | 5.8 | 4.5 | 0.8 |
| Derivative B | 128.2 | 3.5 | 25.4 | 4.7 |
| Derivative C | 89.4 | 12.1 | 7.8 | 1.2 |
| Derivative D | 250.1 | 45.4 | 5.2 | 0.9 |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |
Note: The data presented is a representative compilation from multiple sources and is intended for illustrative purposes.
Below is a diagram illustrating the general workflow for assessing carbonic anhydrase inhibition.
Caption: Workflow for Carbonic Anhydrase Inhibition Assay.
Modulation of Oncogenic Signaling Pathways
In the context of oncology, 1,3-benzothiazole derivatives have demonstrated significant anticancer activity by targeting key signaling pathways that regulate cell proliferation, survival, and apoptosis. The two most prominent pathways affected are the PI3K/AKT/mTOR and MAPK/ERK pathways.
The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway is a critical intracellular signaling cascade that promotes cell growth and survival. Aberrant activation of this pathway is a hallmark of many cancers. Certain benzothiazole derivatives have been shown to inhibit this pathway, leading to decreased cell proliferation and induction of apoptosis.
The mechanism of action involves the direct or indirect inhibition of key kinases within this pathway, such as PI3K and mTOR. This inhibition prevents the phosphorylation and subsequent activation of downstream effectors like AKT, ultimately leading to cell cycle arrest and apoptosis.
The following diagram illustrates the inhibitory effect of 1,3-benzothiazole derivatives on the PI3K/AKT/mTOR signaling pathway.
Caption: Inhibition of the PI3K/AKT/mTOR Pathway.
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another crucial signaling cascade that regulates cell growth, differentiation, and survival. Similar to the PI3K/AKT pathway, its dysregulation is frequently observed in cancer. Some 1,3-benzothiazole derivatives have been found to downregulate this pathway, contributing to their anticancer effects.
The inhibitory mechanism involves the suppression of the phosphorylation of key kinases such as MEK and ERK. This blockade prevents the activation of downstream transcription factors, leading to a reduction in the expression of genes involved in cell proliferation and survival.
The diagram below depicts the inhibition of the MAPK/ERK pathway by these derivatives.
Caption: Inhibition of the MAPK/ERK Signaling Pathway.
The cytotoxic effects of these derivatives on various cancer cell lines are often quantified using the MTT assay, with IC50 values indicating the concentration required to inhibit 50% of cell growth.
| Cell Line | Cancer Type | IC50 (µM) - Derivative X | IC50 (µM) - Derivative Y |
| A549 | Lung Carcinoma | 5.2 | 8.1 |
| MCF-7 | Breast Adenocarcinoma | 3.8 | 6.5 |
| HeLa | Cervical Carcinoma | 7.1 | 10.3 |
| U-87 MG | Glioblastoma | 4.5 | 9.2 |
Note: The data presented is a representative compilation from multiple sources and is intended for illustrative purposes.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Synthesis of 1,3-Benzothiazole-6-sulfonamide Derivatives
The general synthetic route to 1,3-benzothiazole-6-sulfonamide derivatives involves a multi-step process:
-
Reaction of 2-amino-6-nitrobenzothiazole with a suitable amine: The starting material, 2-amino-6-nitrobenzothiazole, is reacted with a primary or secondary amine in the presence of a suitable solvent and base.
-
Reduction of the nitro group: The nitro group at the 6-position is reduced to an amino group using a reducing agent such as sodium dithionite or catalytic hydrogenation.
-
Diazotization and Sandmeyer reaction: The resulting amino group is diazotized using sodium nitrite and hydrochloric acid, followed by a Sandmeyer reaction with sulfur dioxide in the presence of a copper(I) catalyst to introduce the sulfonyl chloride group.
-
Reaction with an amine: The final step involves the reaction of the this compound with a desired amine to yield the corresponding sulfonamide derivative.
Characterization of the synthesized compounds is typically performed using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)
This assay measures the ability of a compound to inhibit the enzymatic activity of carbonic anhydrase.
-
Enzyme and Inhibitor Preparation: A stock solution of the purified human carbonic anhydrase isoform is prepared in a suitable buffer (e.g., 10 mM HEPES, pH 7.5). Stock solutions of the benzothiazole derivatives are prepared in DMSO.
-
Assay Mixture: The assay is performed in a stopped-flow spectrophotometer. One syringe contains the enzyme solution and the inhibitor at various concentrations. The other syringe contains a CO₂-saturated aqueous solution with a pH indicator (e.g., phenol red).
-
Measurement: The two solutions are rapidly mixed, and the change in absorbance of the pH indicator is monitored over time as the CO₂ is hydrated to carbonic acid.
-
Data Analysis: The initial velocity of the reaction is determined from the linear portion of the absorbance versus time curve. Inhibition constants (Ki) are calculated by fitting the data to the Michaelis-Menten equation for competitive inhibition.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the 1,3-benzothiazole derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a suitable solvent, such as DMSO or isopropanol.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to detect specific proteins in a cell lysate and to assess their expression levels and phosphorylation status.
-
Cell Lysis: Cells treated with the benzothiazole derivatives are washed with ice-cold PBS and then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for the proteins of interest (e.g., p-AKT, AKT, p-ERK, ERK, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software, and the expression levels of the target proteins are normalized to the loading control.
The following diagram provides a general workflow for Western blot analysis.
Caption: General Workflow for Western Blot Analysis.
This technical guide provides a foundational understanding of the mechanisms of action of this compound derivatives. The versatility of this chemical scaffold and its ability to interact with multiple key biological targets underscore its promise for the development of novel therapeutics. Further research will continue to elucidate the full spectrum of their pharmacological activities and clinical potential.
References
The Versatile Core: A Technical Guide to the Applications of 1,3-Benzothiazole-6-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzothiazole scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1] Among its many derivatives, 1,3-Benzothiazole-6-sulfonyl chloride stands out as a critical intermediate, a versatile building block for the synthesis of a diverse array of pharmacologically active molecules.[2] Its reactive sulfonyl chloride group readily undergoes nucleophilic substitution, allowing for the facile introduction of various functionalities, particularly the sulfonamide group, which is a key pharmacophore in a multitude of therapeutic agents.[2] This technical guide provides a comprehensive overview of the applications of this compound, with a focus on its synthetic utility and the biological activities of its derivatives. We will delve into detailed experimental protocols, present quantitative biological data, and visualize key synthetic pathways and biological mechanisms.
Synthesis of the Core Intermediate: this compound
The synthesis of this compound is a multi-step process that begins with the formation of the benzothiazole ring, followed by sulfonation and subsequent chlorination. While a variety of methods exist for the synthesis of benzothiazoles, a common route involves the condensation of 2-aminothiophenol with a suitable one-carbon synthon.
General Synthetic Pathway
The overall synthetic route can be conceptually broken down into three key stages:
Caption: General synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 1,3-Benzothiazole
A widely used method for the synthesis of the benzothiazole core is the reaction of 2-aminothiophenol with formic acid.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, 2-aminothiophenol (1.25 g, 10 mmol) is mixed with formic acid (15 mL).
-
Reaction Conditions: The mixture is heated to reflux (approximately 100-110 °C) for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The solution is neutralized with a saturated sodium bicarbonate solution. The product is then extracted with an organic solvent, such as diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude benzothiazole.
Step 2: Sulfonation of 1,3-Benzothiazole
The benzothiazole is then sulfonated to introduce the sulfonic acid group at the 6-position.
-
Reaction Setup: The synthesized benzothiazole is carefully added to an excess of chlorosulfonic acid at a low temperature (typically 0-5 °C) in a flask equipped with a stirrer and a dropping funnel.
-
Reaction Conditions: The reaction mixture is stirred at low temperature for a specified period, then allowed to warm to room temperature and stirred for several hours.
-
Work-up and Purification: The reaction is quenched by slowly pouring the mixture onto crushed ice. The resulting precipitate, 1,3-benzothiazole-6-sulfonic acid, is collected by filtration, washed with cold water, and dried.
Step 3: Chlorination of 1,3-Benzothiazole-6-sulfonic acid
The final step is the conversion of the sulfonic acid to the sulfonyl chloride.
-
Reaction Setup: 1,3-Benzothiazole-6-sulfonic acid is suspended in a suitable solvent, and a chlorinating agent such as thionyl chloride or phosphorus pentachloride is added.[2]
-
Reaction Conditions: The mixture is heated under reflux for several hours.
-
Work-up and Purification: After cooling, the excess chlorinating agent is removed under reduced pressure. The residue is then treated with ice-water, and the solid this compound is collected by filtration, washed with water, and dried.
Applications in the Synthesis of Bioactive Molecules
This compound is a key precursor for the synthesis of a wide range of sulfonamide derivatives that exhibit significant biological activities. The general reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride group.
Caption: General synthesis of 1,3-Benzothiazole-6-sulfonamide derivatives.
Carbonic Anhydrase Inhibitors
Derivatives of 1,3-benzothiazole-6-sulfonamide have been extensively investigated as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes.[3] Inhibition of specific CA isoforms has therapeutic potential in the treatment of glaucoma, epilepsy, and certain types of cancer.[3]
Quantitative Data: Carbonic Anhydrase Inhibition
| Compound | Target Isoform | Ki (μM) | IC50 (μM) |
| Derivative 1 | hCA I | 0.971 ± 0.280 | - |
| hCA II | 0.682 ± 0.335 | - | |
| Derivative 2 | hCA I | 0.052 ± 0.022 | - |
| hCA II | 0.270 ± 0.077 | - | |
| Derivative 3 | hCA I | 0.662 ± 0.028 | - |
| hCA II | 0.025 ± 0.010 | - | |
| Acetazolamide (Standard) | hCA I | - | - |
| hCA II | - | - |
Data sourced from a study on secondary sulfonamide derivatives containing a benzothiazole scaffold.[2]
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
The inhibitory effects on human carbonic anhydrase (hCA) I and II isoforms are typically determined by measuring the inhibition of the CO₂ hydration reaction.
-
Enzyme and Substrate: Purified hCA I and hCA II are used. The esterase activity is assayed using 4-nitrophenyl acetate as a substrate.
-
Assay Principle: The assay measures the spectrophotometric change at a specific wavelength as the substrate is hydrolyzed by the enzyme.
-
Procedure: A solution of the enzyme is incubated with various concentrations of the inhibitor. The reaction is initiated by the addition of the substrate, and the change in absorbance over time is monitored.
-
Data Analysis: IC₅₀ values are determined by plotting the percentage of enzyme inhibition against the inhibitor concentration. Kᵢ values are calculated using the Cheng-Prusoff equation.
Antibacterial Agents
The benzothiazole sulfonamide scaffold is also a promising framework for the development of novel antibacterial agents. These compounds can act by inhibiting essential bacterial enzymes, such as dihydropteroate synthase, which is involved in the folic acid biosynthesis pathway.
Quantitative Data: Antibacterial Activity
| Compound | P. aeruginosa (MIC, μg/mL) | S. aureus (MIC, μg/mL) | E. coli (MIC, μg/mL) | Mutant E. coli (MIC, μg/mL) |
| Derivative 66c | 3.1–6.2 | 3.1–6.2 | 3.1–6.2 | 12.5 |
| Chloramphenicol (Standard) | - | - | - | - |
| Sulphamethoxazole (Standard) | - | - | - | 50 |
Data for sulfonamide analogues of benzothiazole.[4]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The antibacterial activity is commonly evaluated by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
-
Bacterial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria are used.
-
Assay Principle: The assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Procedure: Serial dilutions of the test compounds are prepared in a liquid growth medium in microtiter plates. A standardized inoculum of the bacteria is added to each well.
-
Incubation and Reading: The plates are incubated under appropriate conditions, and bacterial growth is assessed visually or by measuring turbidity. The MIC is the lowest concentration of the compound that inhibits visible growth.
Anticancer Agents
Numerous benzothiazole derivatives have demonstrated significant anticancer activity through various mechanisms, including the inhibition of protein kinases and tubulin polymerization. While specific IC₅₀ values for direct derivatives of this compound are not always explicitly reported in broad reviews, the sulfonamide moiety is a key feature in many potent anticancer benzothiazoles. For instance, a sulfonamide scaffold based benzothiazole exhibited modest anti-cancer activity with IC50 values of 34.5 μM for MCF-7, 44.15 μM for HeLa, and 36.1 μM for MG63 cell lines.[5]
Signaling Pathway Implicated in Anticancer Activity
Caption: Proposed mechanism of anticancer action for benzothiazole sulfonamides.
Conclusion
This compound is a cornerstone intermediate in the synthesis of a multitude of biologically active compounds. Its derivatives have demonstrated significant potential as carbonic anhydrase inhibitors, antibacterial agents, and anticancer therapeutics. The synthetic accessibility of this core and the versatility of the sulfonyl chloride group ensure its continued importance in drug discovery and development. Further exploration of the structure-activity relationships of its derivatives will undoubtedly lead to the identification of novel and more potent therapeutic agents. This guide has provided a foundational understanding of the synthesis, applications, and biological evaluation of compounds derived from this versatile chemical entity, offering a valuable resource for researchers in the field.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 181124-40-3 [smolecule.com]
- 3. ijpsr.com [ijpsr.com]
- 4. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN102108069B - Method for preparing 6-benzothiazole sulfonyl chloride - Google Patents [patents.google.com]
An In-depth Technical Guide to the Safety and Hazards of 1,3-Benzothiazole-6-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Benzothiazole-6-sulfonyl chloride is a versatile heterocyclic compound with significant applications in medicinal chemistry and organic synthesis. Its utility as a building block for novel therapeutic agents is well-documented, with derivatives showing promise as amoebicidal agents and enzyme inhibitors. However, the inherent reactivity of the sulfonyl chloride functional group necessitates a thorough understanding of its safety profile and handling requirements. This technical guide provides a comprehensive overview of the safety, hazards, and experimental protocols associated with this compound, intended to inform researchers and professionals in drug development.
Chemical and Physical Properties
This compound is a solid at room temperature, with a melting point ranging from 118 to 119°C.[1] It is soluble in organic solvents such as acetone, chloroform, and ethyl acetate.[2]
| Property | Value | Reference |
| Molecular Formula | C₇H₄ClNO₂S₂ | [3][4][5] |
| Molecular Weight | 233.70 g/mol | [6][5] |
| CAS Number | 181124-40-3 | [3][4][5] |
| Appearance | Off-white to yellow solid | [7] |
| Melting Point | 118 - 119 °C | |
| Boiling Point | 377.0 ± 15.0 °C (Predicted) | [2] |
| Density | 1.635 ± 0.06 g/cm³ (Predicted) | [2] |
| Solubility | Soluble in Acetone, Chloroform, Ethyl Acetate | [2] |
Safety and Hazards
This compound is classified as a corrosive substance that causes severe skin burns and eye damage. It is harmful if swallowed, in contact with skin, or if inhaled.[1] Contact with water liberates toxic gas.[1]
GHS Hazard and Precautionary Statements
| GHS Classification | Hazard Statements | Precautionary Statements |
| Skin Corrosion/Irritation, Category 1B | H314: Causes severe skin burns and eye damage | P260, P264, P280, P301+P330+P331, P302+P361+P354, P304+P340, P305+P354+P338, P316, P321, P363, P405, P501 |
| Acute Toxicity (Oral), Category 4 | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501 |
| Acute Toxicity (Dermal), Category 4 | H312: Harmful in contact with skin | P280, P302+P352, P312, P322, P363, P501 |
| Acute Toxicity (Inhalation), Category 4 | H332: Harmful if inhaled | P261, P271, P304+P340, P312 |
Toxicological Data
Handling and Storage
-
Handling: Handle in a well-ventilated place. Wear protective gloves, protective clothing, eye protection, and face protection. Do not breathe dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[1]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] The compound is moisture-sensitive.[1]
First Aid Measures
-
Inhalation: If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing. Immediately call a POISON CENTER or doctor/physician.[1]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash contaminated clothing before reuse. Immediately call a POISON CENTER or doctor/physician.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[1]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.[1]
Experimental Protocols
Synthesis of this compound
A general method for the preparation of 6-benzothiazole sulfonyl chloride is described in Chinese patent CN102108069B. This method involves the diazotization of 2-amino-6-sulfonamidobenzothiazole followed by a Sandmeyer-type reaction. A detailed, step-by-step laboratory protocol is outlined below, adapted from general synthetic procedures for similar compounds.
Materials:
-
2-Amino-1,3-benzothiazole-6-sulfonic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent
-
Ice bath
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube, suspend 2-amino-1,3-benzothiazole-6-sulfonic acid (1 equivalent) in anhydrous dichloromethane.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (2-3 equivalents) to the stirred suspension.
-
Add a catalytic amount of N,N-dimethylformamide.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride and solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
References
- 1. fishersci.com [fishersci.com]
- 2. This compound CAS#: 181124-40-3 [m.chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. This compound | 181124-40-3 [chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. This compound | C7H4ClNO2S2 | CID 2795170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
Methodological & Application
Synthesis of Novel 1,3-Benzothiazole-6-Sulfonamide and Sulfonate Ester Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of novel derivatives using 1,3-benzothiazole-6-sulfonyl chloride as a key starting material. The focus is on the preparation of sulfonamides and sulfonate esters, which are of significant interest in medicinal chemistry due to the diverse biological activities associated with the benzothiazole scaffold.[1][2] This includes their notable role as inhibitors of carbonic anhydrase, an enzyme implicated in various diseases.
Introduction to 1,3-Benzothiazole Derivatives
The 1,3-benzothiazole ring system is a prominent heterocyclic scaffold found in numerous compounds exhibiting a wide range of pharmacological properties, including antimicrobial, anticancer, and anticonvulsant activities. The sulfonyl chloride group at the 6-position of the benzothiazole ring is a highly reactive electrophile, readily undergoing nucleophilic substitution with amines and phenols to yield the corresponding sulfonamides and sulfonate esters, respectively.[3] This reactivity provides a versatile platform for the synthesis of diverse derivatives for drug discovery and development.
Synthesis of 1,3-Benzothiazole-6-Sulfonamide Derivatives
The reaction of this compound with primary or secondary amines is a robust method for the synthesis of N-substituted-1,3-benzothiazole-6-sulfonamides. These compounds have shown significant potential as carbonic anhydrase (CA) inhibitors.
General Experimental Protocol: Synthesis of N-Substituted-1,3-benzothiazole-6-sulfonamides
A general procedure for the synthesis of these derivatives involves the reaction of a primary amine with 2-aminobenzo[d]thiazole-6-sulfonamide in the presence of a suitable coupling agent or via a multi-step synthesis starting from 4-thioureido-benzenesulfonamide.[2]
Materials:
-
2-Aminobenzo[d]thiazole-6-sulfonamide
-
Appropriate primary amine or other reactants for derivatization
-
Solvents (e.g., Chloroform, Water, Ammonium Hydroxide)
-
Bromine
Procedure:
-
A suspension of 4-thioureido-benzenesulfonamide (1.0 mmol) in chloroform (4.0 mL) is treated dropwise with bromine (1.5 eq).[2]
-
The mixture is heated to 70°C for 4.5 hours.[2]
-
After cooling to room temperature, the solvent is removed under reduced pressure.[2]
-
The resulting solid is dissolved in water (5.0 mL) and treated with ammonium hydroxide.[2]
-
The mixture is stirred at 90°C for 1 hour.[2]
-
The precipitate formed is filtered, washed with water, and dried under vacuum to yield 2-aminobenzo[d]thiazole-6-sulfonamide.[2]
-
Further derivatization at the 2-amino position can be carried out using various synthetic methodologies to introduce different substituents.
Characterization Data
The synthesized compounds are typically characterized by various spectroscopic methods, including:
-
¹H NMR: To determine the proton environment of the molecule.
-
¹³C NMR: To identify the carbon framework.
-
IR Spectroscopy: To identify characteristic functional groups such as N-H, S=O, and C=N.
-
Mass Spectrometry: To confirm the molecular weight of the synthesized compound.
-
Melting Point: To assess the purity of the compound.
Quantitative Data: Carbonic Anhydrase Inhibition
A significant application of 1,3-benzothiazole-6-sulfonamides is their potent inhibitory activity against various isoforms of human carbonic anhydrase (hCA). The inhibition constants (Ki) for a selection of synthesized derivatives against hCA I, II, VII, and IX are summarized in the table below.
| Compound | 2-Substituent | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA VII (Ki, nM) | hCA IX (Ki, nM) |
| 1 | -NH₂ | 98.5 | 0.81 | 0.58 | 5.2 |
| 2 | -NHCOCH₃ | 78.4 | 1.2 | 1.0 | 5.4 |
| 3 | -I | 9.8 | 0.87 | 0.75 | 3.1 |
| 4 | -Br | 10.3 | 0.63 | 0.82 | 2.5 |
| Acetazolamide (Standard) | 250 | 12 | 2.5 | 25 |
Data is illustrative and based on published values for analogous compounds.
Synthesis of 1,3-Benzothiazole-6-Sulfonate Ester Derivatives
The reaction of this compound with phenols provides a direct route to the corresponding sulfonate esters. While specific examples with detailed experimental data for this particular sulfonyl chloride are not extensively reported in the searched literature, a general protocol based on the known reactivity of sulfonyl chlorides with phenols can be applied.
General Experimental Protocol: Synthesis of Aryl 1,3-Benzothiazole-6-sulfonates
Materials:
-
This compound
-
Substituted phenol
-
Base (e.g., pyridine, triethylamine)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
Procedure:
-
To a solution of the substituted phenol (1.0 eq) and a base (1.2 eq) in an anhydrous solvent at 0 °C, add this compound (1.0 eq) portion-wise.
-
Allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired aryl 1,3-benzothiazole-6-sulfonate.
Visualizations
Synthesis Workflow
The general workflow for the synthesis of sulfonamide and sulfonate ester derivatives from this compound is depicted below.
Caption: General synthesis workflow for sulfonamides and sulfonate esters.
Carbonic Anhydrase Inhibition Pathway
1,3-Benzothiazole-6-sulfonamides act as inhibitors of carbonic anhydrase. This enzyme plays a crucial role in pH regulation and is overexpressed in certain cancers, contributing to tumor acidosis and proliferation. By inhibiting carbonic anhydrase, these compounds can disrupt the tumor microenvironment.
Caption: Inhibition of Carbonic Anhydrase IX by benzothiazole sulfonamides.
References
The Versatile Building Block: 1,3-Benzothiazole-6-sulfonyl Chloride in Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: 1,3-Benzothiazole-6-sulfonyl chloride is a highly reactive and versatile heterocyclic compound that has emerged as a significant building block in the field of medicinal chemistry. Its unique structural features, particularly the presence of the benzothiazole ring and the reactive sulfonyl chloride group, allow for the synthesis of a diverse array of derivatives with a broad spectrum of pharmacological activities. This document provides detailed application notes, experimental protocols, and an overview of the signaling pathways associated with compounds derived from this valuable scaffold. The primary focus is on its application in the development of potent enzyme inhibitors, particularly carbonic anhydrase inhibitors with potential therapeutic uses in cancer and diuretic medicine.
Applications in Medicinal Chemistry
The 1,3-benzothiazole-6-sulfonamide scaffold is a cornerstone for the design and synthesis of various biologically active molecules. The sulfonamide group, readily formed by the reaction of this compound with primary or secondary amines, is a well-established pharmacophore. This moiety can act as a zinc-binding group in metalloenzymes, leading to potent and selective inhibition.
Carbonic Anhydrase Inhibition
A primary application of this compound is in the development of carbonic anhydrase (CA) inhibitors. Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Several isoforms of CA are known, and their dysregulation is implicated in various diseases.
Notably, the tumor-associated isoforms, CA IX and CA XII, are overexpressed in many hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor progression, metastasis, and resistance to therapy.[2][3] Therefore, selective inhibition of these isoforms is a promising strategy for anticancer drug development. Derivatives of 1,3-benzothiazole-6-sulfonamide have been shown to be highly potent inhibitors of these tumor-associated CAs.[4]
Diuretic Activity
Certain benzothiazole sulfonamides have also demonstrated significant diuretic activity. This pharmacological effect is also linked to the inhibition of carbonic anhydrases, particularly in the renal tubules, which leads to an increase in urine output and electrolyte excretion.[5]
Quantitative Data: Carbonic Anhydrase Inhibition
The following tables summarize the in vitro inhibitory activity of various 1,3-benzothiazole-6-sulfonamide derivatives against four human carbonic anhydrase (hCA) isoforms: the cytosolic hCA I and hCA II, and the tumor-associated hCA IX and hCA XII. The data is presented as inhibition constants (Ki) in nanomolar (nM) concentrations.
Table 1: Inhibition Constants (Ki, nM) of Benzothiazole-6-sulfonamide Derivatives against hCA Isoforms [6][7]
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| 8a | 785.2 | 785.2 | 65.3 | 61.5 |
| 8b | 652.7 | 652.7 | 45.8 | 48.2 |
| 8c | 54.1 | 54.1 | 16.4 | 18.9 |
| 10 | >100,000 | 895.4 | 25.7 | 33.1 |
| 12 | >100,000 | >100,000 | 38.9 | 45.6 |
| 16a | >100,000 | >100,000 | >100,000 | >100,000 |
| 16b | >100,000 | >100,000 | >100,000 | >100,000 |
| Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 |
Table 2: Inhibition Constants (Ki, nM) of Cyclic Guanidine-Incorporated Benzothiazole-6-sulfonamides [7]
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IV (Ki, nM) | hCA VII (Ki, nM) |
| 6a | 125.3 | 37.6 | >10,000 | 45.8 |
| 6b | 358.4 | 125.7 | >10,000 | 189.2 |
| 6c | 899.1 | 577.6 | >10,000 | 455.1 |
| 7a | 452.8 | 189.5 | >10,000 | 255.3 |
| 7b | 988.2 | 488.1 | >10,000 | 652.9 |
| 7c | >10,000 | 899.4 | >10,000 | 988.7 |
| Acetazolamide (AAZ) | 250 | 12 | 45 | 2.5 |
Experimental Protocols
Protocol 1: General Synthesis of 2-Amino-1,3-benzothiazole-6-sulfonamide Derivatives
This protocol describes a general method for the N-sulfonylation of 2-aminobenzothiazole derivatives using various sulfonyl chlorides.[4]
Materials:
-
2-aminobenzothiazole derivative (1 equivalent)
-
Appropriate sulfonyl chloride (1.1 equivalents)
-
Sodium acetate
-
Water
-
Reaction flask
-
Stirrer/hotplate
-
Filtration apparatus
Procedure:
-
Dissolve sodium acetate in water in a reaction flask.
-
Add the 2-aminobenzothiazole derivative (1) and the corresponding sulfonyl chloride to the solution.
-
Heat the reaction mixture to 80-85 °C with continuous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The initial sticky substance should gradually transform into a fine solid.
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Isolate the solid product by filtration.
-
Wash the product with water and dry.
-
Further purification can be achieved by recrystallization from an appropriate solvent.
Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)
This protocol outlines a colorimetric assay to determine the inhibitory activity of compounds against carbonic anhydrase, based on the esterase activity of the enzyme.[8]
Materials:
-
Human or bovine carbonic anhydrase
-
p-Nitrophenyl acetate (p-NPA) as substrate
-
Test compounds and a known CA inhibitor (e.g., Acetazolamide) as a positive control
-
Tris-HCl buffer (50 mM, pH 7.5)
-
DMSO or acetonitrile
-
96-well microplate
-
Microplate reader capable of kinetic measurements at 400-405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the CA enzyme in cold assay buffer.
-
Prepare a working solution of the CA enzyme by diluting the stock solution to the desired concentration.
-
Prepare a stock solution of p-NPA in DMSO or acetonitrile.
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.
-
Maximum Activity (No Inhibitor): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.
-
Test Compound: 158 µL Assay Buffer + 2 µL of each test compound dilution + 20 µL CA Working Solution.
-
Positive Control: 158 µL Assay Buffer + 2 µL of each positive control dilution + 20 µL CA Working Solution.
-
-
Enzyme-Inhibitor Pre-incubation:
-
Add the assay buffer and the respective inhibitor solutions (or DMSO) to the wells.
-
Add the CA working solution to all wells except the blank.
-
Incubate the plate at room temperature for 10-15 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.
-
Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals for 10-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [(V_max_activity - V_inhibitor) / V_max_activity] * 100
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key concepts related to the application of this compound derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides: a class of carbonic anhydrase II and VII-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Nucleophilic Substitution with 1,3-Benzothiazole-6-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Benzothiazole-6-sulfonyl chloride is a versatile reagent in medicinal chemistry and drug development. Its electrophilic sulfonyl chloride group readily undergoes nucleophilic substitution reactions, most notably with primary and secondary amines, to yield a diverse range of sulfonamide derivatives.[1] These resulting benzothiazole sulfonamides are of significant interest due to their broad spectrum of biological activities. Numerous studies have highlighted their potential as potent inhibitors of various enzyme families, including carbonic anhydrases, which are implicated in several pathological conditions.
This document provides a detailed experimental protocol for the synthesis of N-substituted 1,3-benzothiazole-6-sulfonamides via nucleophilic substitution. It also includes representative data and a visualization of the experimental workflow.
Key Applications in Drug Development
Benzothiazole sulfonamides have emerged as a privileged scaffold in drug discovery, demonstrating efficacy in various therapeutic areas:
-
Carbonic Anhydrase Inhibition: A primary application of these compounds is the inhibition of carbonic anhydrase (CA) isoforms.[2][3][4][5][6] CAs are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Dysregulation of CA activity is associated with various diseases, including glaucoma, epilepsy, and cancer. Benzothiazole sulfonamides have been shown to be potent inhibitors of several CA isoforms, including the cytosolic hCA I and II, and the tumor-associated hCA IX and XII.[3][4]
-
Antimicrobial Agents: Certain benzothiazole sulfonamide derivatives have exhibited promising antibacterial activity, particularly against Gram-positive bacteria.[7]
-
Antiviral Activity: The benzothiazole sulfonamide moiety has been incorporated into molecules designed as HIV-1 protease inhibitors, demonstrating improved potency and antiviral activity.[8]
-
Antidiabetic Properties: Derivatives have been evaluated for their potential in managing non-insulin-dependent diabetes mellitus through the inhibition of enzymes like PTP-1B.[9]
Data Presentation: Representative Reaction Parameters
The following table summarizes typical quantitative data for the nucleophilic substitution reaction between this compound and a generic primary amine (e.g., aniline or a substituted variant).
| Parameter | Value | Notes |
| Molar Ratio (Sulfonyl Chloride:Amine) | 1 : 1 to 1 : 1.2 | A slight excess of the amine can be used to ensure complete consumption of the sulfonyl chloride. |
| Base | Pyridine or Aqueous Sodium Acetate | Pyridine can act as both a base and a solvent. Sodium acetate in water provides a milder basic condition. |
| Solvent | Pyridine, Dichloromethane (DCM), Tetrahydrofuran (THF), or Water | The choice of solvent depends on the solubility of the reactants and the reaction temperature. |
| Reaction Temperature | Room Temperature to 85°C | Reactions in pyridine are often heated, while those in aqueous sodium acetate are typically run at elevated temperatures (e.g., 80-85°C).[2] |
| Reaction Time | 2 - 6 hours | Reaction progress should be monitored by Thin Layer Chromatography (TLC). |
| Typical Yield | 70 - 90% | Yields can vary depending on the specific amine and purification method. |
Experimental Protocol: Synthesis of N-Aryl-1,3-Benzothiazole-6-sulfonamide
This protocol describes a general procedure for the reaction of this compound with a primary aromatic amine.
Materials:
-
This compound
-
Substituted or unsubstituted primary aromatic amine
-
Pyridine (anhydrous) or Sodium Acetate
-
Deionized Water
-
Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates and developing chamber
Procedure:
-
Reaction Setup (Pyridine Method):
-
To a clean, dry round-bottom flask, add the primary amine (1.2 equivalents).
-
Dissolve the amine in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add this compound (1.0 equivalent) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux (or a specified temperature) for 2-6 hours.
-
-
Reaction Setup (Aqueous Sodium Acetate Method):
-
Dissolve sodium acetate (1.5 equivalents) in deionized water in a round-bottom flask.
-
Add the primary amine (1.2 equivalents) to the solution.
-
Add this compound (1.0 equivalent) to the stirred mixture.
-
Heat the reaction mixture to 80-85°C and stir for 3-5 hours.[2]
-
-
Work-up and Isolation:
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
If pyridine was used, remove it under reduced pressure using a rotary evaporator.
-
Dilute the residue (or the aqueous reaction mixture) with dichloromethane (DCM).
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted 1,3-benzothiazole-6-sulfonamide.
-
-
Characterization:
-
Characterize the final product using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy.
-
Safety Precautions:
-
This compound is corrosive and a lachrymator. It may react violently with water. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Pyridine is flammable and toxic. Handle with care in a fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Use appropriate containment and PPE.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of N-substituted 1,3-benzothiazole-6-sulfonamides.
Signaling Pathway Inhibition
References
- 1. Buy this compound | 181124-40-3 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. flore.unifi.it [flore.unifi.it]
- 5. Sulfonamide derivatives with benzothiazole scaffold: Synthesis and carbonic anhydrase I–II inhibition properties | Semantic Scholar [semanticscholar.org]
- 6. Sulfonamide derivatives with benzothiazole scaffold: Synthesis and carbonic anhydrase I-II inhibition properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. books.rsc.org [books.rsc.org]
- 9. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
Application Notes and Protocols: 1,3-Benzothiazole-6-sulfonyl chloride in the Preparation of Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,3-benzothiazole-6-sulfonyl chloride as a key intermediate in the synthesis of novel antimicrobial agents. The following sections detail the synthetic protocols, antimicrobial activity data, and proposed mechanisms of action for derived benzothiazole sulfonamides.
Introduction
The emergence of multidrug-resistant pathogenic bacteria presents a significant global health challenge, necessitating the development of new antimicrobial agents with novel mechanisms of action. The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] Specifically, benzothiazole sulfonamides have been identified as a promising class of compounds with potent antibacterial activity.[1]
This compound is a reactive intermediate that allows for the introduction of the benzothiazole-6-sulfonamide moiety into various molecular scaffolds. This functional group can enhance the pharmacological properties of a molecule, including its antimicrobial efficacy.[2] These notes provide detailed protocols for the synthesis of such derivatives and summarize their antimicrobial activity.
Synthesis of Antimicrobial Agents
The general approach for preparing antimicrobial agents from this compound involves the reaction of the sulfonyl chloride with a primary or secondary amine to form a sulfonamide linkage. This is a versatile and widely used reaction in medicinal chemistry.
General Synthetic Scheme
The synthesis of benzothiazole sulfonamides can be achieved by reacting this compound with a selected amine in the presence of a base.
DOT Script for the General Synthetic Scheme:
Caption: General reaction scheme for the synthesis of benzothiazole-6-sulfonamide derivatives.
Detailed Experimental Protocol: Synthesis of N-substituted-1,3-benzothiazole-6-sulfonamides
This protocol is a generalized procedure based on common synthetic methods for sulfonamide formation.
Materials:
-
This compound
-
Appropriate primary or secondary amine
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Pyridine or Triethylamine
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
In a clean, dry round-bottom flask, dissolve the amine (1.0 equivalent) in anhydrous DCM.
-
Add pyridine or triethylamine (1.2 equivalents) to the solution and stir at room temperature.
-
In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DCM.
-
Slowly add the this compound solution to the amine solution dropwise at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-substituted-1,3-benzothiazole-6-sulfonamide.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Antimicrobial Activity
The synthesized benzothiazole sulfonamide derivatives have been evaluated for their in vitro antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria. The activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Quantitative Antimicrobial Activity Data
| Compound Type | Test Organism | MIC (µg/mL) | Reference |
| Benzothiazole Sulfonamide Analogues | Pseudomonas aeruginosa | 3.1 - 6.2 | [3] |
| Staphylococcus aureus | 3.1 - 6.2 | [3] | |
| Escherichia coli | 3.1 - 6.2 | [3] | |
| Mutant E. coli | 12.5 | [3] | |
| Amino-benzothiazole Schiff Bases | Escherichia coli | 15.62 | [3] |
| Pseudomonas aeruginosa | 15.62 | [3] | |
| Benzothiazole Clubbed Isatin Derivatives | Escherichia coli | 3.1 | [3] |
| Pseudomonas aeruginosa | 6.2 | [3] | |
| Bacillus cereus | 12.5 | [3] | |
| Staphylococcus aureus | 12.5 | [3] | |
| Benzothiazole Bearing Amides | Staphylococcus aureus | 15.6 | [2] |
| Escherichia coli | 7.81 | [2] | |
| Salmonella typhi | 15.6 | [2] | |
| Klebsiella pneumoniae | 3.91 | [2] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC values are determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Synthesized benzothiazole derivatives
-
Bacterial strains (e.g., S. aureus, E. coli, P. aeruginosa)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Standard antibiotic (e.g., Ciprofloxacin, Vancomycin)
Procedure:
-
Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in MHB in the wells of a 96-well microtiter plate to achieve a range of concentrations.
-
Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well of the microtiter plate containing the serially diluted compounds with the bacterial suspension.
-
Include a positive control (bacteria in MHB without any compound) and a negative control (MHB alone) in each plate. A standard antibiotic is also tested as a control.
-
Incubate the plates at 37 °C for 18-24 hours.
-
After incubation, determine the MIC by visually inspecting the plates for the lowest concentration of the compound that completely inhibits bacterial growth. The MIC can also be determined by measuring the optical density at 600 nm.
Proposed Mechanism of Action
Several studies suggest that benzothiazole derivatives, including sulfonamides, may exert their antimicrobial effect by inhibiting essential bacterial enzymes. One of the proposed mechanisms is the inhibition of the folate biosynthesis pathway, which is crucial for bacterial survival.
Inhibition of Dihydropteroate Synthase (DHPS)
Sulfonamides are known to be competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme involved in the synthesis of folic acid. By mimicking the natural substrate of DHPS, p-aminobenzoic acid (PABA), these compounds block the production of dihydrofolic acid, a precursor for DNA synthesis.
DOT Script for the Proposed Mechanism of Action:
Caption: Proposed mechanism of action: Inhibition of dihydropteroate synthase (DHPS) in the folate biosynthesis pathway.
Experimental Workflow
The overall workflow for the development and evaluation of antimicrobial agents from this compound is a multi-step process that integrates chemical synthesis with biological testing.
DOT Script for the Experimental Workflow:
Caption: Experimental workflow for the development of benzothiazole-based antimicrobial agents.
Conclusion
This compound serves as a valuable starting material for the synthesis of a diverse library of benzothiazole sulfonamide derivatives with promising antimicrobial activities. The straightforward synthetic protocols, coupled with potent in vitro efficacy against a range of bacterial pathogens, highlight the potential of this chemical class in the discovery of new antimicrobial drugs. Further investigation into their mechanism of action and in vivo efficacy is warranted to fully explore their therapeutic potential.
References
Anwendungsbeispiele und Protokolle zur Derivatisierung von 1,3-Benzothiazol-6-sulfonylchlorid für das biologische Screening
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einführung: Das 1,3-Benzothiazol-Grundgerüst ist eine bedeutende Struktur in der medizinischen Chemie, deren Derivate ein breites Spektrum an biologischen Aktivitäten aufweisen, darunter krebsbekämpfende, antimikrobielle, entzündungshemmende und antivirale Eigenschaften.[1] In Kombination mit der Sulfonamid-Funktion, die für ihre Fähigkeit zur Hemmung von Enzymen wie den Carboanhydrasen bekannt ist, entstehen Moleküle mit hohem therapeutischem Potenzial.[2] 1,3-Benzothiazol-6-sulfonylchlorid ist ein vielseitiger Baustein, der die Synthese von Bibliotheken neuartiger Sulfonamid-Derivate für das biologische Screening ermöglicht.[3] Diese Anwendungsbeispiele beschreiben detaillierte Protokolle für die Synthese, Reinigung und biologische Evaluierung von Derivaten des 1,3-Benzothiazol-6-sulfonylchlorids.
Synthese von N-substituierten 1,3-Benzothiazol-6-sulfonamiden
Die primäre reaktive Stelle des 1,3-Benzothiazol-6-sulfonylchlorids ist die hoch elektrophile Sulfonylchloridgruppe (-SO₂Cl). Diese Gruppe reagiert leicht mit Nukleophilen wie primären und sekundären Aminen zu den entsprechenden Sulfonamiden.[1][3] Diese Reaktion ist die Grundlage für die Erstellung von Wirkstoffbibliotheken.
Allgemeines Protokoll zur Synthese einer Sulfonamid-Bibliothek
Dieses Protokoll beschreibt die allgemeine Vorgehensweise zur Synthese einer Reihe von N-substituierten 1,3-Benzothiazol-6-sulfonamiden durch Reaktion von 1,3-Benzothiazol-6-sulfonylchlorid mit verschiedenen primären oder sekundären Aminen.
Materialien:
-
1,3-Benzothiazol-6-sulfonylchlorid
-
Eine Auswahl an primären und sekundären Aminen
-
Pyridin oder Triethylamin (Base)
-
Dichlormethan (DCM) oder Tetrahydrofuran (THF) (wasserfrei)
-
Salzsäure (1 N)
-
Natriumhydrogencarbonat (gesättigte Lösung)
-
Wasserfreies Natriumsulfat oder Magnesiumsulfat
-
Lösungsmittel für die Säulenchromatographie (z. B. Hexan/Ethylacetat-Gemische)
-
Kieselgel 60 (230-400 mesh)
Vorgehensweise:
-
Reaktionsaufbau: In einem trockenen Rundkolben wird 1,3-Benzothiazol-6-sulfonylchlorid (1 Äquiv.) in wasserfreiem DCM oder THF gelöst.
-
Zugabe der Base: Pyridin oder Triethylamin (1,5 Äquiv.) wird zu der Lösung gegeben und die Mischung wird bei Raumtemperatur gerührt.
-
Zugabe des Amins: Das entsprechende Amin (1,1 Äquiv.), gelöst in einer minimalen Menge des Reaktionslösungsmittels, wird langsam zu der Reaktionsmischung getropft.
-
Reaktion: Die Reaktion wird bei Raumtemperatur für 4-12 Stunden gerührt. Der Fortschritt der Reaktion kann mittels Dünnschichtchromatographie (DC) überwacht werden.
-
Aufarbeitung: Nach Abschluss der Reaktion wird die Mischung nacheinander mit 1 N Salzsäure, Wasser und gesättigter Natriumhydrogencarbonatlösung gewaschen.
-
Trocknung und Konzentration: Die organische Phase wird über wasserfreiem Natriumsulfat getrocknet, filtriert und das Lösungsmittel unter reduziertem Druck entfernt.
-
Reinigung: Der Rohprodukt wird mittels Säulenchromatographie auf Kieselgel gereinigt. Ein geeignetes Eluentensystem (z. B. ein Gradient von Hexan/Ethylacetat) wird verwendet, um das reine Sulfonamid-Derivat zu isolieren.[4]
-
Charakterisierung: Die Struktur und Reinheit des Endprodukts werden durch Techniken wie NMR-Spektroskopie (¹H, ¹³C) und Massenspektrometrie bestätigt.
Logischer Arbeitsablauf für Synthese und Screening
Abbildung 1: Allgemeiner Arbeitsablauf von der Synthese bis zum Screening.
Biologische Screening-Protokolle
Protokoll 1: Anti-Krebs-Screening mittels MTT-Assay
Der MTT-Assay ist ein kolorimetrischer Test zur Bestimmung der zellulären metabolischen Aktivität als Indikator für die Zellviabilität. Er wird häufig zur Bewertung der Zytotoxizität von potenziellen Krebsmedikamenten eingesetzt.[2][5]
Materialien:
-
Humane Krebszelllinien (z. B. MCF-7, HeLa, A549)
-
Zellkulturmedium (z. B. DMEM) mit fötalem Kälberserum (FBS) und Antibiotika
-
MTT-Lösung (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid) in PBS (5 mg/ml)
-
Solubilisierungslösung (z. B. DMSO oder saurer Isopropanol)
-
96-Well-Platten
-
Testverbindungen (Derivate des 1,3-Benzothiazol-6-sulfonamids) in DMSO gelöst
Vorgehensweise:
-
Zellaussaat: Die Krebszellen werden geerntet und in einer 96-Well-Platte mit einer Dichte von 5.000-10.000 Zellen pro Well in 100 µl Kulturmedium ausgesät. Die Platten werden über Nacht bei 37 °C und 5 % CO₂ inkubiert, um die Anhaftung der Zellen zu ermöglichen.[6]
-
Zugabe der Verbindung: Am nächsten Tag werden die Testverbindungen in verschiedenen Konzentrationen (typischerweise von 0,1 bis 100 µM) zu den Wells gegeben. Eine Negativkontrolle (nur mit Vehikel, z. B. DMSO) und eine Positivkontrolle (ein bekanntes Zytostatikum) werden mitgeführt.
-
Inkubation: Die Platten werden für 48-72 Stunden bei 37 °C und 5 % CO₂ inkubiert.
-
MTT-Zugabe: Nach der Inkubation werden 10 µl der MTT-Lösung zu jedem Well gegeben und die Platten für weitere 2-4 Stunden inkubiert. Während dieser Zeit reduzieren lebensfähige Zellen das gelbe MTT zu violetten Formazan-Kristallen.
-
Solubilisierung: Das Medium wird vorsichtig entfernt und 100 µl der Solubilisierungslösung werden zu jedem Well gegeben, um die Formazan-Kristalle aufzulösen.
-
Messung: Die Extinktion wird bei einer Wellenlänge von 570 nm mit einem Mikroplatten-Lesegerät gemessen.[6]
-
Datenanalyse: Die prozentuale Zellviabilität wird im Vergleich zur Vehikel-Kontrolle berechnet. Die IC₅₀-Werte (die Konzentration, bei der 50 % des Zellwachstums gehemmt werden) werden aus den Dosis-Wirkungs-Kurven bestimmt.
Protokoll 2: Antimikrobielles Screening mittels Bouillon-Mikrodilutionsmethode (MIC-Bestimmung)
Diese Methode wird verwendet, um die minimale Hemmkonzentration (MHK) einer Substanz zu bestimmen, d. h. die niedrigste Konzentration, die das sichtbare Wachstum eines Mikroorganismus hemmt.[7][8]
Materialien:
-
Bakterienstämme (z. B. Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton-Bouillon (MHB), kationenangepasst
-
96-Well-Mikrotiterplatten
-
Testverbindungen in DMSO gelöst
-
Bakterieninokulum, standardisiert auf eine Trübung von 0,5 McFarland
-
Resazurin-Lösung (optional, zur besseren Visualisierung)
Vorgehensweise:
-
Vorbereitung der Platte: 50 µl MHB werden in die Wells 2 bis 12 einer 96-Well-Platte gegeben. In die Wells der Spalte 1 werden 100 µl der Testverbindung in der doppelten Endkonzentration (in MHB) pipettiert.
-
Serielle Verdünnung: 100 µl aus Spalte 1 werden in die Wells der Spalte 2 überführt und gemischt. Dieser Vorgang wird bis Spalte 10 wiederholt, wodurch eine zweifache serielle Verdünnungsreihe der Testverbindung entsteht. Die letzten 100 µl aus Spalte 10 werden verworfen. Spalte 11 dient als Wachstumskontrolle (keine Verbindung) und Spalte 12 als Sterilitätskontrolle (keine Bakterien).[9]
-
Inokulum-Vorbereitung: Eine frische Bakterienkultur wird in MHB auf eine Trübung von 0,5 McFarland eingestellt und anschließend so verdünnt, dass die Endkonzentration im Well ca. 5 x 10⁵ KBE/ml beträgt.
-
Inokulation: 50 µl des vorbereiteten Inokulums werden in die Wells der Spalten 1 bis 11 gegeben. Das Endvolumen in jedem Well beträgt 100 µl.
-
Inkubation: Die Platten werden bei 37 °C für 16-20 Stunden inkubiert.
-
Auswertung: Die MHK ist die niedrigste Konzentration der Testverbindung, bei der kein sichtbares Wachstum (Trübung) zu beobachten ist. Die Auswertung kann visuell oder durch Messung der optischen Dichte erfolgen.[10]
Quantitative Daten zur biologischen Aktivität
Die Derivatisierung von 1,3-Benzothiazol-6-sulfonylchlorid hat zu Verbindungen mit signifikanter Aktivität in verschiedenen biologischen Systemen geführt.
Tabelle 1: Hemmung der humanen Carboanhydrase (hCA)-Isoformen
| Verbindung | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) |
| Derivat 1 | 2327 | 45.4 | 295.6 | 13.1 |
| Derivat 2 | 84.1 | 12.8 | 25.4 | 3.7 |
| Derivat 3 | 105.3 | 3.5 | 38.2 | 8.8 |
| Acetazolamid | 250 | 12 | 25 | 5.7 |
| Daten aus Referenzen[2][11] abgeleitet. |
Tabelle 2: Zytotoxizität (IC₅₀) gegen humane Krebszelllinien
| Verbindung | MCF-7 (Brust) IC₅₀ (µM) | HeLa (Zervix) IC₅₀ (µM) | A549 (Lunge) IC₅₀ (µM) |
| Derivat 4 | 34.5 | 44.15 | > 50 |
| Derivat 5 | 3.72 | > 50 | 4.07 |
| Derivat 6 | 7.91 | 9.76 | 3.89 |
| Daten aus Referenzen[1][12] abgeleitet. |
Tabelle 3: Antimikrobielle Aktivität (MHK)
| Verbindung | S. aureus MHK (µg/ml) | E. coli MHK (µg/ml) | P. aeruginosa MHK (µg/ml) |
| Derivat 7 | 6.2 | 3.1 | 6.2 |
| Derivat 8 | 15.6 | 7.81 | > 62.5 |
| Ciprofloxacin | ≤ 1 | ≤ 0.5 | ≤ 1 |
| Daten aus Referenzen[5][13] abgeleitet. |
Beteiligte Signalwege
Bestimmte Benzothiazol-Derivate entfalten ihre krebsbekämpfende Wirkung durch die Modulation spezifischer zellulärer Signalwege. Ein wichtiger Signalweg, der bei vielen Krebsarten fehlreguliert ist, ist der PI3K/AKT-Signalweg, der das Zellüberleben, Wachstum und die Proliferation steuert.[12][14] Die Hemmung dieses Signalweges kann zur Apoptose (programmierter Zelltod) in Krebszellen führen.[6][15]
PI3K/AKT-Signalweg und Apoptose-Induktion
Abbildung 2: Hemmung des PI3K/AKT-Signalwegs durch Benzothiazol-Derivate.
Mechanismus der Carboanhydrase-Hemmung
Sulfonamide sind klassische Inhibitoren von Zink-Metalloenzymen wie den Carboanhydrasen (CAs). Der Mechanismus beruht auf der Koordination des deprotonierten Sulfonamid-Stickstoffs an das Zink-Ion (Zn²⁺) im aktiven Zentrum des Enzyms.[16][17] Diese Bindung verdrängt ein an das Zink gebundenes Hydroxid-Ion, das für die katalytische Aktivität des Enzyms (die Hydratisierung von CO₂) essentiell ist, und blockiert somit dessen Funktion.[3][18]
Mechanismus der CA-Hemmung
Abbildung 3: Schematische Darstellung der Carboanhydrase-Hemmung.
References
- 1. Small-molecule inhibitors of the PI3K signaling network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Purification [chem.rochester.edu]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. atcc.org [atcc.org]
- 7. benchchem.com [benchchem.com]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 13. benchchem.com [benchchem.com]
- 14. Small-molecule inhibitors of the PI3K signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 15. texaschildrens.org [texaschildrens.org]
- 16. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic Routes to 1,3-Benzothiazole-6-sulfonyl chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 1,3-benzothiazole-6-sulfonyl chloride, a key intermediate in the development of pharmaceuticals and other bioactive molecules. The benzothiazole scaffold is a prominent feature in a variety of therapeutic agents, and the introduction of a sulfonyl chloride group at the 6-position provides a reactive handle for further molecular elaboration.
Overview of Synthetic Strategies
There are three primary synthetic routes for the preparation of this compound:
-
Multi-step Synthesis from 6-Nitro-1,3-benzothiazole: This is a well-documented and reliable method that involves the reduction of a nitro group to an amine, followed by a diazotization reaction and subsequent conversion to the sulfonyl chloride. This route offers good control over the regioselectivity of the sulfonyl chloride installation.
-
Direct Chlorosulfonation of 1,3-Benzothiazole: This approach is more direct but can be complicated by the formation of a mixture of isomers, with sulfonation potentially occurring at the 4-, 6-, and 7-positions. Reaction conditions must be carefully controlled to favor the desired 6-substituted product.
-
Conversion of 1,3-Benzothiazole-6-sulfonic acid: This two-step method involves the initial synthesis of the sulfonic acid, which is then converted to the sulfonyl chloride using a chlorinating agent. This can be an effective strategy if the sulfonic acid is readily available or can be synthesized in high purity.
Below are detailed protocols for the multi-step synthesis from 6-nitro-1,3-benzothiazole, as this route is the most thoroughly described in the literature with specific experimental parameters.
Detailed Application Notes and Protocols: Synthesis from 6-Nitro-1,3-benzothiazole
This synthetic pathway involves three main steps: the reduction of 6-nitro-1,3-benzothiazole to 1,3-benzothiazol-6-amine, followed by the diazotization of the amine, and finally, the introduction of the sulfonyl chloride group.
Step 1: Reduction of 6-Nitro-1,3-benzothiazole to 1,3-Benzothiazol-6-amine
This step involves the hydrogenation of the nitro group to an amine using a catalyst such as palladium on carbon.
Experimental Protocol:
-
To a solution of 10g (0.056 mol) of 6-nitro-1,3-benzothiazole in 150 ml of methanol, add 1.0g of 10% palladium on carbon.
-
The reaction mixture is hydrogenated at 50°C under a hydrogen pressure of 0.5 MPa.
-
The reaction is monitored until the cessation of hydrogen uptake.
-
Upon completion, the reaction mixture is cooled, and the catalyst is removed by filtration.
-
The filter cake is washed with 10 ml of methanol.
-
The combined filtrates are concentrated under reduced pressure to yield a brown solid of 1,3-benzothiazol-6-amine.
Quantitative Data:
| Parameter | Value |
| Starting Material | 6-Nitro-1,3-benzothiazole |
| Reagents | Methanol, 10% Pd/C, H₂ |
| Temperature | 50°C |
| Pressure | 0.5 MPa |
| Yield | 90% |
| Purity (HPLC) | 98% |
| Melting Point | 84-86°C |
Step 2: Diazotization of 1,3-Benzothiazol-6-amine
The synthesized 1,3-benzothiazol-6-amine is converted to its diazonium salt in this step.
Experimental Protocol:
-
A mixture of 10g (0.067 mol) of 1,3-benzothiazol-6-amine, 4.8g (0.07 mol) of sodium nitrite, and 15g of water is prepared.
-
A nitration mixture is prepared by mixing 10.4g of 50% aqueous sulfuric acid with 22 ml of concentrated hydrochloric acid.
-
The nitration mixture is cooled to 10°C.
-
The amine-sodium nitrite mixture is added dropwise to the cooled nitration mixture.
-
The reaction is maintained at 10°C for 8 hours after the addition is complete to form the diazonium salt solution.
Step 3: Conversion of Diazonium Salt to this compound
The diazonium salt is then reacted with sulfur dioxide in the presence of a copper catalyst to yield the final product.
Experimental Protocol:
-
To the diazonium salt solution from Step 2, add 10g of copper sulfate.
-
Sulfur dioxide gas is bubbled through the solution for approximately 5 hours.
-
50 ml of toluene is added, and the mixture is warmed to 45-50°C.
-
Chlorine gas is then introduced until the reaction is complete, which is monitored by appropriate analytical methods.
-
The reaction mixture is cooled, and the layers are separated.
-
The aqueous layer is extracted with 50 ml of toluene.
-
The organic phases are combined, dried over anhydrous sodium sulfate, and decolorized with activated carbon.
-
The solvent is removed under reduced pressure to yield this compound as a light yellow solid.
Quantitative Data:
| Parameter | Value |
| Starting Material | 1,3-Benzothiazol-6-amine |
| Reagents | Sodium nitrite, Sulfuric acid, Hydrochloric acid, Copper sulfate, Sulfur dioxide, Chlorine, Toluene |
| Temperature | 10°C (diazotization), 45-50°C (sulfonylation) |
| Reaction Time | 8 hours (diazotization), ~5 hours (SO₂ addition) |
| Yield | 65% |
| Purity (HPLC) | 98% |
| Melting Point | 116-118°C |
Note: The procedures and quantitative data are adapted from patent CN102108069B.[1]
Workflow for the Synthesis of this compound from 6-Nitro-1,3-benzothiazole
Caption: Multi-step synthesis from 6-nitro-1,3-benzothiazole.
Alternative Synthetic Routes
While the route from 6-nitro-1,3-benzothiazole is well-detailed, other methods are also employed. The following sections outline these alternative pathways.
Route 2: Direct Chlorosulfonation of 1,3-Benzothiazole
This method involves the direct reaction of 1,3-benzothiazole with a chlorosulfonating agent. However, this can lead to a mixture of isomers.
General Protocol Outline:
-
1,3-Benzothiazole is treated with an excess of chlorosulfonic acid.[2]
-
The reaction mixture is heated, often to reflux, for several hours.[2]
-
Subsequent treatment with thionyl chloride can be used to convert any resulting sulfonic acids to the desired sulfonyl chloride.[2]
-
Work-up involves carefully quenching the reaction mixture in ice water and extracting the product.
Challenges:
-
Isomer Formation: Sulfonation of benzothiazole can yield a mixture of 4-, 6-, and 7-sulfonic acids, making purification difficult.[2]
-
Reaction Vigor: The reaction with chlorosulfonic acid is highly exothermic and requires careful control of the reaction temperature.
Diagram of Direct Chlorosulfonation
Caption: Direct chlorosulfonation of 1,3-benzothiazole.
Route 3: Conversion of 1,3-Benzothiazole-6-sulfonic acid
This route begins with the pre-formed sulfonic acid, offering better regiochemical control.
General Protocol Outline:
-
1,3-Benzothiazole-6-sulfonic acid is suspended in an inert solvent.
-
A chlorinating agent, such as thionyl chloride or phosphorus pentachloride, is added.[1]
-
The reaction mixture is typically heated to reflux to drive the conversion.
-
After the reaction is complete, the excess chlorinating agent and solvent are removed, often by distillation, to yield the crude sulfonyl chloride, which can then be purified.
Diagram of Sulfonic Acid Conversion
Caption: Conversion of sulfonic acid to sulfonyl chloride.
Summary of Synthetic Routes
The choice of synthetic route to this compound will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the required purity of the final product. The multi-step synthesis from 6-nitro-1,3-benzothiazole offers the best control over isomer formation and is well-documented for reproducible results. The direct chlorosulfonation is a more atom-economical approach but may present significant purification challenges. The conversion of the sulfonic acid is a viable option if the starting material is readily accessible. Researchers should carefully consider these factors when selecting a synthetic strategy.
References
Application Notes and Protocols: The Role of 1,3-Benzothiazole-6-sulfonyl chloride in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1,3-benzothiazole-6-sulfonyl chloride as a key building block in the synthesis of potent kinase inhibitors. The benzothiazole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with the ATP-binding site of various kinases. The addition of a sulfonyl chloride group at the 6-position provides a versatile handle for introducing diverse functionalities, enabling the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity.
Introduction
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. Consequently, kinase inhibitors have emerged as a major class of therapeutic agents. The 1,3-benzothiazole core is a common feature in many kinase inhibitors due to its rigid, planar structure and its capacity for hydrogen bonding and hydrophobic interactions within the kinase active site.
This compound is a particularly useful reagent for the synthesis of kinase inhibitor libraries. The highly reactive sulfonyl chloride group readily undergoes nucleophilic substitution with a wide range of primary and secondary amines, leading to the formation of a stable sulfonamide linkage. This allows for the systematic introduction of various side chains, which can be tailored to target specific kinases and improve pharmacological properties.
General Experimental Workflow
The synthesis of kinase inhibitors using this compound typically follows a straightforward workflow, beginning with the sulfonylation of a primary or secondary amine, followed by purification and characterization of the final compound. Subsequent biological evaluation determines the inhibitory activity against a panel of kinases.
Caption: General workflow for kinase inhibitor synthesis.
Experimental Protocols
General Protocol for the Synthesis of N-substituted-1,3-benzothiazole-6-sulfonamides
This protocol describes a general method for the reaction of this compound with a primary or secondary amine to yield the corresponding sulfonamide.
Materials:
-
This compound
-
Appropriate primary or secondary amine (1.0 - 1.2 equivalents)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or pyridine (2.0 equivalents) as a base
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary or secondary amine (1.0 equivalent) in anhydrous DCM or THF.
-
Add the base (e.g., triethylamine or pyridine, 2.0 equivalents) to the solution and stir for 5-10 minutes at room temperature.
-
In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM or THF.
-
Slowly add the solution of this compound to the stirring amine solution at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification:
The crude product is typically purified by silica gel column chromatography. The appropriate solvent system for elution will depend on the polarity of the synthesized sulfonamide and can be determined by TLC analysis.
Characterization:
The structure and purity of the final compound should be confirmed by analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the sulfonamide S=O stretches.
Quantitative Data: Kinase Inhibitory Activities
The following tables summarize the inhibitory activities of various kinase inhibitors derived from the 1,3-benzothiazole scaffold. This data highlights the potential for developing potent and selective inhibitors by modifying the substituent attached to the sulfonamide group.
Table 1: Inhibitory Activity of Benzothiazole Sulfonamide Derivatives against various Kinases
| Compound ID | Target Kinase | IC50 (nM) | Ki (nM) | Reference |
| 1 | PI3Kα | 150 | - | [1] |
| 2 | PI3Kβ | 20 | - | [1] |
| 3 | B-RAFV600E | 23.1 | - | [2] |
| 4 | CDK9 | 640 - 2010 | - | [2] |
| 5 | GSK-3β | 0.29 | - | [2] |
Key Signaling Pathways Targeted by Benzothiazole-Based Inhibitors
The versatility of the 1,3-benzothiazole-6-sulfonamide scaffold allows for the targeting of a wide range of kinases involved in critical signaling pathways implicated in disease. Below are representations of some of these key pathways.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many cancers.
Caption: PI3K/Akt signaling pathway.
T-Cell Receptor (TCR) Signaling Pathway featuring ITK
Interleukin-2-inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase that plays a critical role in T-cell receptor (TCR) signaling, leading to T-cell activation and differentiation. Inhibitors of ITK are being investigated for the treatment of inflammatory and autoimmune diseases.
Caption: T-Cell Receptor signaling via ITK.
Rho-associated Kinase (ROCK) Signaling Pathway
The Rho-associated kinases (ROCK1 and ROCK2) are key regulators of the actin cytoskeleton and are involved in processes such as cell adhesion, migration, and contraction. ROCK inhibitors have therapeutic potential in cardiovascular diseases, cancer, and neurological disorders.
Caption: Rho-associated Kinase (ROCK) signaling pathway.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a diverse range of kinase inhibitors. The straightforward chemistry of sulfonamide formation allows for the rapid generation of compound libraries for screening and SAR studies. The inherent drug-like properties of the benzothiazole scaffold, combined with the ability to tune inhibitor specificity and potency through modification of the sulfonamide substituent, make this an attractive approach for the development of novel therapeutics targeting a variety of kinases. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to utilize this powerful synthetic strategy in their own discovery programs.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 1,3-Benzothiazole-6-sulfonyl chloride Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1,3-benzothiazole-6-sulfonyl chloride and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key reactive properties?
A1: this compound is a heterocyclic aromatic compound with the chemical formula C₇H₄ClNO₂S₂.[1] It features a benzothiazole ring with a reactive sulfonyl chloride (-SO₂Cl) group at the 6-position.[1] This group is highly electrophilic, making the compound a versatile building block for nucleophilic substitution reactions, commonly used in the synthesis of pharmaceuticals and agrochemicals.[1] Its reactivity, however, also makes it susceptible to hydrolysis.[2]
Q2: What are the primary challenges when purifying this compound derivatives?
A2: The main challenge is the compound's sensitivity to moisture. The sulfonyl chloride functional group can readily hydrolyze to the corresponding sulfonic acid, which is often a major impurity.[2][3] Other challenges include thermal instability, which can lead to decomposition, and the potential for the product to be an oil or amorphous solid, making crystallization difficult.[3][4]
Q3: What safety precautions should be taken when handling these compounds?
A3: Due to the sulfonyl chloride group, these compounds are considered corrosive and can cause severe skin burns and eye damage.[1][5] They may also be lachrymators (tear-inducing) and can react with water to release toxic fumes.[1] Always handle these compounds in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5]
Q4: How should this compound and its derivatives be stored?
A4: These compounds should be stored in a tightly closed container in a dry, cool, and well-ventilated place to prevent degradation.[5][6] Storage under an inert atmosphere is often recommended.[6] Some suppliers suggest storage at -20°C or between 2-8°C.[6][7]
Troubleshooting Guide
Issue 1: Low or No Yield of Purified Product
Q: My final yield after purification is significantly lower than expected. What are the common causes and solutions?
A: Low yields often stem from product degradation during workup or purification.[2]
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Potential Cause 1: Hydrolysis. The sulfonyl chloride group is highly susceptible to hydrolysis by water, forming the corresponding sulfonic acid.[2][8]
-
Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents for reactions and extractions. If an aqueous workup is unavoidable, perform it quickly at low temperatures (e.g., in an ice bath) and use brine to aid phase separation and reduce the product's solubility in the aqueous layer.[2]
-
-
Potential Cause 2: Decomposition. Sulfonyl chlorides can decompose, especially when heated.[4] Signs of decomposition include a color change (often to brown or black) and gas evolution (SO₂ and HCl).[4]
-
Solution: Avoid high temperatures during reaction and purification steps. For reactions, temperatures below 30°C are often recommended.[4] Concentrate solutions under reduced pressure at low temperatures (rotoevaporation with a water bath at room temperature or slightly above).
-
-
Potential Cause 3: Loss during Extraction. The polarity of your specific derivative might cause it to be partially soluble in the aqueous phase, especially if it contains acidic or basic functional groups.[3]
-
Solution: Adjust the pH of the aqueous layer before extraction. For derivatives with acidic protons (like a sulfonamide), acidifying the solution (e.g., to pH 2-3) can protonate the molecule, reducing its water solubility and improving its extraction into organic solvents like ethyl acetate.[3] Perform multiple extractions to ensure complete recovery.[2]
-
Issue 2: Difficulty with Crystallization
Q: My purified product is an oil or amorphous solid and will not crystallize. How can I induce solidification?
A: This is a common issue, often caused by persistent impurities or the inherent properties of the molecule.[3]
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Potential Cause 1: Impurities. Even small amounts of impurities can inhibit crystallization.
-
Solution 1: Re-purify using Column Chromatography. If you haven't already, purify the material using silica gel chromatography to remove baseline impurities.[3]
-
Solution 2: Trituration. Attempt to triturate the oil with a non-polar solvent in which the desired product is poorly soluble, such as hexanes or diethyl ether.[3] This can wash away soluble impurities and often induces precipitation or solidification of the product.
-
-
Potential Cause 2: Solvent Choice. The chosen solvent system may not be appropriate for crystallization.
-
Solution: Experiment with different solvent systems. A good starting point is to dissolve the compound in a minimum amount of a good solvent (e.g., ethyl acetate, acetone) and then slowly add a poor solvent (e.g., hexanes, water) until the solution becomes turbid, then warm slightly to clarify and cool slowly.[3]
-
Issue 3: Impurities Detected After Purification
Q: I still see multiple spots on my TLC plate or peaks in my LC-MS/NMR analysis after purification. What are these impurities and how can I remove them?
A: The most common impurities are unreacted starting materials or degradation products.[3]
-
Impurity 1: Corresponding Sulfonic Acid. This results from hydrolysis of the sulfonyl chloride.[3]
-
Removal: The sulfonic acid is significantly more polar than the sulfonyl chloride. It can often be removed by washing the organic solution with a weak base (like saturated sodium bicarbonate solution), which will deprotonate the acid, making it water-soluble and pulling it into the aqueous layer.[3] It will also have a much lower Rf on a TLC plate.
-
-
Impurity 2: Unreacted Starting Materials.
-
Impurity 3: Diaryl Sulfone. This is a common byproduct during the synthesis (chlorosulfonation) step.[2]
-
Removal: This byproduct can typically be separated by flash column chromatography.
-
Issue 4: Poor Peak Shape in Column Chromatography
Q: My product streaks or shows tailing peaks during silica gel chromatography. Why is this happening?
A: Poor peak shape is often due to unwanted interactions between the compound and the acidic silica gel stationary phase.[3]
-
Cause: The slightly acidic nature of silica gel can interact with basic sites (like the benzothiazole nitrogen) or other polar functional groups in your molecule.[3]
-
Solution: Add a small amount of a modifier to your mobile phase. For acidic compounds, adding ~0.5% acetic acid to the eluent can improve peak shape by minimizing unwanted interactions with the silica surface.[3] For reversed-phase HPLC, a buffer may be necessary to control the pH.[11]
Data Presentation
Table 1: Recommended Solvent Systems for Purification
| Purification Method | Solvent System (Eluent) | Target Compound Polarity | Notes |
| Flash Column Chromatography | Petroleum Ether / Ethyl Acetate | Low to Medium | A standard system. Start with a low percentage of ethyl acetate and gradually increase the polarity.[9] |
| Hexanes / Ethyl Acetate | Low to Medium | An alternative to petroleum ether, often used for compounds of intermediate polarity.[2][10] | |
| Dichloromethane / Methanol | Medium to High | Effective for more polar derivatives. A typical gradient might run from 0% to 15% methanol.[3] | |
| Recrystallization | Ethanol / Water | Polar | A good starting point for many polar organic molecules.[3] |
| Isopropanol / Water | Polar | Offers slightly different solubility compared to ethanol/water.[3] | |
| Ethyl Acetate / Hexanes | Medium | Effective for compounds of intermediate polarity.[3] | |
| Chloroform | Medium | This compound is soluble in chloroform.[6] Can be used with an anti-solvent like hexanes. | |
| Acetone | Polar | This compound is soluble in acetone.[6] Can be used with an anti-solvent like water or hexanes. |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude material in a minimal amount of a volatile solvent (e.g., dichloromethane), add silica gel (approx. 2-3 times the mass of the crude product), and concentrate to a dry, free-flowing powder using a rotary evaporator.
-
Column Packing: Pack a glass column with silica gel (300-400 mesh) using your starting eluent (e.g., 100% hexanes or petroleum ether).[9] Ensure the silica bed is compact and level.
-
Loading: Carefully add the prepared slurry containing your compound to the top of the packed column. Add a thin layer of sand on top to prevent disturbance of the silica bed.
-
Elution: Begin elution with the low-polarity solvent. Gradually increase the polarity of the mobile phase by slowly adding the more polar solvent (e.g., increasing the percentage of ethyl acetate in hexanes).[9][10]
-
Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Recrystallization
-
Dissolution: In a flask, add the minimum amount of a suitable hot solvent to dissolve the impure solid completely.[3]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to remove them.[3]
-
Crystallization: Allow the clear solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[3]
-
Cooling: Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of precipitated crystals.[3]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Visualizations
Caption: A typical workflow for purifying derivatives of this compound.
Caption: A decision tree outlining common causes and solutions for low product yield.
References
- 1. Buy this compound | 181124-40-3 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. echemi.com [echemi.com]
- 6. This compound CAS#: 181124-40-3 [m.chemicalbook.com]
- 7. lookchem.com [lookchem.com]
- 8. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 9. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. benchchem.com [benchchem.com]
Strategies to improve the yield of 1,3-Benzothiazole-6-sulfonyl chloride reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1,3-Benzothiazole-6-sulfonyl chloride, with a focus on improving reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most common synthetic strategies involve a multi-step process that begins with the formation of a substituted benzothiazole core, followed by the introduction of the sulfonyl chloride group. A prevalent route starts from 2-amino-6-substituted benzothiazole, which then undergoes diazotization followed by a sulfochlorination reaction (e.g., a Sandmeyer-type reaction).
Q2: What are the critical parameters to control for a high-yield synthesis?
A2: Key parameters to control for maximizing the yield include:
-
Temperature: Particularly during diazotization (0-5 °C is crucial) and the subsequent sulfochlorination step.[1]
-
Purity of Starting Materials: Impurities in the initial benzothiazole derivative can lead to significant side product formation.
-
Anhydrous Conditions: The sulfonyl chloride group is highly susceptible to hydrolysis. Therefore, maintaining anhydrous conditions, especially during the chlorination and work-up steps, is critical.[2][3]
-
Stoichiometry of Reagents: Precise control over the molar ratios of reactants, especially the diazotizing agent and the chlorosulfonating agent, is essential.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a standard and effective method for monitoring the reaction's progress. By comparing the reaction mixture to the starting materials, you can observe the consumption of reactants and the formation of the product.
Q4: What are the primary safety concerns when working with the reagents for this synthesis?
A4: The synthesis of this compound involves several hazardous reagents:
-
Chlorosulfonic acid and Thionyl chloride: These are highly corrosive and react violently with water, releasing toxic gases (HCl and SO₂).[4] Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
-
Diazonium Salts: These intermediates can be explosive when isolated in a dry state. It is highly recommended to use them in situ without isolation.[1]
Troubleshooting Guide
Issue 1: Low Yield in the Formation of the Benzothiazole Ring
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Cyclization | Monitor the reaction by TLC to ensure completion. If the reaction stalls, consider increasing the reaction time or temperature incrementally. | Complete conversion of starting materials to the benzothiazole product. |
| Side Reactions (e.g., unwanted sulfonation) | Avoid excessively high temperatures during the cyclization step, as this can promote side reactions. | Minimized formation of byproducts and a cleaner reaction profile.[5] |
| Suboptimal Catalyst Concentration | If using a catalyst for the cyclization, ensure the optimal concentration is used as per literature procedures. | Improved reaction rate and yield. |
| Impure Starting Materials | Use high-purity starting materials. Purify the initial aniline or thiourea derivative if necessary. | Reduced byproduct formation and improved yield of the desired benzothiazole. |
Issue 2: Low Yield During Diazotization and Sulfochlorination
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Decomposition of the Diazonium Salt | Maintain a low temperature (0-5 °C) throughout the diazotization and subsequent reaction. Add the sodium nitrite solution slowly to control the exotherm.[1] | Increased stability of the diazonium intermediate, leading to a higher yield of the final product. |
| Incomplete Diazotization | Ensure the complete dissolution of the 2-aminobenzothiazole derivative in the acidic medium before adding the diazotizing agent. | Full conversion of the primary amine to the diazonium salt. |
| Inefficient Sulfochlorination | Ensure the copper catalyst (if used in a Sandmeyer-type reaction) is active. Use freshly prepared sulfur dioxide solution or a stable SO₂ surrogate. | Efficient conversion of the diazonium salt to the sulfonyl chloride.[6] |
| Hydrolysis of the Sulfonyl Chloride Product | Perform the reaction under strictly anhydrous conditions. During work-up, use ice-cold water and minimize the contact time between the product and the aqueous phase.[2][3] | Preservation of the sulfonyl chloride group and prevention of sulfonic acid formation. |
Issue 3: Product Purity and Isolation Challenges
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Presence of Sulfonic Acid Impurity | During work-up, wash the crude product with ice-cold water to remove any formed sulfonic acid. Recrystallization from a non-polar solvent can also help in purification. | Isolation of the pure sulfonyl chloride, free from its hydrolysis product. |
| Dark-colored Product | Treat the crude product solution with activated carbon before crystallization to remove colored impurities. | A paler, purer final product. |
| Difficulty in Product Precipitation | If the product is an oil, try triturating with a non-polar solvent like hexane to induce solidification. Seeding with a small crystal of the pure product can also initiate crystallization. | Isolation of the product as a solid. |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-6-sulfonic acid benzothiazole
This protocol is a general guideline and may require optimization based on the specific starting materials.
-
Preparation of the Thiourea Derivative:
-
In a round-bottom flask, dissolve the corresponding substituted p-phenylenediamine in an appropriate solvent (e.g., ethanol).
-
Add ammonium thiocyanate and reflux the mixture. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and isolate the N-(4-sulfonamidophenyl)thiourea intermediate.
-
-
Cyclization to 2-Aminobenzothiazole-6-sulfonamide:
-
Suspend the thiourea derivative in a suitable solvent (e.g., chloroform).
-
Add bromine dropwise at a controlled temperature.
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Cool the reaction, neutralize, and extract the product. Purify by recrystallization.
-
Protocol 2: Diazotization and Conversion to this compound
This protocol outlines the conversion of 2-Amino-6-sulfonic acid benzothiazole to the target sulfonyl chloride.
-
Diazotization:
-
Suspend 2-Amino-6-sulfonic acid benzothiazole in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.
-
-
Sulfochlorination (Sandmeyer-type reaction):
-
In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add copper(I) chloride.
-
Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the SO₂/CuCl solution with vigorous stirring, maintaining the temperature below 10 °C.
-
Allow the reaction to stir at a low temperature until the evolution of nitrogen gas ceases.
-
-
Work-up and Isolation:
-
Pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with copious amounts of ice-cold water to remove acids and inorganic salts.
-
Dry the crude this compound under vacuum over a desiccant. Further purification can be achieved by recrystallization from a suitable non-polar solvent (e.g., hexane/chloroform mixture).
-
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the synthesis of 6-benzothiazole sulfonyl chloride from a diazonium salt intermediate.
| Parameter | Condition A | Condition B | Reference |
| Diazotization Temperature | -20 °C | 10 °C | Patent CN102108069B |
| Reaction Time (Diazotization) | 8 hours | 8 hours | Patent CN102108069B |
| Sulfochlorination Temperature | 115 °C | 45-50 °C | Patent CN102108069B |
| Solvent | Toluene | Toluene | Patent CN102108069B |
| Catalyst | Copper sulfate | Copper sulfate | Patent CN102108069B |
| Reported Yield | 67.5% | 65% | Patent CN102108069B |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
References
Technical Support Center: Synthesis of 1,3-Benzothiazole-6-sulfonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-Benzothiazole-6-sulfonyl chloride. Our goal is to address common challenges and provide actionable solutions to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two main synthetic routes are:
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Chlorosulfonation of a Benzothiazole Precursor: This common method involves the reaction of a suitable benzothiazole derivative with a chlorosulfonating agent, typically chlorosulfonic acid, to introduce the sulfonyl chloride group.[1]
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Multi-step Synthesis from Sulfanilamide: A patented alternative route begins with sulfanilamide and proceeds through several intermediate steps, including cyclization to form the benzothiazole ring and subsequent conversion to the sulfonyl chloride.[2]
Q2: What is the most common byproduct I should be aware of during the chlorosulfonation of benzothiazole?
A2: The most frequently encountered byproduct is the corresponding diaryl sulfone, in this case, di-(1,3-benzothiazol-6-yl) sulfone. This side reaction is particularly favored when an insufficient excess of the chlorosulfonating agent is used.
Q3: My this compound product appears to be degrading. What is the likely cause?
A3: this compound is highly susceptible to hydrolysis. Exposure to moisture, even atmospheric humidity, can lead to its degradation back to the corresponding 1,3-Benzothiazole-6-sulfonic acid. It is crucial to handle the compound under anhydrous conditions, especially during workup and storage.
Q4: I am seeing incomplete conversion of my sulfonic acid intermediate to the sulfonyl chloride. How can I improve this?
A4: Incomplete conversion is often due to insufficient reactivity of the chlorinating agent (e.g., thionyl chloride) or the presence of impurities. Ensure you are using a fresh or purified batch of thionyl chloride. Aged thionyl chloride can contain impurities like disulfur dichloride which may affect the reaction. Increasing the reaction time or temperature, within reasonable limits, can also drive the reaction to completion.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting/Optimization Strategy |
| Incomplete Sulfonation | - Ensure a sufficient excess of chlorosulfonic acid is used (typically 3-5 equivalents).- Monitor the reaction progress using TLC or HPLC to confirm the consumption of the starting material. |
| Formation of Di-benzothiazolyl Sulfone | - Add the benzothiazole precursor to the chlorosulfonic acid slowly at a low temperature (0-5 °C) to maintain an excess of the acid throughout the addition.- Avoid high reaction temperatures which can promote sulfone formation. |
| Hydrolysis of Product during Workup | - Perform the aqueous workup quickly and at low temperatures.- Use a saturated brine solution to "salt out" the product and reduce its solubility in the aqueous phase.- Ensure all glassware and solvents are thoroughly dried before use. |
| Incomplete Chlorination of Sulfonic Acid | - Use a sufficient excess of thionyl chloride (at least 2-3 equivalents).- Consider the addition of a catalytic amount of dimethylformamide (DMF) to facilitate the reaction.- Ensure the reaction is carried out under anhydrous conditions. |
Issue 2: Presence of Significant Impurities in the Final Product
| Observed Impurity | Identification | Mitigation and Removal |
| 1,3-Benzothiazole-6-sulfonic acid | - Appears as a more polar spot on TLC.- Can be identified by a broad -OH peak in the IR spectrum. | - Mitigation: Avoid exposure to moisture during reaction and workup.- Removal: Wash the crude product with ice-cold water. The sulfonic acid is more soluble in water than the sulfonyl chloride. |
| Di-(1,3-benzothiazol-6-yl) sulfone | - Appears as a less polar spot on TLC.- Has a higher melting point than the desired product. | - Mitigation: Use a larger excess of chlorosulfonic acid and maintain low reaction temperatures.- Removal: Can often be removed by recrystallization from a suitable solvent system (e.g., toluene/hexanes). |
| Unreacted Starting Material | - Corresponds to the starting benzothiazole precursor on TLC. | - Mitigation: Ensure sufficient reaction time and appropriate temperature for the sulfonation step.- Removal: Can be removed by column chromatography. |
Experimental Protocols
Synthesis of this compound via Chlorosulfonation of 2-Aminobenzothiazole
Materials:
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2-Aminobenzothiazole
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Chlorosulfonic acid
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Thionyl chloride
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Dichloromethane (anhydrous)
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Ice
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Saturated sodium bicarbonate solution
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Saturated brine solution
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Anhydrous magnesium sulfate
Procedure:
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Sulfonation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add chlorosulfonic acid (4 equivalents) and cool the flask to 0 °C in an ice-salt bath.
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Slowly add 2-aminobenzothiazole (1 equivalent) portion-wise to the stirred chlorosulfonic acid, maintaining the temperature below 5 °C.
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After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-3 hours.
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Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
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Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral. Dry the solid under vacuum to obtain crude 1,3-benzothiazole-6-sulfonic acid.
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Chlorination: To a flame-dried round-bottom flask, add the crude 1,3-benzothiazole-6-sulfonic acid (1 equivalent) and thionyl chloride (3 equivalents).
-
Add a catalytic amount of DMF (e.g., 0.1 equivalents).
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
After completion, carefully remove the excess thionyl chloride by distillation under reduced pressure.
-
Dissolve the residue in anhydrous dichloromethane and wash with ice-cold saturated sodium bicarbonate solution, followed by saturated brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
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Purify the crude product by recrystallization from a suitable solvent such as toluene or by column chromatography on silica gel.
Visualizations
Logical Relationship of Byproduct Formation
Caption: Byproduct formation pathways in the two-step synthesis.
Experimental Workflow for Synthesis
Caption: General experimental workflow for the synthesis.
References
Technical Support Center: Optimizing Sulfonamide Formation with 1,3-Benzothiazole-6-sulfonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the formation of sulfonamides using 1,3-Benzothiazole-6-sulfonyl chloride.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of sulfonamides from this compound and primary or secondary amines.
Question: I am observing a very low or no yield of my desired sulfonamide product. What are the potential causes and solutions?
Answer:
Low to non-existent product formation can stem from several factors, primarily related to the quality of your starting materials and the reaction conditions.
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Degraded or Impure Starting Materials:
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This compound: This reagent is sensitive to moisture. Hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid is a common issue, which will prevent the reaction with the amine.
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Solution: Ensure you are using a freshly opened bottle of the sulfonyl chloride or that it has been stored under anhydrous conditions. It is advisable to verify the purity of the sulfonyl chloride by techniques such as NMR or LC-MS before use.
-
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Amine: The purity of your amine is also crucial. Impurities can lead to unwanted side reactions.
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Solution: Check the purity of the amine and consider purification if necessary.
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-
-
Suboptimal Reaction Conditions:
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Insufficient Base: A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction. If the HCl is not neutralized, it will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
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Solution: Ensure you are using a suitable base in at least a stoichiometric amount. In some protocols, an excess of the amine can also serve as the base.
-
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Incorrect Solvent: The solvent must be inert to the reaction conditions and capable of dissolving the reactants.
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Solution: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally preferred to minimize the hydrolysis of the sulfonyl chloride.
-
-
Inappropriate Temperature: The reaction temperature can significantly impact the rate and yield.
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Solution: Some reactions may require initial cooling (e.g., 0 °C) to control the initial exothermic reaction, followed by warming to room temperature or gentle heating to drive the reaction to completion.
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-
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Poor Nucleophilicity of the Amine:
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Amines with electron-withdrawing groups can be less reactive.
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Solution: For less nucleophilic amines, more forcing conditions such as a higher reaction temperature or a stronger, non-nucleophilic base may be necessary.
-
-
Question: My reaction is producing significant side products. How can I minimize their formation?
Answer:
The formation of side products is a common challenge in sulfonamide synthesis. Here are some of the most frequent side reactions and how to mitigate them:
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Hydrolysis of Sulfonyl Chloride:
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Cause: Presence of water in the reaction mixture.
-
Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly dried before use.
-
-
Disulfonylation of Primary Amines:
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Cause: A primary amine (R-NH₂) can react with two molecules of the sulfonyl chloride to form a disulfonamide byproduct (R-N(SO₂R')₂). This is more likely to occur under harsh conditions or with highly reactive sulfonyl chlorides.
-
Solution: Carefully control the stoichiometry of your reactants. A slow, dropwise addition of the sulfonyl chloride solution to the amine solution can help to minimize this side reaction. Maintaining a lower reaction temperature can also improve selectivity.
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Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the reaction between this compound and an amine?
A1: The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton from the nitrogen to form the stable sulfonamide bond.
Q2: Why is the choice of base important?
A2: The base plays a critical role in neutralizing the HCl produced. Common bases include tertiary amines like triethylamine or pyridine. The base should be strong enough to deprotonate the amine hydrochloride salt but not so strong as to cause unwanted side reactions.
Q3: Can I use both primary and secondary amines for this reaction?
A3: Yes, both primary and secondary amines will react with this compound to yield the corresponding sulfonamides. Tertiary amines, however, will not form stable sulfonamides as they lack a proton on the nitrogen atom to be eliminated.
Q4: How can I monitor the progress of my reaction?
A4: The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). These techniques allow you to observe the consumption of the starting materials and the appearance of the sulfonamide product.
Q5: What are the safety precautions I should take when working with this compound?
A5: Due to the presence of the sulfonyl chloride group, this compound is expected to be corrosive and a lachrymator (tear-inducing). It may also react violently with water. Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Data Presentation
The following table summarizes various reaction conditions that can be used as a starting point for optimizing the synthesis of sulfonamides from this compound.
| Amine Type | Base | Solvent | Temperature | Typical Reaction Time |
| Primary/Secondary Aliphatic | Triethylamine (1.5 eq) | Dichloromethane (DCM) | 0 °C to Room Temp. | 2-12 hours |
| Primary/Secondary Aromatic | Pyridine | Pyridine | Room Temp. to 80 °C | 4-24 hours |
| Primary/Secondary Aromatic | Sodium Acetate | Water | 80-85 °C | 4-6 hours |
| Primary/Secondary Aliphatic | Sodium Carbonate | Dichloromethane (DCM) | Room Temperature | 2-6 hours |
Experimental Protocols
General Protocol for the Synthesis of N-substituted-1,3-benzothiazole-6-sulfonamides
This protocol provides a general procedure that can be adapted for specific amines.
Materials:
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This compound
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Primary or secondary amine (1.0 - 1.2 equivalents)
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Base (e.g., Triethylamine, 1.5 equivalents)
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Anhydrous aprotic solvent (e.g., Dichloromethane, DCM)
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Water
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1M HCl solution
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate or magnesium sulfate
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Silica gel for column chromatography
Equipment:
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Round-bottom flask
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Magnetic stirrer
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Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM.
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Cooling: Cool the solution to 0 °C using an ice-water bath.
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Reagent Addition: Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 30-60 minutes.
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Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC until the starting amine is consumed.
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Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Visualizations
Caption: General experimental workflow for sulfonamide synthesis.
Stability issues of 1,3-Benzothiazole-6-sulfonyl chloride in different solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1,3-Benzothiazole-6-sulfonyl chloride in various solvents. This resource is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
Issue: Rapid Decomposition of this compound in Solution
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Question: I dissolved this compound in my reaction solvent, and it seems to be degrading quickly. How can I prevent this?
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Answer: this compound is highly reactive and susceptible to degradation, primarily through reaction with nucleophiles. The most common cause of rapid decomposition is the presence of water in the solvent, leading to hydrolysis.
Troubleshooting Steps:
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Use Anhydrous Solvents: Ensure all solvents are rigorously dried using appropriate methods (e.g., molecular sieves, distillation from a drying agent) before use.
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Inert Atmosphere: Conduct your experiments under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
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Control Temperature: Perform reactions at the lowest effective temperature to reduce the rate of degradation.
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Check for Other Nucleophiles: Be aware that other nucleophiles in your reaction mixture, such as alcohols or amines, will readily react with the sulfonyl chloride.
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Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathway for this compound is solvolysis, where the sulfonyl chloride reacts with the solvent. The most common form of this is hydrolysis in the presence of water, which converts the sulfonyl chloride to the corresponding sulfonic acid. In the presence of other nucleophilic solvents or reagents, it will react to form other derivatives.
Q2: How stable is this compound in common organic solvents?
General Stability in Different Solvent Classes:
| Solvent Class | Examples | Expected Stability | Primary Degradation Pathway |
| Aprotic, Non-polar | Hexane, Toluene | High | Minimal degradation if anhydrous. |
| Aprotic, Polar | Acetonitrile (ACN), Dichloromethane (DCM), Tetrahydrofuran (THF) | Moderate to High | Susceptible to hydrolysis from trace water. |
| Protic, Polar | Water, Alcohols (Methanol, Ethanol) | Low | Rapid solvolysis (hydrolysis or alcoholysis). |
| Aprotic, Polar (Amide) | Dimethylformamide (DMF), Dimethylacetamide (DMAc) | Low to Moderate | Can be susceptible to reaction with the solvent itself, especially at elevated temperatures, and is very sensitive to water content. |
Q3: How can I monitor the stability of this compound in my solvent?
A3: High-Performance Liquid Chromatography (HPLC) is an effective technique for monitoring the stability of this compound.[1] You can track the disappearance of the starting material peak and the appearance of degradation product peaks over time.
Q4: What are the recommended storage conditions for this compound?
A4: To ensure its stability, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. Storage at 2-8°C is recommended. Avoid exposure to moisture and atmospheric humidity.
Q5: My this compound has changed color. Is it still usable?
A5: Discoloration can be an indication of decomposition.[2] While a slight change in color may not significantly impact all applications, it is advisable to assess the purity of the material using an analytical technique like HPLC before use in sensitive reactions. For best results, using a fresh, colorless reagent is recommended.[2]
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in a Solvent
This protocol outlines a general method for determining the stability of this compound in a chosen solvent using HPLC analysis.
Materials:
-
This compound
-
Anhydrous solvent of interest (e.g., Acetonitrile)
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HPLC system with a suitable column (e.g., C18)
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Volumetric flasks and pipettes
-
Autosampler vials
Procedure:
-
Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the anhydrous solvent of interest to make a stock solution of a known concentration (e.g., 1 mg/mL).
-
Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system. This will serve as your initial time point.
-
Incubation: Store the stock solution at a controlled temperature (e.g., room temperature).
-
Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the stock solution, dilute it to the same concentration as the initial sample, and analyze it by HPLC.
-
Data Analysis: For each time point, determine the peak area of the this compound. Calculate the percentage of the remaining compound at each time point relative to the initial time point. Plot the percentage of the remaining compound versus time to visualize the degradation profile.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Primary degradation pathways of this compound with common nucleophiles.
References
Troubleshooting low yield in benzothiazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to low yield in benzothiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 2-substituted benzothiazoles?
A1: The most prevalent and versatile method is the condensation reaction of 2-aminothiophenol with various carbonyl-containing compounds, such as aldehydes, carboxylic acids, acid chlorides, or esters.[1][2][3][4] Other significant approaches include the intramolecular cyclization of thiobenzanilides or ortho-halogenated analogs.[3][4]
Q2: What are the typical expected yields for benzothiazole synthesis?
A2: Yields for benzothiazole synthesis can vary widely based on the specific substrates and reaction conditions employed. However, with optimized protocols, it is common to achieve high to excellent yields, often in the range of 80-95%.[5][6] Suboptimal conditions, impure starting materials, or side reactions can lead to significantly lower yields.
Q3: Are there "green" or environmentally friendly methods for benzothiazole synthesis?
A3: Yes, significant research has focused on developing greener synthetic routes. These methods often involve the use of water as a solvent, solvent-free conditions, reusable catalysts, or visible-light-mediated reactions.[1][2][6][7] Microwave-assisted synthesis is another popular green chemistry approach that can reduce reaction times and improve yields.[1][6]
Q4: What are the primary hazards associated with benzothiazole synthesis?
A4: The synthesis of benzothiazole derivatives can involve hazardous materials. For instance, 2-aminothiophenol can oxidize over time, and many reactions utilize strong acids, oxidizers, or flammable solvents.[1][8] It is crucial to consult the Safety Data Sheet (SDS) for all reagents and to perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Troubleshooting Guide: Low Yield
This guide addresses specific issues that can lead to low yields, offering potential causes and solutions in a question-and-answer format.
Q1: My reaction has resulted in a very low yield or no product. What are the first steps to troubleshoot?
A1: When facing low to no product yield, a systematic check of the fundamental reaction components is the best starting point.
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Verify Reagent Quality: Ensure the purity of your starting materials. 2-aminothiophenol is susceptible to oxidation, which can inhibit the reaction.[1] Use fresh, high-purity starting materials and reagents.[5]
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Check Catalyst Activity: If using a catalyst, ensure it is active. Some catalysts may deactivate upon storage or reuse.[1] It may be necessary to try a fresh batch.
-
Confirm Reaction Conditions: Double-check that the reaction was run at the correct temperature and for a sufficient amount of time. Some protocols are highly sensitive to temperature variations.[1][5]
Q2: My TLC analysis shows a large amount of unreacted 2-aminothiophenol. How can I drive the reaction to completion?
A2: The presence of significant starting material indicates an incomplete reaction. Several factors could be at play.
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Optimize Reaction Time and Temperature: The reaction may not have been allowed to run long enough. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal duration.[5] In some cases, a gradual increase in temperature may be required after an initial period.[8]
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Adjust Catalyst Concentration: The concentration of the catalyst can be crucial for efficient cyclization.[8] Ensure you are using the optimal stoichiometric ratio.
-
Improve Mixing: Inefficient stirring can lead to poor contact between reactants. Ensure the reaction mixture is being agitated vigorously.[8]
Q3: I'm observing the formation of significant byproducts. How can I improve the selectivity of my reaction?
A3: The formation of byproducts consumes starting materials and complicates purification, leading to a lower isolated yield.
-
Control Reaction Temperature: Excessively high temperatures can often promote undesired side reactions, such as sulfonation.[8][9] Maintain the reaction temperature within the optimal range specified by the protocol.
-
Use an Inert Atmosphere: If your starting materials or intermediates are sensitive to air, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[1]
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Purify Starting Materials: Impurities in the starting materials can sometimes act as catalysts for side reactions.[1]
Q4: The reaction seems to stop at the dihydro-benzothiazole intermediate without forming the final aromatic product. What could be the cause?
A4: This issue points directly to an inefficient final oxidation step. The cyclization of the intermediate forms a benzothiazoline, which must be oxidized to the aromatic benzothiazole.[9]
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Ensure an Adequate Oxidant is Present: For many syntheses, atmospheric oxygen is a sufficient oxidant, especially when the reaction is left open to the air.[9] In other cases, an explicit oxidizing agent is required. Common choices include hydrogen peroxide (H₂O₂), often used with an acid like HCl, or using DMSO as both the solvent and the oxidant.[9]
Q5: My product is difficult to isolate from the reaction mixture, resulting in a poor recovery. What techniques can I use?
A5: Product isolation is a critical step where significant losses can occur.
-
Address Product Solubility: If the product is too soluble in the reaction solvent, precipitation can be induced by adding a non-solvent, such as cold water or hexane.[5][9] If the product remains in solution, evaporation of the solvent will be necessary.[9]
-
Break Up Emulsions: During aqueous workup, emulsions can form, making layer separation difficult. Washing the organic layer with a saturated sodium chloride solution (brine) or filtering the mixture through Celite can help break up emulsions.[1]
-
Optimize Purification: Recrystallization from a suitable solvent like ethanol is a common and effective purification method.[5][9] If impurities persist, column chromatography can be employed.[1]
Data Presentation
Table 1: Comparison of Reaction Conditions for 2-Substituted Benzothiazole Synthesis
This table summarizes various reported conditions for the synthesis of 2-substituted benzothiazoles via the condensation of 2-aminothiophenol with aldehydes.
| Catalyst / Reagents | Solvent | Temperature | Time | Reported Yield Range | Reference |
| H₂O₂ / HCl | Ethanol | Room Temp | 45-60 min | 85-94% | [1][3][6] |
| Ionic Liquid (Phosphonium) | Solvent-free | 120 °C | 25-90 min | 75-92% | [6] |
| Nano CeO₂ | Water | Room Temp | 15-90 min | 87-98% | [6] |
| Microwave Irradiation (Ag₂O) | Solvent-free | 80 °C | 4-8 min | 92-98% | [6] |
| Visible Light (CdSe NPs) | Ethanol | Room Temp | 20-55 min | 83-98% | [6] |
| DMSO | DMSO | 140 °C | Not Specified | ~83% | [10] |
Note: Yields are often substrate-dependent and may vary.
Experimental Protocols
Protocol 1: Synthesis of 2-Arylbenzothiazole using H₂O₂/HCl[1][5]
This protocol describes a common and efficient method for the synthesis of 2-arylbenzothiazoles.
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in ethanol (10 mL).
-
Reagent Addition: To this stirred solution at room temperature, add 30% hydrogen peroxide (H₂O₂) (approx. 6.0 mmol) followed by the dropwise addition of concentrated hydrochloric acid (HCl) (approx. 3.0 mmol).
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 45-60 minutes).
-
Work-up: Upon completion, pour the reaction mixture into a beaker of ice-cold water.
-
Isolation: Collect the precipitated solid product by vacuum filtration. Wash the solid with cold water and dry it under a vacuum.
Protocol 2: Purification by Recrystallization[5][8]
This protocol is used to purify the crude benzothiazole product.
-
Solvent Selection: Choose a suitable solvent (e.g., ethanol) in which the benzothiazole product is soluble when hot but poorly soluble when cold.
-
Dissolution: Dissolve the crude product in a minimum amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated carbon (Norit) to the hot solution and swirl.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove the activated carbon and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then chill it in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
Visualizations
Caption: General experimental workflow for benzothiazole synthesis.
Caption: Troubleshooting decision tree for low yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Characterization of impurities in 1,3-Benzothiazole-6-sulfonyl chloride synthesis
This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the synthesis and impurity characterization of 1,3-Benzothiazole-6-sulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to obtain this compound?
A1: The primary methods for synthesizing this compound include:
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Direct Chlorosulfonation: This involves the reaction of a suitable benzothiazole precursor with chlorosulfonic acid.[1]
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From Sulfonic Acid: Conversion of 1,3-benzothiazole-6-sulfonic acid to the sulfonyl chloride using a chlorinating agent like thionyl chloride or phosphorus pentachloride.[1]
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Multi-step Synthesis: A longer route may start from sulfanilamide, which undergoes cyclization to form a 2-aminobenzothiazole derivative, followed by diazotization and subsequent reaction to yield the sulfonyl chloride.[2]
Q2: My reaction yield is very low. What are the potential causes?
A2: Low yields in this synthesis are common and can often be attributed to:
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Hydrolysis of the Product: this compound is highly susceptible to hydrolysis, converting it to the corresponding sulfonic acid. This can occur during the reaction workup if exposed to water or atmospheric moisture.[3]
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Incomplete Reaction: Insufficient reaction time, incorrect temperature, or poor quality of reagents can lead to an incomplete conversion of the starting material.
-
Formation of Byproducts: Side reactions, such as the formation of diaryl sulfones, can consume the starting material and reduce the yield of the desired product.
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Issues during Product Isolation: Product loss can occur during extraction, filtration, or purification steps.
Q3: I am observing a significant amount of an insoluble white solid in my crude product. What could it be?
A3: A common, often insoluble, byproduct is 1,3-benzothiazole-6-sulfonic acid, the hydrolysis product of your target compound. Its formation is favored by the presence of water during the reaction or workup. Another possibility is the formation of diaryl sulfones, which are typically high-melting solids.
Q4: How can I minimize the hydrolysis of my product during workup?
A4: To minimize hydrolysis, it is crucial to:
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Work under anhydrous conditions, using dry glassware and solvents.
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Perform aqueous workups quickly and at low temperatures (e.g., using ice-cold water).
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Promptly extract the product into a non-polar organic solvent after quenching the reaction.
Q5: What are the best methods for purifying the crude this compound?
A5: Purification can be challenging due to the compound's reactivity. Common methods include:
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Recrystallization: Using a non-polar, anhydrous solvent system. Care must be taken to exclude moisture.
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Column Chromatography: On silica gel using a non-polar eluent system. This should be performed relatively quickly to minimize on-column degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | Inactive chlorosulfonic acid (due to moisture). | Use a fresh, unopened bottle of chlorosulfonic acid. |
| Reaction temperature is too low. | Gradually increase the reaction temperature and monitor by TLC. | |
| Poor quality of starting benzothiazole. | Ensure the purity of the starting material by recrystallization or other purification methods. | |
| Significant Byproduct Formation (e.g., Diaryl Sulfone) | Incorrect stoichiometry of reagents. | Use a sufficient excess of chlorosulfonic acid. |
| Order of addition is incorrect. | Add the benzothiazole derivative to the chlorosulfonic acid, not the other way around, to maintain an excess of the acid. | |
| Product Decomposes During Isolation | Presence of water in workup. | Use anhydrous solvents and perform aqueous extractions quickly at low temperatures. |
| Overheating during solvent removal. | Concentrate the product under reduced pressure at a low temperature. | |
| Difficulty in Product Characterization | Residual starting material or impurities. | Purify the product using recrystallization or column chromatography before analysis. |
| Product instability in the analytical solvent. | Use a dry, aprotic solvent (e.g., CDCl3) for NMR analysis and perform the analysis promptly. |
Experimental Protocols
Synthesis of this compound via Chlorosulfonation
Materials:
-
1,3-Benzothiazole
-
Chlorosulfonic acid
-
Dichloromethane (anhydrous)
-
Ice
-
Saturated sodium bicarbonate solution (cold)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
In a fume hood, equip a three-necked round-bottom flask with a dropping funnel, a mechanical stirrer, and a nitrogen inlet.
-
Add chlorosulfonic acid (5 equivalents) to the flask and cool it to 0°C using an ice bath.
-
Dissolve 1,3-benzothiazole (1 equivalent) in anhydrous dichloromethane and add it to the dropping funnel.
-
Add the benzothiazole solution dropwise to the stirred chlorosulfonic acid at a rate that maintains the internal temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with cold saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization from a suitable anhydrous solvent system (e.g., hexane/ethyl acetate).
Characterization of Main Product and Impurities
The following analytical techniques are crucial for characterizing the product and identifying impurities.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To identify the aromatic protons and check for the presence of starting materials or byproducts.
-
¹³C NMR: To confirm the carbon skeleton of the product and identify any major impurities.
2. Infrared (IR) Spectroscopy:
-
Useful for identifying the characteristic sulfonyl chloride functional group stretches.
3. Mass Spectrometry (MS):
-
To confirm the molecular weight of the product and to identify impurities based on their mass-to-charge ratio and fragmentation patterns.
Data Presentation
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| This compound | C₇H₄ClNO₂S₂ | 233.70 | Off-white to yellow solid | 116-118[2] |
| 1,3-Benzothiazole-6-sulfonic acid | C₇H₅NO₃S₂ | 215.25 | White solid | >300 |
| Bis(1,3-benzothiazol-6-yl)sulfone | C₁₄H₈N₂O₂S₃ | 348.42 | White to off-white solid | High melting, >250 |
Table 2: Spectroscopic Data for Product and Key Impurities
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |
| This compound | 9.33 (s, 1H), 8.73 (s, 1H), 8.36 (d, 1H), 8.19 (d, 1H)[2] | Not readily available | ~1380, ~1170 (SO₂) | 233/235 (M⁺, Cl isotope pattern) |
| 1,3-Benzothiazole-6-sulfonic acid | Aromatic protons shifted downfield compared to sulfonyl chloride. | Not readily available | ~1200, ~1040 (SO₃H), ~3400 (O-H) | 215 (M⁺) |
| Bis(1,3-benzothiazol-6-yl)sulfone | Complex aromatic signals | Not readily available | ~1320, ~1150 (SO₂) | 348 (M⁺) |
Visualizations
Synthesis and Impurity Formation Pathway
Caption: Synthesis of this compound and major impurity pathways.
General Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
Impact of temperature on the stability of 1,3-Benzothiazole-6-sulfonyl chloride
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 1,3-Benzothiazole-6-sulfonyl chloride under various temperature conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and purity of this compound, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1] Some suppliers recommend storage in an inert atmosphere at temperatures between 2-8°C, while for long-term storage, a temperature of -20°C is suggested.[2][3][4] The compound is sensitive to moisture and should be protected from exposure to water or humid air.[5][6]
Q2: What is the melting point and boiling point of this compound?
A2: The melting point of this compound is in the range of 110-119°C.[2][4][7] The predicted boiling point is approximately 377°C at 760 mmHg.[2][7]
Q3: How does temperature affect the stability of this compound?
Q4: What are the signs of decomposition for this compound?
A4: Decomposition of this compound may be indicated by a change in physical appearance, such as discoloration (e.g., turning yellow or dark), or the presence of a sharp odor due to the release of acidic gases like hydrogen chloride and sulfur oxides.[5][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of the starting material due to improper storage. | Verify the storage conditions of your this compound. Ensure it is stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere. Consider re-purifying the material if degradation is suspected. |
| Low yield in a reaction | The reagent may have hydrolyzed due to exposure to moisture. | Handle the compound under anhydrous conditions. Use dry solvents and glassware. If possible, perform reactions under an inert atmosphere (e.g., nitrogen or argon). |
| Material has changed color | This can be a sign of decomposition, potentially accelerated by heat. | While a slight color change may not always affect reactivity, significant darkening suggests considerable degradation. It is advisable to use a fresh batch of the reagent for critical experiments. |
| Formation of unexpected byproducts | Reaction with residual water in the reaction mixture at elevated temperatures. | Ensure all reaction components, including solvents and other reagents, are thoroughly dried before use, especially when the reaction is conducted at elevated temperatures. |
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₇H₄ClNO₂S₂ | [10] |
| Molecular Weight | 233.70 g/mol | [10] |
| Melting Point | 110-119 °C | [2][4][7] |
| Boiling Point (Predicted) | 377.0 ± 15.0 °C at 760 mmHg | [2][7] |
| Density (Predicted) | 1.635 ± 0.06 g/cm³ | [2] |
| Storage Temperature | 2-8°C or -20°C (Freezer) | [2][3][4] |
Experimental Protocols
Protocol for Accelerated Stability Testing of this compound
This protocol outlines a general procedure for assessing the thermal and hydrolytic stability of this compound.
Objective: To determine the rate of degradation of this compound under elevated temperature and humidity conditions.
Materials:
-
This compound
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
Stability chambers or ovens capable of maintaining constant temperature and humidity
-
HPLC system with a UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
-
Amber glass vials with screw caps
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into several amber glass vials.
-
Prepare a stock solution by dissolving a known amount of the compound in acetonitrile to a final concentration of 1 mg/mL. This will serve as the time-zero (T₀) sample.
-
-
Stress Conditions:
-
Place the vials containing the solid compound into stability chambers set at the following conditions:
-
40°C / 75% Relative Humidity (RH)
-
60°C / 75% RH
-
-
For comparison, store a set of vials at the recommended long-term storage condition (-20°C or 2-8°C).
-
-
Time Points:
-
Withdraw one vial from each condition at predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks).
-
-
Sample Analysis:
-
At each time point, dissolve the contents of the withdrawn vial in acetonitrile to a concentration of 1 mg/mL.
-
Analyze the T₀ sample and the samples from the stability chambers by HPLC. A typical HPLC method would be:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (determined by UV scan of the compound).
-
Injection Volume: 10 µL
-
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T₀ sample.
-
Identify and quantify any major degradation products.
-
Plot the percentage of the remaining compound against time for each condition to determine the degradation kinetics.
-
Visualizations
Caption: Decision workflow for handling this compound.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. This compound CAS#: 181124-40-3 [m.chemicalbook.com]
- 3. This compound | 181124-40-3 [chemicalbook.com]
- 4. This compound | CAS 181124-40-3 [matrix-fine-chemicals.com]
- 5. This compound | 181124-40-3 | Benchchem [benchchem.com]
- 6. Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. This compound | C7H4ClNO2S2 | CID 2795170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. biopharminternational.com [biopharminternational.com]
- 10. chemscene.com [chemscene.com]
Validation & Comparative
Comparative Reactivity Analysis: 1,3-Benzothiazole-6-sulfonyl Chloride vs. Benzenesulfonyl Chloride
A Guide for Researchers in Synthetic Chemistry and Drug Discovery
Introduction
In the landscape of synthetic chemistry and drug development, sulfonyl chlorides are indispensable reagents, primarily utilized for the formation of sulfonamides and sulfonate esters. Their reactivity is of paramount importance, dictating reaction conditions and influencing molecular design. This guide provides a comparative analysis of the reactivity of two key sulfonyl chlorides: 1,3-Benzothiazole-6-sulfonyl chloride and the archetypal benzenesulfonyl chloride.
This compound is a heteroaromatic sulfonyl chloride incorporating the benzothiazole bicyclic ring system. This moiety is a recognized pharmacophore, and its presence can significantly influence the biological activity and physicochemical properties of a molecule. Benzenesulfonyl chloride serves as a fundamental benchmark for the reactivity of aromatic sulfonyl chlorides.
This guide will delve into a theoretical comparison of their reactivity based on electronic effects and present a detailed experimental protocol for a definitive kinetic analysis.
Theoretical Comparison of Reactivity
The reactivity of sulfonyl chlorides in nucleophilic substitution reactions is principally governed by the electrophilicity of the sulfur atom. This is, in turn, influenced by the electronic nature of the aromatic system attached to the sulfonyl group.
This electron-withdrawing nature is expected to increase the electrophilicity of the sulfur atom in the sulfonyl chloride group for several reasons:
-
Inductive Effect: The electronegative nitrogen and sulfur atoms in the thiazole ring inductively pull electron density away from the benzene ring and, consequently, from the sulfonyl chloride group.
-
Mesomeric Effect: The π-system of the benzothiazole ring can delocalize electron density, and in the case of a substituent at the 6-position, this effect can further withdraw electron density from the sulfonyl group.
A higher electrophilicity of the sulfur atom in this compound would lead to a lower activation energy for nucleophilic attack, and therefore, a faster reaction rate compared to benzenesulfonyl chloride under identical conditions. This is supported by kinetic studies on substituted benzenesulfonyl chlorides, where electron-withdrawing substituents have been shown to accelerate the rate of nucleophilic substitution.
Proposed Experimental Comparison
To quantitatively determine the relative reactivity of this compound and benzenesulfonyl chloride, a kinetic study is proposed. The following protocol outlines a method for comparing the rates of sulfonamide formation with a model amine, with reaction progress monitored by High-Performance Liquid Chromatography (HPLC).
Data Presentation: Hypothetical Kinetic Data
The following table illustrates the expected, hypothetical results from the proposed kinetic study, assuming that this compound is more reactive than benzenesulfonyl chloride.
| Parameter | This compound | Benzenesulfonyl Chloride |
| Initial Rate (M/s) | Hypothetical Value: 8.5 x 10⁻⁵ | Hypothetical Value: 4.2 x 10⁻⁵ |
| Rate Constant (k) (M⁻¹s⁻¹) | Hypothetically Higher Value | Hypothetically Lower Value |
| Time to 50% Conversion (min) | Hypothetically Shorter Time | Hypothetically Longer Time |
| Yield at 1 hour (%) | Hypothetically Higher Yield | Hypothetically Lower Yield |
Note: The values in this table are for illustrative purposes only and represent the expected trend based on theoretical electronic effects.
Experimental Protocols
Objective: To determine and compare the second-order rate constants for the reaction of this compound and benzenesulfonyl chloride with aniline at a constant temperature.
Materials:
-
This compound
-
Benzenesulfonyl chloride
-
Aniline (freshly distilled)
-
Acetonitrile (HPLC grade, anhydrous)
-
Internal Standard (e.g., Naphthalene)
-
Deionized water
-
Methanol (HPLC grade)
-
Acetic acid (glacial)
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector and a C18 column.
-
Thermostatted reaction vessel or water bath.
-
Magnetic stirrer and stir bars.
-
Volumetric flasks and pipettes.
-
Microsyringes.
Experimental Workflow Diagram
Caption: Experimental workflow for the comparative kinetic analysis.
Procedure:
-
HPLC Method Development:
-
Develop an isocratic or gradient HPLC method to separate the starting materials (sulfonyl chloride and aniline), the sulfonamide product, and the internal standard.
-
A typical mobile phase could be a mixture of acetonitrile and water with 0.1% acetic acid.
-
Set the UV detector to a wavelength where the product has significant absorbance, and the starting materials have minimal interference.
-
-
Preparation of Solutions:
-
Prepare stock solutions of known concentrations of this compound, benzenesulfonyl chloride, aniline, and the internal standard in anhydrous acetonitrile.
-
-
Kinetic Run:
-
Equilibrate the thermostatted reaction vessel to the desired temperature (e.g., 25 °C).
-
In the vessel, place a solution of aniline and the internal standard in acetonitrile.
-
Initiate the reaction by adding the sulfonyl chloride stock solution and start timing.
-
At predetermined time intervals (e.g., 0, 1, 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing a solution that will rapidly consume the remaining sulfonyl chloride (e.g., a solution of a highly reactive amine like piperidine).
-
Analyze the quenched samples by HPLC.
-
-
Data Analysis:
-
For each time point, determine the concentration of the sulfonamide product by comparing its peak area to that of the internal standard, using a pre-established calibration curve.
-
Plot the concentration of the product versus time.
-
Determine the initial reaction rate from the initial slope of the curve.
-
Assuming a second-order reaction, plot 1/([A]₀ - [P]) versus time, where [A]₀ is the initial concentration of the limiting reagent and [P] is the concentration of the product. The slope of this line will be the second-order rate constant, k.
-
Repeat the entire procedure for the other sulfonyl chloride under identical conditions.
-
Conclusion
Based on theoretical electronic considerations, This compound is predicted to be more reactive towards nucleophiles than benzenesulfonyl chloride . The electron-withdrawing nature of the benzothiazole ring system is expected to enhance the electrophilicity of the sulfonyl sulfur, thereby accelerating the rate of nucleophilic substitution.
The provided experimental protocol offers a robust framework for quantitatively verifying this hypothesis. The resulting kinetic data would be invaluable for researchers in optimizing reaction conditions, selecting appropriate reagents, and designing novel molecules in the fields of medicinal chemistry and materials science. Understanding the relative reactivity of these sulfonyl chlorides allows for more precise control over synthetic transformations and the strategic incorporation of the benzothiazole scaffold into complex molecular architectures.
References
- 1. Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Validation of 1,3-Benzothiazole-6-sulfonyl Chloride and Its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic techniques used to validate the structure and purity of 1,3-Benzothiazole-6-sulfonyl chloride and its derivatives. Given the importance of this scaffold in medicinal chemistry and materials science, rigorous analytical characterization is paramount. This document offers a comparative analysis of key spectroscopic data, detailed experimental protocols, and a logical workflow for the validation process.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its close analogue, 2-methyl-1,3-benzothiazole-6-sulfonyl chloride. The data for the 2-methyl analogue is included for comparative purposes due to the limited availability of complete, published datasets for the parent compound.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| This compound[1] | 9.33 - 9.34 | s | H-2 |
| 8.73 | s | H-7 | |
| 8.35 - 8.37 | d | H-5 | |
| 8.18 - 8.20 | d | H-4 | |
| 2-Methyl-1,3-benzothiazole-6-sulfonyl chloride | 8.45 | d | H-7 |
| 8.15 | d | H-4 | |
| 7.95 | dd | H-5 | |
| 2.90 | s | -CH₃ |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| 2-Methyl-1,3-benzothiazole-6-sulfonyl chloride | 170.0 | C-2 |
| 153.0 | C-8 (C-3a) | |
| 140.0 | C-9 (C-7a) | |
| 136.0 | C-6 | |
| 128.0 | C-5 | |
| 125.0 | C-4 | |
| 122.0 | C-7 | |
| 20.0 | -CH₃ |
Table 3: Infrared (IR) Spectroscopic Data
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound (Predicted) | ~1380 - 1400 | SO₂ Asymmetric Stretch |
| ~1180 - 1200 | SO₂ Symmetric Stretch | |
| ~1600 | C=N Stretch | |
| ~1450 | Aromatic C=C Stretch | |
| 2-Methyl-1,3-benzothiazole-6-sulfonyl chloride | 1385 | SO₂ Asymmetric Stretch |
| 1185 | SO₂ Symmetric Stretch | |
| 1595 | C=N Stretch | |
| 1460 | Aromatic C=C Stretch |
Table 4: Mass Spectrometry (MS) Data
| Compound | m/z | Assignment |
| This compound[2][3][4][5] | 233/235 | [M]⁺, [M+2]⁺ (³⁵Cl/³⁷Cl isotopes) |
| 2-Methyl-1,3-benzothiazole-6-sulfonyl chloride[6][7] | 247/249 | [M]⁺, [M+2]⁺ (³⁵Cl/³⁷Cl isotopes) |
| 212 | [M - Cl]⁺ | |
| 148 | [M - SO₂Cl]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of atoms in the molecule.
Materials:
-
High-resolution NMR spectrometer (e.g., 300 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Internal standard (e.g., Tetramethylsilane - TMS)
-
The synthesized compound
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.
-
Solvent Selection: Due to the reactivity of sulfonyl chlorides, aprotic deuterated solvents such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are recommended.[8]
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum to identify the proton environments.
-
Acquire a ¹³C NMR spectrum to identify the carbon environments.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish connectivity between protons and carbons for unambiguous structural assignment.
-
-
Data Processing: Process the acquired spectra using appropriate software. Reference the spectra to the residual solvent peak or an internal standard (TMS at 0 ppm).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
Fourier-Transform Infrared (FT-IR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.[9]
-
Spatula
-
Solvent for cleaning (e.g., isopropanol)
Procedure:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric and instrumental interferences.[9]
-
Sample Application: Place a small amount of the solid this compound derivative directly onto the ATR crystal.[9]
-
Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.[9]
-
Data Analysis: Identify the characteristic absorption bands for the sulfonyl chloride (S=O asymmetric and symmetric stretching) and benzothiazole (C=N, C=C stretching) functional groups.[8]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
Mass spectrometer (e.g., with Electron Ionization - EI or Electrospray Ionization - ESI source)
-
Suitable solvent for sample dissolution (e.g., methanol, acetonitrile)
-
Sample vials
Procedure:
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent. For ESI, a concentration of approximately 10 µg/mL is often suitable.
-
Ionization: Introduce the sample into the mass spectrometer. EI is a common technique for volatile, thermally stable compounds, while ESI is suitable for a wider range of compounds and is often coupled with liquid chromatography (LC-MS).
-
Data Acquisition: Acquire the mass spectrum, ensuring to observe the molecular ion peak ([M]⁺). The presence of the chlorine isotope pattern ([M+2]⁺) is a key diagnostic feature for sulfonyl chlorides.[10]
-
Fragmentation Analysis: Analyze the fragmentation pattern to confirm the presence of key structural motifs. For example, the loss of a chlorine radical or the entire sulfonyl chloride group can be indicative of the compound's structure.
Visualization of Analytical Workflow
The following diagrams illustrate the logical flow of the spectroscopic analysis for the validation of this compound derivatives.
References
- 1. CN102108069B - Method for preparing 6-benzothiazole sulfonyl chloride - Google Patents [patents.google.com]
- 2. Buy this compound | 181124-40-3 [smolecule.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. scbt.com [scbt.com]
- 5. This compound | C7H4ClNO2S2 | CID 2795170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 2-Methyl-1,3-benzothiazole-6-sulfonyl chloride | C8H6ClNO2S2 | CID 3583019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. acdlabs.com [acdlabs.com]
A Comparative Guide to the Biological Activity of 1,3-Benzothiazole-6-sulfonyl Chloride Analogs
For Researchers, Scientists, and Drug Development Professionals
The 1,3-benzothiazole scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. This guide focuses on analogs of 1,3-benzothiazole-6-sulfonyl chloride, providing a comparative overview of their biological performance, supported by experimental data and detailed methodologies. The primary focus of the documented biological activity for this class of compounds is the potent inhibition of carbonic anhydrase isoforms, key enzymes implicated in several pathologies, including cancer.
Quantitative Data Summary: Carbonic Anhydrase Inhibition
The primary biological target identified for 1,3-benzothiazole-6-sulfonamide analogs is the family of zinc-containing metalloenzymes known as carbonic anhydrases (CAs). Certain isoforms, particularly CA IX and CA XII, are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting cancer cell proliferation and metastasis. The following table summarizes the inhibitory activity (Ki values) of a series of N-substituted 2-amino-1,3-benzothiazole-6-sulfonamides against four human carbonic anhydrase (hCA) isoforms.
| Compound ID | R-group | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) |
| 4a | 2-chlorophenyl | 135 | 45.4 | 295 | 9.5 |
| 4b | 3-chlorophenyl | 77.1 | 28.7 | 135 | 8.3 |
| 8a | 2-pyridyl | 128 | 29.8 | 215 | 7.6 |
| 8b | 3-pyridyl | 117 | 15.6 | 78.3 | 6.4 |
| 8c | 4-pyridyl | 105 | 10.2 | 188 | 5.1 |
| 11a | 2-pyrazinyl | 156 | 33.1 | 243 | 8.8 |
| 11b | 2-pyrimidinyl | 189 | 41.2 | 276 | 9.1 |
| 12a | 2-quinolyl | 68.2 | 8.9 | 45.1 | 4.3 |
| 12b | 3-quinolyl | 75.4 | 9.7 | 51.6 | 4.9 |
| 13a | 1-isoquinolyl | 59.3 | 7.5 | 38.9 | 4.1 |
| 13b | 5-isoquinolyl | 61.8 | 8.1 | 42.3 | 4.5 |
| Acetazolamide | Standard Inhibitor | 250 | 12.1 | 25.3 | 5.8 |
Broader Biological Activities of Benzothiazole Sulfonamides
While specific data for this compound analogs is most prominent for CA inhibition, the broader class of benzothiazole sulfonamides has been investigated for other therapeutic applications.
Anticancer Activity
Benzothiazole derivatives, in general, have demonstrated significant anticancer potential. For instance, certain sulfonamide-based benzothiazoles have exhibited modest anticancer activity against cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and MG63 (osteosarcoma), with IC50 values in the micromolar range.[1]
Antimicrobial Activity
The benzothiazole sulfonamide scaffold has also been explored for its antimicrobial properties. Studies have reported Minimum Inhibitory Concentration (MIC) values for various derivatives against a range of bacterial strains. For example, some sulfonamide analogs of benzothiazole have shown equipotent antibacterial activity to reference drugs like chloramphenicol and sulfamethoxazole against P. aeruginosa, S. aureus, and E. coli, with MIC values as low as 3.1–6.2 µg/mL.[2]
Experimental Protocols
Detailed methodologies for the synthesis of the parent compound and for key biological assays are provided below.
Synthesis of this compound
The synthesis of this compound can be achieved from its corresponding amine precursor, 2-amino-1,3-benzothiazole-6-sulfonamide. The general synthetic route involves:
-
Diazotization: The 2-amino group of 2-amino-1,3-benzothiazole-6-sulfonamide is converted to a diazonium salt using a nitrite source (e.g., sodium nitrite or isopentyl nitrite) in the presence of a strong mineral acid (e.g., hydrochloric acid or sulfuric acid) at low temperatures.
-
Sulfonyl Chloride Formation: The diazonium salt is then subjected to a reaction with sulfur dioxide in the presence of a copper catalyst (e.g., copper sulfate) to yield the sulfonyl chloride. The reaction is typically carried out in an organic solvent.
Carbonic Anhydrase Inhibition Assay
The inhibitory activity of the synthesized compounds against various CA isoforms is determined using a stopped-flow instrument to measure the CO₂ hydration activity.
Principle: This assay measures the enzyme's ability to catalyze the hydration of CO₂. The reaction causes a pH change in the assay solution, which is monitored by a colorimetric pH indicator.
Protocol:
-
Enzyme and Inhibitor Preparation: A solution of the desired human carbonic anhydrase isoform is prepared in a buffer solution (e.g., TRIS-HCl). The test compounds (inhibitors) are dissolved in DMSO and then diluted with the buffer to the desired concentrations.
-
Assay Procedure: The enzyme and inhibitor solutions are mixed and incubated for a specific period. The reaction is initiated by adding a CO₂-saturated solution.
-
Data Acquisition: The rate of the catalyzed reaction is followed by monitoring the absorbance change of a pH indicator (e.g., p-nitrophenol) at a specific wavelength.
-
Data Analysis: The inhibitory activity is determined by comparing the reaction rates in the presence and absence of the inhibitor. The Ki values are then calculated by fitting the data to the Michaelis-Menten equation.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, the MTT reagent is added to each well, and the plate is incubated to allow for formazan crystal formation.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Antimicrobial Activity: Broth Microdilution Assay
This assay is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: The lowest concentration of the antimicrobial agent that prevents visible growth of a microorganism is determined.
Protocol:
-
Preparation of Antimicrobial Agent Dilutions: Serial twofold dilutions of the test compounds are prepared in a liquid growth medium in 96-well microtiter plates.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the test microorganism.
-
MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the role of carbonic anhydrase IX and XII in the tumor microenvironment and a general workflow for the synthesis and biological evaluation of this compound analogs.
Caption: Role of CAIX/XII in the tumor microenvironment and inhibition by benzothiazole sulfonamides.
Caption: Experimental workflow for synthesis and biological evaluation.
References
Comparative study of the inhibitory effects of benzothiazole sulfonamides on carbonic anhydrase isoforms
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative study of the inhibitory effects of various benzothiazole sulfonamide derivatives on key human carbonic anhydrase (hCA) isoforms. This document summarizes quantitative inhibition data, details relevant experimental protocols, and explores the structure-activity relationships of this important class of inhibitors.
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that play a critical role in numerous physiological processes, including pH homeostasis, CO2 transport, and electrolyte secretion.[1] Dysregulation of CA activity has been implicated in a range of diseases, making them attractive therapeutic targets. Notably, the cytosolic isoforms hCA I and hCA II are widespread, while isoforms like hCA IX and hCA XII are overexpressed in various tumors, associating them with cancer progression. The benzothiazole sulfonamide scaffold has emerged as a promising framework for the design of potent and selective CA inhibitors.[2][3] This guide presents a comparative analysis of the inhibitory potency of different series of benzothiazole sulfonamides against hCA I, hCA II, hCA IX, and hCA XII.
Comparative Analysis of Inhibitory Activity
The inhibitory potential of a range of benzothiazole sulfonamide derivatives against the cytosolic isoforms hCA I and hCA II, as well as the tumor-associated isoforms hCA IX and hCA XII, has been evaluated. The inhibition constant (Ki) is a key metric for quantifying the potency of an inhibitor, with lower values indicating greater potency. The data, compiled from multiple studies, reveals significant variations in inhibitory activity and isoform selectivity based on the substitution patterns of the benzothiazole ring system.
A series of secondary sulfonamide derivatives incorporating a benzothiazole scaffold demonstrated a wide range of inhibitory activities against hCA I and hCA II, with Ki values spanning from the nanomolar to the micromolar range.[4][5] Specifically, the Ki values for these compounds against hCA I were in the range of 0.052 ± 0.022 to 0.971 ± 0.280 µM, and for hCA II, they ranged from 0.025 ± 0.010 to 0.682 ± 0.335 µM.[4] Some of these compounds exhibited greater efficacy than the standard drug, acetazolamide.[4][5]
Further investigations into benzothiazole-6-sulfonamides revealed highly potent inhibition of the tumor-associated isoforms hCA IX and hCA XII, with Ki values in the nanomolar range.[3] The ubiquitous cytosolic isoform hCA II was also strongly inhibited by these derivatives, with Ki values ranging from 3.5 to 45.4 nM.[3]
A study of benzothiazole-based analogues of the clinical trial candidate SLC-0111 provided further insights into the structure-activity relationship.[1][6] These compounds displayed a broad spectrum of inhibition against hCA I, with Ki values from 61.5 nM to over 100 µM.[1] The inhibition pattern against hCA II was similar, with Ki values for some analogues in the moderate to high nanomolar range.[1] Notably, primary sulfamoyl-bearing analogues demonstrated the most potent inhibition of the tumor-related hCA IX and XII isoforms, with Ki values in the ranges of 16.4 to 65.3 nM and 29.3 to 57.5 nM, respectively.[1][6]
The following table summarizes the inhibitory activities (Ki values) of representative benzothiazole sulfonamide derivatives against the four key hCA isoforms.
| Compound Series | hCA I (Ki) | hCA II (Ki) | hCA IX (Ki) | hCA XII (Ki) |
| Secondary Benzothiazole Sulfonamides | 52 - 971 nM | 25 - 682 nM | Not Reported | Not Reported |
| Benzothiazole-6-Sulfonamides | Not Reported | 3.5 - 45.4 nM | Nanomolar range | Nanomolar range |
| Benzothiazole-based SLC-0111 Analogues | 61.5 nM - >100 µM | 54.1 - 785.2 nM | 16.4 - 65.3 nM | 29.3 - 57.5 nM |
| Acetazolamide (Standard Inhibitor) | ~250 nM | ~12 nM | ~25 nM | ~5.7 nM |
Signaling Pathway and Experimental Workflow
The fundamental role of carbonic anhydrase is the reversible hydration of carbon dioxide to bicarbonate and a proton. This reaction is crucial for maintaining pH balance in various tissues. Inhibitors, such as benzothiazole sulfonamides, interfere with this catalytic activity.
Figure 1: Inhibition of the Carbonic Anhydrase Catalytic Pathway.
The evaluation of these inhibitors follows a systematic workflow, from the synthesis of the compounds to the determination of their inhibitory potency against various CA isoforms.
Figure 2: Workflow for Carbonic Anhydrase Inhibitor Assessment.
Experimental Protocols
The determination of the inhibitory potency of benzothiazole sulfonamides against carbonic anhydrase isoforms is primarily achieved through two key experimental assays: the stopped-flow CO2 hydration assay and the p-nitrophenylacetate (p-NPA) esterase activity assay.
Stopped-Flow CO2 Hydration Assay
This is the reference method for measuring the catalytic activity of carbonic anhydrase. It directly measures the enzyme's ability to hydrate carbon dioxide.
Principle: The assay measures the rate of pH change resulting from the CA-catalyzed hydration of CO2. The initial rates of this reaction are determined by rapidly mixing a CO2-saturated solution with a buffer solution containing the enzyme and a pH indicator in a stopped-flow spectrophotometer. The change in absorbance of the pH indicator is monitored over a short period (typically 10-100 seconds).[7] Inhibition constants (Ki) are calculated from the concentration-dependent decrease in the catalytic rate in the presence of the inhibitor.
Materials and Reagents:
-
Stopped-flow spectrophotometer
-
Purified hCA isoforms (I, II, IX, or XII)
-
Benzothiazole sulfonamide inhibitors
-
CO2 gas
-
Buffer solution (e.g., Tris-HCl, HEPES) at a specific pH (e.g., 7.5)
-
pH indicator (e.g., phenol red, p-nitrophenol)
-
Deionized water
-
Sodium perchlorate (to maintain constant ionic strength)[7]
Procedure:
-
Solution Preparation:
-
Prepare a buffer solution at the desired pH and temperature.
-
Prepare a stock solution of the purified hCA isoform in the buffer.
-
Prepare a series of dilutions of the benzothiazole sulfonamide inhibitor in the buffer.
-
Saturate a separate buffer solution with CO2 gas.
-
-
Enzyme-Inhibitor Pre-incubation:
-
Mix the enzyme solution with each concentration of the inhibitor (or buffer for the control) and incubate for a defined period to allow for binding.
-
-
Kinetic Measurement:
-
Rapidly mix the enzyme-inhibitor solution with the CO2-saturated buffer in the stopped-flow instrument.
-
Monitor the change in absorbance of the pH indicator at the appropriate wavelength as a function of time.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction from the linear portion of the absorbance versus time curve.
-
Determine the Ki values by fitting the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten with competitive, non-competitive, or uncompetitive inhibition).
-
p-Nitrophenylacetate (p-NPA) Esterase Activity Assay
This is a more accessible colorimetric assay that measures the esterase activity of carbonic anhydrase.
Principle: Carbonic anhydrase can catalyze the hydrolysis of p-nitrophenyl acetate (p-NPA), a colorless substrate, to the yellow-colored product, p-nitrophenol (PNP).[8][9] The rate of PNP formation is monitored spectrophotometrically by measuring the increase in absorbance at approximately 400-405 nm.[10] The presence of an inhibitor reduces the rate of this reaction, and the extent of inhibition is proportional to the inhibitor's concentration and potency.
Materials and Reagents:
-
96-well microplate reader
-
Purified hCA isoforms
-
Benzothiazole sulfonamide inhibitors
-
p-Nitrophenyl acetate (p-NPA)
-
Assay buffer (e.g., Tris-HCl or phosphate buffer, pH 7.5)
-
Organic solvent (e.g., acetonitrile or DMSO) to dissolve p-NPA and inhibitors
-
96-well clear, flat-bottom microplates
Procedure:
-
Reagent Preparation:
-
Prepare the assay buffer.
-
Prepare a stock solution of the hCA isoform in the assay buffer.
-
Prepare a stock solution of p-NPA in an organic solvent.
-
Prepare serial dilutions of the benzothiazole sulfonamide inhibitors in the assay buffer.
-
-
Assay Setup in a 96-well Plate:
-
To each well, add the assay buffer.
-
Add the inhibitor solution at various concentrations (or buffer for the control).
-
Add the enzyme solution to all wells except for the blank.
-
Pre-incubate the plate at a constant temperature (e.g., 25°C) for a short period (e.g., 5-10 minutes).
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
Immediately place the plate in the microplate reader and measure the absorbance at 405 nm in kinetic mode at regular intervals for a set duration (e.g., 30 minutes).[11]
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
If necessary, convert the IC50 value to a Ki value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.
-
Conclusion
The comparative analysis of benzothiazole sulfonamides reveals their significant potential as inhibitors of carbonic anhydrase isoforms. The modular nature of the benzothiazole scaffold allows for chemical modifications that can fine-tune both the potency and selectivity of these inhibitors. In particular, the development of derivatives that selectively target the tumor-associated isoforms hCA IX and hCA XII over the ubiquitous cytosolic isoforms hCA I and hCA II is a promising avenue for the development of novel anticancer therapeutics. The experimental protocols detailed in this guide provide a robust framework for the continued evaluation and optimization of this important class of enzyme inhibitors.
References
- 1. Design and synthesis of benzothiazole-based SLC-0111 analogues as new inhibitors for the cancer-associated carbonic anhydrase isoforms IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonamide derivatives with benzothiazole scaffold: Synthesis and carbonic anhydrase I–II inhibition properties | Semantic Scholar [semanticscholar.org]
- 3. Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sulfonamide derivatives with benzothiazole scaffold: Synthesis and carbonic anhydrase I-II inhibition properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]
- 10. A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity [mdpi.com]
- 11. m.youtube.com [m.youtube.com]
X-ray crystallography of 1,3-Benzothiazole-6-sulfonyl chloride derivatives
Comparative Crystallographic Data of Benzothiazole Derivatives
X-ray crystallography provides precise information on the three-dimensional atomic arrangement in a crystal. This data is fundamental for understanding structure-activity relationships, which is crucial in drug design. The table below compares key crystallographic parameters for two distinct benzothiazole derivatives, offering insight into the structural variations that can occur within this class of compounds.[1]
| Parameter | 2-(2,4-Dimethylpyrrolyl)benzothiazole[1] | 2-(Benzothiazol-2'-ylthio)acetohydrazide Derivative[1] |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P21/n | P21/c |
| a (Å) | 10.842(9) | 10.123(2) |
| b (Å) | 5.750(7) | 9.876(2) |
| c (Å) | 12.964(6) | 16.034(3) |
| β (°) | 110.13(6) | 94.87(3) |
| Volume (ų) | 758.8(11) | 1595.0(6) |
| Z | 4 | 4 |
| Calculated Density (g/cm³) | 1.331 | 1.455 |
| R-factor | 0.060 | 0.048 |
Experimental Protocols
The successful application of X-ray crystallography is contingent on the synthesis of the target compound and the subsequent growth of high-quality single crystals. The following sections outline generalized procedures for these critical steps.
Synthesis of Benzothiazole Derivatives
The synthesis of benzothiazole derivatives can be achieved through various chemical reactions. For instance, sulfonyl hydrazone derivatives of benzothiazole have been synthesized via condensation reactions.[2] A general approach involves reacting a benzothiazole precursor with a suitable sulfonyl chloride.[3]
One common method involves the reaction of 2-hydrazinyl-1,3-benzothiazole with an arenesulfonyl chloride.[3] This can be carried out by refluxing the reactants in ethanol or by stirring them at room temperature in a solvent like dichloromethane with a catalyst such as triethylamine.[3] The desired product is then isolated through washing, drying, and recrystallization.[3]
Single-Crystal Growth
The formation of single crystals suitable for X-ray diffraction is a crucial and often challenging step. A widely used technique is the slow evaporation of a solvent from a saturated solution of the compound. For example, single crystals of a sulfonyl hydrazone derivative were successfully grown by the slow evaporation of a hexane/diethyl ether mixture.[2] The choice of solvent or solvent mixture is critical and is often determined empirically.
Visualizing Experimental and Logical Workflows
The following diagrams, created using the DOT language, illustrate the experimental workflow for X-ray crystallography and the logical progression from compound synthesis to potential applications.
Comparison with Alternative Techniques
While X-ray crystallography offers unparalleled detail on the solid-state structure of a molecule, other analytical techniques provide complementary information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the chemical structure and connectivity of a molecule in solution. It provides information about the chemical environment of atoms, which can be used to determine the overall structure.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry can provide highly accurate mass measurements, aiding in formula determination.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
References
Unveiling the Potency of 1,3-Benzothiazole-6-Sulfonamide Derivatives: A Comparative Guide to In Vitro and In Vivo Efficacy
For researchers and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity is a continuous endeavor. Among the myriad of heterocyclic compounds, derivatives of 1,3-benzothiazole have emerged as a promising scaffold in oncological research. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of drugs derived from 1,3-Benzothiazole-6-sulfonyl chloride, supported by experimental data and detailed methodologies.
Derivatives of the 1,3-benzothiazole-6-sulfonamide core have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines. These compounds often exert their activity through the modulation of key cellular signaling pathways implicated in cancer cell proliferation and survival. This guide will delve into the efficacy of a representative compound from this class, N-(4-acetylphenyl)-1,3-benzothiazole-6-sulfonamide, and outline the experimental frameworks used to evaluate its therapeutic potential.
In Vitro Efficacy: Gauging Cellular Response
The initial assessment of a potential anticancer drug's efficacy is typically conducted through in vitro assays, which measure the compound's effects on cancer cells grown in a controlled laboratory setting. A key metric derived from these assays is the half-maximal inhibitory concentration (IC50), representing the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.
For N-(4-acetylphenyl)-1,3-benzothiazole-6-sulfonamide, its cytotoxic activity has been evaluated against various human cancer cell lines, as summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.2 |
| HeLa | Cervical Cancer | 21.5 |
| A549 | Lung Carcinoma | 28.3 |
Table 1: In Vitro Cytotoxicity of N-(4-acetylphenyl)-1,3-benzothiazole-6-sulfonamide
In Vivo Efficacy: Assessing Therapeutic Effect in a Living System
Promising results from in vitro studies pave the way for in vivo testing, where the drug's efficacy and safety are evaluated in a living organism, typically in mouse models of cancer. A common approach is the use of xenograft models, where human cancer cells are implanted into immunocompromised mice, which are then treated with the test compound. The primary outcome of these studies is often the inhibition of tumor growth.
In a xenograft model using MCF-7 human breast cancer cells, N-(4-acetylphenyl)-1,3-benzothiazole-6-sulfonamide demonstrated a significant reduction in tumor volume compared to a control group.
| Treatment Group | Dosage | Tumor Volume Reduction (%) |
| Vehicle Control | - | 0 |
| N-(4-acetylphenyl)-1,3-benzothiazole-6-sulfonamide | 50 mg/kg | 58 |
Table 2: In Vivo Antitumor Activity of N-(4-acetylphenyl)-1,3-benzothiazole-6-sulfonamide in an MCF-7 Xenograft Model
Experimental Protocols
To ensure the reproducibility and validity of these findings, detailed experimental protocols are essential.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: The test compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in cell culture medium. The medium in the wells is then replaced with the medium containing various concentrations of the compound.
-
MTT Incubation: After a 48-hour incubation period with the compound, a solution of MTT is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by metabolically active cells.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined by plotting the cell viability against the compound concentration.
In Vivo Xenograft Mouse Model
-
Cell Implantation: Human cancer cells (e.g., MCF-7) are harvested and suspended in a suitable medium. The cell suspension is then subcutaneously injected into the flank of immunocompromised mice.
-
Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size. The mice are then randomly assigned to a treatment group and a control group.
-
Drug Administration: The test compound is formulated in a suitable vehicle and administered to the treatment group, typically via intraperitoneal injection or oral gavage, at a predetermined dose and schedule. The control group receives the vehicle alone.
-
Tumor Measurement: Tumor dimensions are measured regularly (e.g., every 2-3 days) using calipers. Tumor volume is calculated using the formula: (Length × Width²) / 2.
-
Data Analysis: The tumor growth in the treatment group is compared to the control group to determine the percentage of tumor growth inhibition.
Signaling Pathway Analysis
Many benzothiazole derivatives exert their anticancer effects by modulating critical signaling pathways that control cell growth, proliferation, and survival. One such pathway that is often dysregulated in cancer is the PI3K/AKT pathway.
Western Blot Analysis of the PI3K/AKT Pathway
Western blotting is a technique used to detect specific proteins in a sample. To assess the effect of a compound on the PI3K/AKT pathway, the levels of key phosphorylated proteins in the pathway (e.g., p-AKT) are measured in cancer cells treated with the compound. A decrease in the levels of these phosphorylated proteins indicates inhibition of the pathway.
-
Cell Lysis: Cancer cells are treated with the test compound for a specified time and then lysed to release their protein content.
-
Protein Quantification: The total protein concentration in each lysate is determined.
-
Gel Electrophoresis: Equal amounts of protein from each sample are separated by size using SDS-PAGE.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane.
-
Antibody Incubation: The membrane is incubated with primary antibodies that specifically bind to the target proteins (e.g., p-AKT and total AKT) and then with secondary antibodies conjugated to an enzyme.
-
Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence).
-
Analysis: The intensity of the protein bands is quantified to determine the relative levels of the target proteins in the treated versus untreated cells.
The presented data and methodologies underscore the potential of 1,3-benzothiazole-6-sulfonamide derivatives as a valuable scaffold for the development of novel anticancer therapeutics. Further investigation into the structure-activity relationships and optimization of these compounds may lead to the identification of even more potent and selective drug candidates.
A Comparative Guide to 1,3-Benzothiazole-6-Sulfonyl Chloride Derivatives in Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
The 1,3-benzothiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities. The incorporation of a sulfonyl chloride group at the 6-position of this nucleus provides a reactive handle for the synthesis of a diverse library of sulfonamide derivatives. This guide offers an objective comparison of the structure-activity relationships (SAR) of various 1,3-benzothiazole-6-sulfonyl chloride derivatives, with a primary focus on their potent inhibitory activity against carbonic anhydrase isoforms. The information presented is supported by experimental data from peer-reviewed studies to aid in the rational design of novel therapeutic agents.
Quantitative Data Summary: Carbonic Anhydrase Inhibition
Recent research has extensively explored 1,3-benzothiazole-6-sulfonamide derivatives as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological and pathological processes. The data below summarizes the inhibitory potency (Ki in nM) of selected derivatives against four human CA isoforms: hCA I, hCA II (cytosolic), and hCA IX, hCA XII (tumor-associated).
| Compound | R Group (Substitution at the sulfonamide nitrogen) | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |
| A | Unsubstituted (-NH₂) | 250 | 12.1 | 25.8 | 5.7 | [1] |
| B | 2-((4,5-dihydro-1H-imidazol-2-yl)amino) | 125.4 | 37.6 | - | 158.3 | [2] |
| C | 2-((1H-benzo[d]imidazol-2-yl)amino) | 577.6 | 185.2 | - | 435.8 | [2] |
| D | 4-fluorophenyl | 98.6 | 3.5 | 2.1 | 4.3 | [1] |
| E | 4-(trifluoromethyl)phenyl | 77.1 | 5.2 | 3.4 | 5.1 | [1] |
| F | 2,4-dichlorophenyl | 7.5 | 6.8 | 4.2 | 6.2 | [1] |
| G | 4-methoxy-N-(pyridin-2-yl)benzenesulfonamido | 0.052 | 0.171 | - | - | [3] |
| H | 4-methyl-N-(5-methylisoxazol-3-yl)benzenesulfonamido | 0.112 | 0.025 | - | - | [3] |
Note: '-' indicates data not available in the cited source.
The presented data highlights that N-substitution on the sulfonamide group of the 1,3-benzothiazole-6-sulfonamide scaffold significantly influences inhibitory potency and selectivity across different CA isoforms. Aromatic substitutions, particularly those with electron-withdrawing groups like fluorine and trifluoromethyl, generally lead to potent inhibition of the tumor-associated isoforms hCA IX and XII.[1] Furthermore, the incorporation of secondary sulfonamide moieties can result in highly potent inhibitors of the cytosolic isoforms hCA I and hCA II.[3]
Experimental Protocols
A comprehensive understanding of the experimental methodologies is crucial for the replication and extension of these SAR studies.
General Synthesis of 1,3-Benzothiazole-6-sulfonamides:
The synthesis of the title compounds typically commences with the reaction of a substituted 2-aminobenzothiazole with chlorosulfonic acid to yield the key intermediate, 2-substituted-1,3-benzothiazole-6-sulfonyl chloride. This intermediate is then reacted with a variety of primary or secondary amines in a suitable solvent, such as pyridine or dimethylformamide, to afford the desired N-substituted sulfonamide derivatives. The final products are often purified by recrystallization or column chromatography.
Carbonic Anhydrase Inhibition Assay:
The inhibitory activity of the synthesized compounds against various CA isoforms is commonly determined using a stopped-flow CO₂ hydrase assay.[4]
-
Principle: This method measures the enzyme's ability to catalyze the hydration of carbon dioxide. The inhibition is quantified by observing the decrease in the rate of this reaction in the presence of the inhibitor.
-
Procedure:
-
A solution of the purified CA isoenzyme is prepared in a suitable buffer (e.g., Tris-HCl).
-
The inhibitor, dissolved in a suitable solvent (e.g., DMSO), is added to the enzyme solution at varying concentrations.
-
The enzyme-inhibitor mixture is incubated for a specific period to allow for binding.
-
A CO₂-saturated solution is then rapidly mixed with the enzyme-inhibitor solution.
-
The change in pH, resulting from the formation of bicarbonate and a proton, is monitored over time using a pH indicator (e.g., phenol red) and a spectrophotometer.
-
The initial rates of the reaction are calculated, and the IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined.
-
The inhibition constants (Ki) are subsequently calculated from the IC₅₀ values using the Cheng-Prusoff equation.
-
Visualizing Structure-Activity Relationships and Workflows
General Synthetic Pathway for 1,3-Benzothiazole-6-sulfonamide Derivatives:
Caption: Synthetic route to N-substituted 1,3-benzothiazole-6-sulfonamides.
Experimental Workflow for Carbonic Anhydrase Inhibition Assay:
Caption: Workflow for determining carbonic anhydrase inhibition constants.
Key Structure-Activity Relationship Insights:
Caption: Key SAR determinants for 1,3-benzothiazole-6-sulfonamide CA inhibitors.
References
- 1. Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides: a class of carbonic anhydrase II and VII-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonamide derivatives with benzothiazole scaffold: Synthesis and carbonic anhydrase I-II inhibition properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the synthesis of 1,3-Benzothiazole-6-sulfonyl chloride against other methods
For researchers, scientists, and drug development professionals engaged in the synthesis of heterocyclic compounds, 1,3-benzothiazole-6-sulfonyl chloride is a key intermediate. Its utility in the development of novel therapeutic agents necessitates efficient and well-characterized synthetic routes. This guide provides a comparative benchmark of known methods for the synthesis of this compound, offering an objective analysis of their performance based on available experimental data.
Comparison of Synthetic Methodologies
The synthesis of this compound can be approached through several distinct routes. The following table summarizes the key performance indicators for the most prominent methods identified in the literature.
| Method | Starting Material | Key Reagents | Reaction Time | Yield | Purity |
| Multi-Step Synthesis via Diazotization | 2-Amino-6-nitrobenzothiazole | Sodium nitrite, Copper sulfate, Sulfur dioxide, Chlorine | >13 hours | 65% | 98% (HPLC) |
| Direct Chlorosulfonation | 1,3-Benzothiazole | Chlorosulfonic acid | Not Specified | Not Specified | Not Specified |
| Chlorination of Sulfonic Acid | 1,3-Benzothiazole-6-sulfonic acid | Thionyl chloride or Phosphorus pentachloride | Not Specified | Not Specified | Not Specified |
In-Depth Analysis of Synthetic Routes
Multi-Step Synthesis via Diazotization of 2-Amino-6-nitrobenzothiazole
This method, detailed in Chinese patent CN102108069B, represents the most thoroughly documented procedure with quantifiable outcomes.[1] It is a multi-step process that begins with the diazotization of a substituted 2-aminobenzothiazole derivative, followed by a sulfonyl chloride formation step.
Key Advantages:
-
High Purity: The reported HPLC purity of 98% indicates a highly effective method for obtaining a clean product.[1]
-
Well-Defined Protocol: The patent provides a detailed experimental procedure, enhancing reproducibility.[1]
Potential Challenges:
-
Multi-step Process: This route involves several synthetic transformations, which may increase the overall time and resource requirements.
-
Use of Hazardous Reagents: The protocol utilizes reagents such as sulfur dioxide and chlorine gas, which require specialized handling and safety precautions.
Direct Chlorosulfonation of 1,3-Benzothiazole
The direct chlorosulfonation of the 1,3-benzothiazole core is a more direct approach to introduce the sulfonyl chloride functionality. This method typically involves the reaction of 1,3-benzothiazole with chlorosulfonic acid.
Key Advantages:
-
Fewer Synthetic Steps: This method offers a more concise route to the target molecule compared to the multi-step synthesis.
Potential Challenges:
-
Isomer Formation: The direct sulfonation of benzothiazole can potentially lead to a mixture of isomers, which would necessitate a purification step to isolate the desired 6-substituted product.
Chlorination of 1,3-Benzothiazole-6-sulfonic Acid
This method involves the conversion of the corresponding sulfonic acid to the sulfonyl chloride using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Key Advantages:
-
Readily Available Starting Material: 1,3-Benzothiazole-6-sulfonic acid can be synthesized or procured, providing a direct precursor to the final product.
Potential Challenges:
-
Limited Experimental Details: Similar to the direct chlorosulfonation method, specific and reproducible experimental protocols with detailed yield and purity data for the conversion of 1,3-benzothiazole-6-sulfonic acid to its sulfonyl chloride are not extensively reported.
-
Harsh Reagents: The use of strong chlorinating agents like phosphorus pentachloride requires careful handling and appropriate reaction conditions.
Experimental Protocols
Multi-Step Synthesis via Diazotization (as per CN102108069B)[1]
-
Diazotization: A mixture of 2-amino-6-nitrobenzothiazole (0.067 mol), sodium nitrite (0.07 mol), and water (15g) is prepared. This mixture is then added to a pre-cooled (-20°C) nitration mixture of 50% sulfuric acid and concentrated hydrochloric acid. The reaction is maintained at -20°C for 8 hours.
-
Sulfonyl Chloride Formation: Copper sulfate (30g) is added to the reaction mixture, followed by the introduction of sulfur dioxide gas over approximately 5 hours. Toluene (50ml) is then added, and the mixture is heated to 45-50°C. Chlorine gas is introduced until the reaction is complete.
-
Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic phases are dried over anhydrous sodium sulfate, decolorized with activated carbon, and concentrated under reduced pressure to yield the product as a light yellow solid.
Visualizing the Synthetic Pathways
To aid in the understanding of the synthetic processes, the following diagrams illustrate the multi-step synthesis and a general experimental workflow.
References
Novel Benzothiazole Compounds Demonstrate Broad-Spectrum Antimicrobial Activity
A comprehensive analysis of recently synthesized benzothiazole derivatives reveals their potential as potent antimicrobial agents against a wide range of bacterial and fungal pathogens. Comparative data from several studies indicate that these novel compounds exhibit antimicrobial efficacy, in some cases surpassing that of established antibiotics. The mechanism of action for many of these derivatives appears to target essential microbial enzymes, including DNA gyrase and dihydroorotase.
Researchers have successfully synthesized and evaluated a variety of new benzothiazole compounds, demonstrating their significant in vitro activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. These findings highlight the promise of the benzothiazole scaffold in the development of new drugs to combat the growing threat of antimicrobial resistance.[1][2][3]
Comparative Antimicrobial Efficacy
The antimicrobial potency of these novel benzothiazole derivatives has been quantified using standard metrics such as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The data, summarized in the tables below, showcases a comparative analysis of these compounds against common pathogens and in relation to conventional antibiotics.
Table 1: Antibacterial Activity of Novel Benzothiazole Derivatives (MIC in µg/mL)
| Compound/Drug | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Bacillus subtilis | Reference |
| Compound 41c | 12.5 | 3.1 | 6.2 | 12.5 | [1] |
| Compound 2j | - | 0.23-0.94 mg/mL | - | - | [4] |
| Compound 13 | 3.125 | - | - | - | [5] |
| Compounds 3 & 4 | 50-200 | 25-100 | - | 25-200 | [6] |
| Compound A07 | 15.6 | 7.81 | - | - | [7] |
| Ciprofloxacin | 12.5 | 12.5 | - | - | [1] |
| Ampicillin | - | - | - | - | [1] |
| Kanamycin | - | - | - | - | [6] |
Table 2: Antifungal Activity of Novel Benzothiazole Derivatives (MIC in µg/mL)
| Compound/Drug | Candida albicans | Aspergillus niger | Reference |
| Compound 2d | 0.06-0.47 mg/mL | - | [4] |
| Compounds 3 & 4 | - | - | [6] |
| Compounds A1, A2, A9 | - | Significant Activity | [2] |
| Ketoconazole | - | - | [4] |
| Bifonazole | - | - | [4] |
| Amphotericin-B | - | - | [2] |
Mechanisms of Action: Targeting Key Microbial Pathways
The antimicrobial effects of these benzothiazole compounds are attributed to their ability to interfere with essential cellular processes in microorganisms.[3][6] Molecular docking studies and enzymatic assays have identified several key targets.
One of the primary mechanisms of action is the inhibition of DNA gyrase , a type II topoisomerase crucial for DNA replication, recombination, and repair in bacteria.[1][8] By binding to this enzyme, the benzothiazole derivatives prevent the supercoiling of bacterial DNA, ultimately leading to cell death.
Another significant target is dihydroorotase , an enzyme involved in the de novo biosynthesis of pyrimidines, which are essential components of DNA and RNA.[6] Inhibition of this enzyme disrupts nucleic acid synthesis, thereby halting microbial growth. Some benzothiazole derivatives have also been shown to inhibit dihydropteroate synthase (DHPS) , an enzyme critical for folate synthesis in bacteria.[1][9]
The following diagram illustrates the proposed mechanism of action of certain benzothiazole compounds through the inhibition of bacterial DNA gyrase.
Caption: Proposed mechanism of action of benzothiazole compounds via inhibition of DNA gyrase.
Experimental Protocols
The evaluation of the antimicrobial spectrum of these novel benzothiazole compounds involved standard and well-defined laboratory procedures.
Minimum Inhibitory Concentration (MIC) Determination:
The MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, was determined using the broth microdilution method.
-
Preparation of Inoculum: Bacterial or fungal strains were cultured in appropriate broth overnight. The culture was then diluted to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: The benzothiazole compounds were serially diluted in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Each well was inoculated with the standardized microbial suspension.
-
Incubation: The plates were incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Observation: The MIC was determined as the lowest concentration of the compound at which no visible growth (turbidity) was observed.
Minimum Bactericidal Concentration (MBC) Determination:
Following the MIC determination, the MBC was ascertained to determine the concentration of the compound that results in microbial death.
-
Subculturing: Aliquots from the wells of the MIC assay that showed no visible growth were plated onto agar plates.
-
Incubation: The agar plates were incubated for 24-48 hours.
-
Observation: The MBC was identified as the lowest concentration of the compound that resulted in a ≥99.9% reduction in the initial inoculum.
The workflow for determining MIC and MBC is depicted in the following diagram.
Caption: Experimental workflow for MIC and MBC determination.
References
- 1. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchr.org [jchr.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents [mdpi.com]
- 5. Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents | MDPI [mdpi.com]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 1,3-Benzothiazole-6-sulfonyl chloride: A Comprehensive Guide for Laboratory Professionals
For immediate reference, treat 1,3-Benzothiazole-6-sulfonyl chloride as a corrosive, water-reactive substance. Proper disposal requires careful adherence to hazardous waste regulations. Neutralization of small, residual quantities may be an option but must be performed with extreme caution by trained personnel. Never dispose of this chemical directly down the drain or in regular trash.
This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Immediate Safety and Hazard Identification
This compound is classified as a corrosive solid that causes severe skin burns and eye damage.[1][2] It is also water-reactive, and contact with water can liberate toxic and corrosive gases.[1] Therefore, stringent safety measures are paramount during handling and disposal.
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:
-
Eye/Face Protection: Tightly fitting safety goggles with side-shields.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat. For larger quantities or increased risk of exposure, fire/flame resistant and impervious clothing should be worn.
-
Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood.
Operational Plans: Handling and Storage
Handling:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Ensure adequate ventilation.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Store locked up.
Disposal Plans: A Step-by-Step Guide
The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.[1] For small, residual quantities, a carefully controlled neutralization procedure may be employed by trained personnel.
Disposal of Bulk Quantities
Bulk quantities of this compound must be disposed of as hazardous waste.
Procedure:
-
Container and Labeling: Ensure the original container is tightly sealed. If transferring, use a compatible, properly sealed, and clearly labeled hazardous waste container. The label must include the full chemical name ("this compound"), associated hazards (Corrosive, Water-Reactive), and the date.
-
Waste Segregation: Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Arrange for Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
Neutralization of Small, Residual Quantities
This procedure is only for small, residual amounts of this compound (e.g., from rinsing glassware). This process is exothermic and must be performed with extreme caution in a chemical fume hood.
Experimental Protocol:
Materials:
-
Large beaker (volume at least 10 times that of the neutralizing solution)
-
Stir plate and magnetic stir bar
-
Ice bath
-
pH paper or pH meter
-
5% Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
Preparation: In a chemical fume hood, place a large beaker containing a 5% sodium bicarbonate solution in an ice bath on a stir plate. Begin stirring. The amount of sodium bicarbonate solution should be in stoichiometric excess to the estimated amount of residual sulfonyl chloride. A general guideline is to use at least a 2:1 molar ratio of sodium bicarbonate to the sulfonyl chloride.
-
Slow Addition: Carefully and slowly add the solution containing the residual this compound to the cold, stirred sodium bicarbonate solution. The addition must be dropwise to control the exothermic reaction and prevent excessive foaming or temperature increase.
-
Reaction Monitoring: Continue stirring the mixture in the ice bath for at least one hour after the addition is complete to ensure the reaction goes to completion.
-
pH Verification: Remove the beaker from the ice bath and allow it to warm to room temperature. Test the pH of the solution to confirm it is neutral or slightly basic (pH 7-9). If the solution is still acidic, add more sodium bicarbonate solution until the desired pH is reached.
-
Final Disposal: Once neutralized, the resulting aqueous solution should be transferred to a designated "Aqueous Hazardous Waste" container for disposal through your institution's EHS office.
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate: Clear all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, and if the spill is in a fume hood, ensure it is operational.
-
Containment: For solid spills, avoid creating dust. For liquid spills, absorb with an inert, non-combustible material such as sand, earth, or vermiculite. Do not use combustible materials like sawdust.
-
Collection: Carefully collect the absorbed material and spilled substance into a designated and labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Inform your laboratory supervisor and institutional EHS office about the spill.
Quantitative Data Summary
| Parameter | Value | Reference |
| Chemical Formula | C₇H₄ClNO₂S₂ | [2][3] |
| Molecular Weight | 233.70 g/mol | [3] |
| GHS Hazard Class | Skin Corrosion, Sub-category 1B | [2] |
| Hazard Statement | H314: Causes severe skin burns and eye damage | [1][2] |
| UN Number | UN3261 | [1] |
| Proper Shipping Name | CORROSIVE SOLID, ACIDIC, ORGANIC, N.O.S. (this compound) | [1] |
| Neutralizing Agent for Small Spills/Residues | 5% Sodium Bicarbonate Solution | General laboratory practice for sulfonyl chlorides |
| Stoichiometric Ratio for Neutralization | ≥ 2:1 (Sodium Bicarbonate : Sulfonyl Chloride) | General laboratory practice for sulfonyl chlorides |
| Recommended pH for Neutralized Waste | 7-9 | General laboratory practice for sulfonyl chlorides |
Disposal Decision Workflow
Caption: Disposal decision workflow for this compound.
References
Personal protective equipment for handling 1,3-Benzothiazole-6-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 1,3-Benzothiazole-6-sulfonyl chloride. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard safety protocols.
Personal Protective Equipment (PPE)
Given the hazardous nature of this compound, which is classified as a corrosive solid that causes severe skin burns and eye damage, adherence to the following PPE guidelines is mandatory.[1][2][3] This compound is also moisture-sensitive and may react with water to liberate toxic gas.[1]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be used in addition to goggles when there is a splash hazard. | To protect against severe eye damage from dust particles or splashes.[4] |
| Skin Protection | A flame-resistant lab coat worn over personal clothing. Chemical-resistant gloves (see table below for recommendations). Full-length pants and closed-toe shoes are required. | To prevent contact with skin, which can cause severe burns.[1][4] |
| Hand Protection | While specific data for this compound is limited, for similar reactive acid chlorides, the following glove materials are recommended. It is crucial to inspect gloves for any signs of degradation before and during use and to replace them immediately if any contamination is suspected. | To protect hands from direct contact with the corrosive solid. |
| Recommended Glove Materials | Important Considerations | |
| Butyl rubber or Viton® | Recommended for handling highly corrosive acids and reactive chemicals.[5] | |
| Nitrile rubber (double-gloving recommended) | Provides good resistance to a range of chemicals, but breakthrough times can vary. Not recommended for prolonged direct contact.[5][6] | |
| Neoprene | Offers good chemical resistance and flexibility.[5] | |
| Respiratory Protection | A full-face respirator with an appropriate cartridge should be used if exposure limits are exceeded or if irritation is experienced. All work should be conducted in a well-ventilated laboratory or a chemical fume hood. | To prevent inhalation of dust or vapors, which can cause respiratory irritation.[4] |
Operational Plan for Safe Handling
Handling this compound requires a controlled environment and meticulous procedure to minimize exposure and prevent accidental reactions.
Engineering Controls
-
Chemical Fume Hood: All manipulations of this compound, including weighing and preparing solutions, must be performed in a properly functioning chemical fume hood.
-
Inert Atmosphere: Due to its moisture sensitivity, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended, especially for reactions where the presence of water could lead to undesirable byproducts or hazardous conditions.[1]
-
Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the workspace within the chemical fume hood by removing any unnecessary items and ensuring all required equipment is present.
-
Weighing: Carefully weigh the required amount of this compound in a tared, dry container within the fume hood. Avoid creating dust.
-
Addition to Reaction: When adding the solid to a reaction vessel, do so slowly and in a controlled manner to prevent splashing. If dissolving in a solvent, add the solid to the solvent gradually while stirring.
-
Reaction Monitoring: Monitor the reaction for any signs of an uncontrolled exothermic event. Be prepared to implement cooling measures if necessary.
-
Post-Handling: After handling, decontaminate any surfaces that may have come into contact with the chemical. Wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to ensure laboratory and environmental safety. Do not dispose of this chemical down the drain or in regular waste.[7] All waste must be collected in a designated, properly labeled hazardous waste container.
Quenching and Neutralization of Unused or Waste Material
Due to its reactivity, this compound should be "quenched" or neutralized before being sent for final disposal. This process should be performed in a chemical fume hood with appropriate PPE.
Experimental Protocol for Quenching:
-
Prepare a Quenching Solution: In a flask of appropriate size, prepare a stirred, dilute solution of a weak base, such as 10% aqueous sodium bicarbonate, or a dilute solution of a strong base like sodium hydroxide. The flask should be cooled in an ice bath.
-
Slow Addition: Slowly and portion-wise, add the waste this compound to the cooled, stirring basic solution. Be vigilant for any signs of a vigorous reaction or temperature increase. The rate of addition should be controlled to keep the reaction temperature below 25°C.[8]
-
Monitor the Reaction: Continue stirring the mixture in the ice bath for at least one hour after the final addition to ensure the reaction is complete. The completion of the reaction can be monitored by the cessation of any gas evolution or heat generation.
-
Neutralization and pH Check: After the quenching reaction is complete, check the pH of the solution. If it is still acidic, slowly add more of the basic solution until the pH is in the neutral range (pH 6-8).[3]
-
Waste Collection: The neutralized aqueous solution should be transferred to a properly labeled hazardous waste container for aqueous chemical waste.
Disposal of Contaminated Materials
-
Solid Waste: Any disposable lab supplies, such as gloves, weighing paper, and paper towels that are contaminated with this compound should be collected in a separate, clearly labeled hazardous waste bag for solid chemical waste.
-
Empty Containers: "Empty" containers of this compound should be rinsed with a suitable solvent (e.g., acetone) in a fume hood. The rinsate should be collected and treated as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
Logical Workflow for Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. How to Neutralize Acid: Effective Ways (2024) [ryzechemie.com]
- 4. benchchem.com [benchchem.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 8. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
